molecular formula C10H15N3O4 B113070 N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine CAS No. 84041-77-0

N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine

Cat. No.: B113070
CAS No.: 84041-77-0
M. Wt: 241.24 g/mol
InChI Key: HWQZRURILVPDGN-UHFFFAOYSA-N
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Description

N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine is a useful research compound. Its molecular formula is C10H15N3O4 and its molecular weight is 241.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[4-(2-hydroxyethylamino)-3-nitroanilino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4/c14-5-3-11-8-1-2-9(12-4-6-15)10(7-8)13(16)17/h1-2,7,11-12,14-15H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWQZRURILVPDGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NCCO)[N+](=O)[O-])NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90232939
Record name N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine
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Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84041-77-0
Record name 2,2′-[(2-Nitro-1,4-phenylene)diimino]bis[ethanol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84041-77-0
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Record name N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine
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Record name N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine
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Record name 2,2'-[(2-nitro-1,4-phenylene)diimino]bisethanol
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Record name N,N'-BIS(2-HYDROXYETHYL)-2-NITRO-P-PHENYLENEDIAMINE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways for N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine, a compound of interest in various chemical and pharmaceutical research fields. This document outlines the primary synthetic routes, details experimental procedures, and presents relevant chemical data to support advanced research and development.

Overview of Synthetic Pathways

This compound, also known as HC Red No. 3, can be synthesized through two principal pathways. Both methods utilize readily available starting materials and involve well-established chemical transformations.

Pathway A: Nucleophilic Aromatic Substitution of 4-Fluoro-3-nitrobenzenamine with Diethanolamine.

Pathway B: Two-step synthesis involving the nitration of p-fluoroaniline to yield 4-fluoro-3-nitroaniline, followed by nucleophilic substitution with diethanolamine.

The following sections provide detailed experimental protocols and data for these synthetic routes.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis and characterization of this compound.

ParameterValueReference
Molecular Weight 197.2 g/mol [1]
Melting Point 126.8-128 °C[1]
Purity (NMR Assay) 98.6% (w/w)[2]
Purity (HPLC Assay) 98.8% (area)[2]
UV/Visible Absorption Maxima (λmax) 506, 298, 245 nm[1]

Table 1: Physicochemical and Purity Data for this compound.

The table below lists the common impurities that may be present in the final product.

Impurity
2-[(4-Amino-2-nitrophenyl)amino]ethanol (HC Red 3)
N-Nitrosodiethanolamine
2-Nitrobenzene-1,4-diamine
2-[(4-Amino-3-nitrophenyl)amino]ethanol
4-Amino-3-nitrophenol
2-[(4-Amino-3-nitrophenyl)(2-hydroxyethyl) amino]ethanol hydrochloride
4-Fluoro-3-nitroaniline
2-({4-[Bis(2-hydroxyethyl)amino]- 2-nitrophenyl}amino)ethanol

Table 2: Potential Impurities in the Synthesis of this compound.[3]

Experimental Protocols

The following are detailed experimental methodologies for the key synthesis steps. These protocols are compiled from various sources and represent a plausible approach to the synthesis.

Synthesis of 4-Fluoro-3-nitroaniline (Intermediate for Pathway B)

This procedure describes the nitration of p-fluoroaniline.

Materials:

  • p-Fluoroaniline

  • Sulfuric acid (100%)

  • Nitric acid (100%)

  • Ice

  • Concentrated ammonia solution

Procedure:

  • To a solution of 139 g of p-fluoroaniline in 1390 g of 100% sulfuric acid, a mixture of 81.3 g of 100% nitric acid in 810 g of 100% sulfuric acid is added at 35°C.

  • One hour after the addition, the mixture is poured onto ice.

  • The solution is then neutralized with concentrated ammonia and cooled.

  • The solid obtained is filtered off, dried, and recrystallized from boiling water.

Synthesis of this compound (from 4-Fluoro-3-nitroaniline)

This procedure details the reaction of 4-fluoro-3-nitroaniline with diethanolamine.

Materials:

  • 4-Fluoro-3-nitroaniline

  • Diethanolamine

  • Suitable solvent (e.g., ethanol, water)

Procedure:

  • A mixture of 4-fluoro-3-nitroaniline and an excess of diethanolamine is prepared in a suitable solvent.

  • The reaction mixture is heated to reflux and maintained at this temperature for several hours until the reaction is complete (completion can be monitored by thin-layer chromatography).

  • After cooling, the product crystallizes out of the solution.

  • The crystals are collected by filtration, washed with a cold solvent to remove excess diethanolamine and other impurities, and then dried.

Mandatory Visualization

The following diagrams illustrate the described synthesis pathways.

Synthesis_Pathway_A 4-Fluoro-3-nitrobenzenamine 4-Fluoro-3-nitrobenzenamine Product This compound 4-Fluoro-3-nitrobenzenamine->Product Nucleophilic Aromatic Substitution Diethanolamine Diethanolamine Diethanolamine->Product

Caption: Synthesis Pathway A: One-step reaction.

Synthesis_Pathway_B p-Fluoroaniline p-Fluoroaniline Intermediate 4-Fluoro-3-nitroaniline p-Fluoroaniline->Intermediate Nitration Product This compound Intermediate->Product Nucleophilic Aromatic Substitution Diethanolamine Diethanolamine Diethanolamine->Product

Caption: Synthesis Pathway B: Two-step reaction.

References

"N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine" CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 84041-77-0

Abstract

N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine is a synthetic organic compound primarily utilized as a direct and oxidative dye in hair coloring products. This technical guide provides a comprehensive overview of its chemical and physical properties, toxicological data, and established experimental protocols for its analysis. The document is intended for researchers, scientists, and professionals in the fields of chemistry, toxicology, and drug development.

Chemical and Physical Properties

This compound is a nitro-substituted p-phenylenediamine derivative.[1] Its core structure consists of a para-phenylenediamine substituted with a nitro group at the 2-position and two 2-hydroxyethyl groups attached to the nitrogen atoms.[2]

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 84041-77-0[3][4]
EC Number 281-856-4[4][5]
IUPAC Name 2-[4-(2-hydroxyethylamino)-3-nitroanilino]ethanol[2][4]
Molecular Formula C₁₀H₁₅N₃O₄[3][4]
InChI Key HWQZRURILVPDGN-UHFFFAOYSA-N[1]
SMILES C1=CC(=C(C=C1NCCO)--INVALID-LINK--[O-])NCCO[4]

Table 2: Physicochemical Properties

PropertyValue
Molecular Weight 241.24 g/mol [1][3]
Appearance Dark blue-violet powder[2]
Melting Point 100 - 105 °C[2]
Solubility Soluble in water[2]
LogP 0.573[2]
UV Absorption Maxima 516 nm and 248 nm[6]

Mechanism of Action in Hair Dyeing

The primary application of this compound is in hair dye formulations, where it can function as both a direct dye and an oxidative dye.[1][6]

  • Direct Dye: The molecule itself imparts color and can be used in non-oxidative hair coloring products.[6]

  • Oxidative Dye: In permanent hair dyes, it is mixed with an oxidizing agent, typically hydrogen peroxide.[6] The compound is oxidized to form reactive intermediates, which then couple with other molecules in the hair shaft to create larger, stable color complexes.[2] This process results in a long-lasting hair color.

The following diagram illustrates the general workflow of oxidative hair dyeing using this compound.

G A This compound (Dye Precursor) C Mixing of Dye Formulation A->C B Hydrogen Peroxide (Oxidizing Agent) B->C D Application to Hair Shaft C->D E Oxidation of Dye Precursor D->E F Formation of Reactive Intermediates E->F G Coupling Reaction F->G H Formation of Stable Color Complex in Hair Shaft G->H

Oxidative Hair Dyeing Workflow

Experimental Protocols

Synthesis
  • Acetylation: The 4-position of the starting material, 2-nitro-1,4-phenylenediamine, is acetylated.

  • Carbamate Formation: The amino group at the 1-position is converted into a carbamate.

  • Rearrangement and Hydrolysis: The carbamate undergoes rearrangement followed by hydrolysis to yield the hydroxyalkyl compound.

  • Final Hydrolysis: The acetyl group is hydrolyzed to produce the final product.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

An HPLC method with a photodiode array (PDA) detector is recommended for analyzing the stability of this compound, particularly under oxidative conditions.[6][7]

  • Column: A reverse-phase column such as Newcrom R1 can be used.[3]

  • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile (MeCN) and water, with an acid such as phosphoric acid or, for mass spectrometry compatibility, formic acid.[3][8]

  • Detection: A photodiode array (PDA) detector allows for monitoring at multiple wavelengths, including the absorption maxima of 516 nm and 248 nm.[6]

  • Application: This method is suitable for assessing the stability of the compound in hair dye formulations, for isolating impurities in preparative separation, and for pharmacokinetic studies.[3][8]

Toxicological Assay: Skin Irritation

The following protocol is a summary of a skin irritation study conducted on rabbits.[1]

  • Animal Model: Albino rabbits are used for the study.

  • Test Substance Preparation: 0.5 g of the test substance is moistened.

  • Application: Approximately 24 hours prior to application, the dorsal fur of the rabbits is shaved to expose an area of about 150 cm². The moistened test substance is then applied to the intact shaved skin.

  • Exposure: The application site is covered with a semi-occlusive patch for four hours.

  • Observation: After the patch is removed, the skin is examined for signs of erythema, eschar, and edema formation at 1, 24, 48, and 72 hours post-application.

In the cited study, no skin reactions were observed at any time point, although purple staining of the skin was noted.[1]

Toxicological and Safety Data

Table 3: Acute Toxicity

Route of AdministrationSpeciesLD₅₀
OralRat246 mg/kg bw[5]
IntraperitonealRat16 - 31 mg/kg bw[5]

Mutagenicity: this compound was not found to be mutagenic in a mouse lymphoma assay at the tk locus.[6] However, it is structurally related to other phenylenediamines, some of which have shown mutagenic potential in bacterial tests.[9]

Irritation: The compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[4] It may also cause respiratory irritation (H335).[4]

Safety Precautions: As a secondary amine, this compound is prone to nitrosation and should not be used in the presence of nitrosating agents.[1][6] The nitrosamine content in the substance should be less than 50 ppb.[7] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.[10]

Biological Signaling Pathways

There is currently no scientific literature available that describes the interaction of this compound with specific biological signaling pathways. Its primary known mechanism of action is through chemical oxidation in the context of hair dyeing and not through interaction with biological receptors or signaling cascades.

Conclusion

This compound is a well-characterized compound with a specific and limited application in the cosmetics industry. While its chemical properties and use in hair dyeing are well-documented, further research into its biological interactions, if any, beyond topical application would be necessary to expand its profile for drug development professionals. The provided data on its properties, analytical methods, and toxicology serve as a foundational resource for researchers and scientists working with this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine, also known by trade names such as HC Violet BS, is a synthetic organic compound of significant interest in the cosmetic industry, primarily as a direct dye in semi-permanent and permanent hair coloring formulations.[1] Its molecular structure, featuring a nitro-substituted phenylenediamine core with two hydroxyethyl side chains, imparts its characteristic color and influences its chemical behavior. This technical guide provides a comprehensive overview of its physical and chemical properties, supported by available experimental data and methodologies, to assist researchers and professionals in its application and further development.

Chemical Identity

IdentifierValue
Chemical Name This compound
IUPAC Name 2-[[4-[(2-hydroxyethyl)amino]-2-nitrophenyl]amino]ethanol
CAS Number 84041-77-0
Molecular Formula C₁₀H₁₅N₃O₄
Molecular Weight 241.24 g/mol [2]
Canonical SMILES C1=CC(=C(C=C1NCCO)--INVALID-LINK--[O-])NCCO
InChI Key HWQZRURILVPDGN-UHFFFAOYSA-N

Physical Properties

The physical characteristics of this compound are crucial for its formulation and application. A summary of these properties is presented below.

PropertyValueSource
Appearance Dark blue-violet powder[1]
Melting Point 100 - 105 °C[1]
Boiling Point 512.7 ± 50.0 °C (Predicted)
Solubility
    Water7.5 g/L at room temperature[1]
    Ethanol3 - 30 g/L at room temperature[1]
    DMSO> 100 g/L at room temperature[1]
Log P (Octanol-Water Partition Coefficient) -0.44 (Calculated), 0.285 (Experimentally derived range: 1.06 to 7.21)[1][3]

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its functional groups: the aromatic amine, the nitro group, and the hydroxyl groups. These groups confer its dyeing properties and also determine its reactivity profile.

Key Chemical Reactions

This compound undergoes several key reactions that are central to its application and potential degradation pathways.

  • Oxidation: In hair dyeing applications, this compound is often used in combination with an oxidizing agent, such as hydrogen peroxide. This process is fundamental to the development and fixation of the color within the hair shaft. The amino groups are susceptible to oxidation, leading to the formation of colored polymeric species.[1]

  • Reduction: The nitro group can be reduced to an amino group under appropriate reducing conditions. This transformation would significantly alter the chromophore and hence the color of the compound.

  • Nitrosation: As a secondary amine, it is susceptible to reaction with nitrosating agents, which can lead to the formation of N-nitrosamines. This is a critical consideration in cosmetic formulations, and care is taken to avoid the presence of nitrosating agents.[1]

Caption: Key chemical reactions of this compound.

Experimental Protocols

Detailed experimental procedures are essential for the accurate characterization and quality control of this compound.

Determination of n-Octanol/Water Partition Coefficient (Log P) by HPLC

This method estimates the Log P value based on the retention time of the compound in a reversed-phase high-performance liquid chromatography (HPLC) system.

Principle: The retention time of a substance in a reversed-phase HPLC column is linearly correlated with its hydrophobicity. By calibrating the system with compounds of known Log P values, the Log P of the test substance can be determined.[3]

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Reversed-phase HPLC column (e.g., C18).

  • Data acquisition and processing system.

Procedure:

  • Preparation of Mobile Phase: A suitable mobile phase, such as a mixture of acetonitrile and water, is prepared and degassed.[4]

  • Preparation of Standard Solutions: A series of standard compounds with known Log P values are dissolved in the mobile phase to prepare solutions of known concentrations.

  • Preparation of Test Substance Solution: A stock solution of this compound is prepared by dissolving a precisely weighed amount in a suitable solvent (e.g., acetonitrile) and then diluting it with the mobile phase to a final concentration of approximately 50 µg/mL.[3]

  • Chromatographic Analysis:

    • Inject the standard solutions and the test substance solution into the HPLC system.

    • Record the retention times for each compound.

  • Data Analysis:

    • Calculate the capacity factor (k') for each standard and the test substance.

    • Plot a calibration curve of log k' versus the known Log P values of the standards.

    • Determine the Log P of the test substance by interpolating its log k' value on the calibration curve. The Log P for this compound has been reported to be in the range of 1.06 to an extrapolated value of 7.21 using this method.[3]

HPLC_LogP_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase hplc_injection Inject Samples into HPLC prep_mobile->hplc_injection prep_standards Prepare Standard Solutions (Known Log P) prep_standards->hplc_injection prep_test Prepare Test Substance Solution prep_test->hplc_injection record_rt Record Retention Times hplc_injection->record_rt calc_k Calculate Capacity Factors (k') record_rt->calc_k plot_calib Plot log k' vs. Log P (Calibration Curve) calc_k->plot_calib det_logp Determine Log P of Test Substance plot_calib->det_logp

Caption: Workflow for the determination of Log P by HPLC.

Determination of Solubility

A general qualitative and semi-quantitative method for determining the solubility of an organic compound in various solvents.

Materials:

  • Test tubes

  • Vortex mixer

  • Analytical balance

  • Spatula

  • Solvents: Water, Ethanol, DMSO

Procedure:

  • Qualitative Assessment:

    • Place approximately 1-2 mg of this compound into a small test tube.

    • Add 1 mL of the chosen solvent (water, ethanol, or DMSO).

    • Vortex the mixture for 1-2 minutes.

    • Visually inspect the solution for any undissolved solid. If the solid completely dissolves, the compound is considered soluble.

  • Semi-Quantitative Assessment (for more precise measurements):

    • Accurately weigh a specific amount of the compound (e.g., 10 mg) into a test tube.

    • Add the solvent in small, measured increments (e.g., 0.1 mL).

    • After each addition, vortex the mixture until the solid dissolves completely or it becomes apparent that it will not dissolve further.

    • Record the total volume of solvent required to dissolve the known mass of the compound.

    • Calculate the solubility in g/L.

Solubility_Workflow start Start weigh Weigh Compound start->weigh add_solvent Add Solvent Incrementally weigh->add_solvent vortex Vortex Mixture add_solvent->vortex observe Observe for Dissolution vortex->observe dissolved Completely Dissolved observe->dissolved Yes not_dissolved Solid Remains observe->not_dissolved No record Record Total Solvent Volume dissolved->record not_dissolved->add_solvent calculate Calculate Solubility (g/L) record->calculate end End calculate->end

Caption: Experimental workflow for determining solubility.

Spectroscopic Characterization

Spectroscopic techniques are vital for confirming the chemical structure and purity of this compound.

  • UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is used to determine the wavelengths of maximum absorbance (λmax), which are characteristic of the compound's chromophore. For this compound, absorption maxima have been reported at approximately 248 nm and 516 nm.[5]

    • Protocol Outline: A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol or water). The absorbance is measured over the UV-visible range (typically 200-800 nm) using a spectrophotometer.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Expected characteristic peaks would include N-H stretching and bending for the secondary amines, C-N stretching, C=C stretching for the aromatic ring, N=O stretching for the nitro group, and a broad O-H stretching for the hydroxyl groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure. The chemical shifts, splitting patterns, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, can be used to confirm the connectivity of the atoms in the molecule.

Synthesis

Conclusion

This compound is a well-characterized compound with established physical and chemical properties that make it suitable for its primary application as a hair dye. This guide has summarized the key data and provided an overview of the experimental methodologies used for its characterization. For researchers and professionals, a thorough understanding of these properties is paramount for ensuring product quality, safety, and efficacy in its applications. Further research could focus on developing more detailed and publicly available analytical methods and exploring potential new applications for this versatile molecule.

References

"N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine" solubility data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine

This technical guide provides a comprehensive overview of the available solubility data for this compound, a compound commonly known as HC Blue No. 2.[1][2] Primarily utilized as a direct dye in semi-permanent hair coloring products, understanding its solubility is crucial for formulation, toxicological assessment, and environmental fate analysis.[2][3] This document is intended for researchers, scientists, and professionals in drug development and cosmetic science.

Physicochemical Properties

This compound is an organic compound with the molecular formula C10H15N3O4.[4][5] It appears as a dark blue-violet or blackish-blue amorphous powder.[1][4]

Solubility Data

The solubility of a substance is its ability to dissolve in a solvent to form a homogeneous solution. The solubility of this compound has been determined in various solvents. Qualitative data indicates its solubility in water, ethanol, methanol, and acetone.[1][2][3] Quantitative data, where available, is summarized in the table below.

SolventSolubilityTemperature (°C)Method
Water4.57 ± 0.14 g/L20 ± 0.5Not Specified
Ethanol< 1 g/100 mLNot SpecifiedNot Specified
Dimethyl Sulfoxide (DMSO)≥ 20 g/100 mLNot SpecifiedNot Specified

Octanol-Water Partition Coefficient (Log Pow)

The octanol-water partition coefficient is a measure of a chemical's lipophilicity and is a critical parameter in assessing its environmental fate and biological uptake.

ParameterValueTemperature (°C)pH
Log Pow0.7223 ± 27.45

Experimental Protocols

While the specific experimental details for the cited solubility data are not exhaustively provided in the source documents, a standard and widely accepted methodology for determining the aqueous solubility of chemical substances is the OECD Guideline 105, which employs the shake-flask method. A general protocol based on this method is described below.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a classical technique for determining the equilibrium solubility of a compound in a specific solvent.

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved substance in the saturated solution is then determined analytically.

Apparatus and Reagents:

  • This compound (high purity)

  • Solvent of interest (e.g., deionized water)

  • Mechanical shaker or agitator

  • Constant temperature bath or incubator

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm)

  • Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography with UV-Vis detector, HPLC-UV)

Procedure:

  • Preparation: An excess amount of this compound is added to a flask containing a known volume of the solvent. The use of an excess of the solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: The flask is sealed and placed in a constant temperature bath, typically at 20 ± 0.5 °C, and agitated for a sufficient period to reach equilibrium. A preliminary test can be conducted to determine the time required to reach equilibrium (e.g., by taking samples at different time points such as 24, 48, and 72 hours) until the concentration of the solute in solution remains constant.

  • Phase Separation: Once equilibrium is achieved, the solution is allowed to stand at the test temperature to allow for the separation of the undissolved solid. The mixture is then centrifuged to further separate the solid phase from the liquid phase.

  • Sampling: A sample of the clear supernatant is carefully withdrawn. To remove any remaining undissolved microparticles, the sample is filtered.

  • Quantification: The concentration of this compound in the filtered, saturated solution is determined using a suitable analytical method, such as HPLC-UV. A calibration curve is prepared using standard solutions of known concentrations to ensure accurate quantification.

  • Replicate Analysis: The experiment is performed in at least triplicate to ensure the reproducibility of the results.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.

G Workflow for Solubility Determination via Shake-Flask Method cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solute to solvent B Agitate at constant temperature A->B C Allow to equilibrate (e.g., 24-72h) B->C D Centrifuge the mixture C->D E Filter the supernatant D->E F Analyze filtrate by HPLC-UV E->F G Calculate solubility from calibration curve F->G

Caption: A flowchart of the shake-flask solubility determination method.

References

"N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine" molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine

This technical guide provides a comprehensive overview of the molecular structure, formula, properties, and analysis of this compound, a compound of interest for researchers in chemistry and cosmetic science.

Chemical Identity and Molecular Structure

This compound is a substituted aromatic amine. Its core structure consists of a p-phenylenediamine backbone with a nitro group (-NO₂) at the 2-position and two 2-hydroxyethyl (-CH₂CH₂OH) groups attached to the nitrogen atoms.[1]

  • Molecular Formula: C₁₀H₁₅N₃O₄[2]

  • IUPAC Name: 2-[4-(2-hydroxyethylamino)-3-nitroanilino]ethanol[2]

  • CAS Number: 84041-77-0[2]

  • Synonyms: HC Violet BS, COLOREX VBS, Jarocol Violet 14D, COVARIANE POURPRE W 5121[2]

The molecular structure can be visualized as follows:

Caption: Molecular Structure of this compound.

Physicochemical and Toxicological Properties

A summary of the key quantitative data for this compound is presented below. This information is critical for assessing its suitability for various research and development applications.

PropertyValueReference(s)
Identifier
Molecular Weight241.24 g/mol [2][3]
Physical Properties
Physical FormDark blue-violet powder[1][3]
Melting Point100 - 105 °C[1]
Water SolubilitySoluble[1]
LogP (Octanol-Water)0.573[1]
Purity (Typical)
NMR Assay98.6% (w/w)[3][4]
HPLC Assay98.8% (area)[3][4]
Toxicology
GHS Hazard StatementsH315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2]
Nitrosamine Content Limit< 50 ppb[3][4][5]

Synthesis and Analysis

Experimental Protocol: Synthesis

A detailed, step-by-step experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature. However, the general synthetic strategy involves a multi-step process.[1] This process is complex, requiring high selectivity and purity.[1]

The logical workflow for the synthesis is outlined below:

G A Start: 2-Nitro-1,4-phenylenediamine B Step 1: Acetylation (Protection of 4-position amino group) A->B C Step 2: Carbamate Formation (Conversion of 1-position amino group) B->C D Step 3: Rearrangement & Hydrolysis (Yields hydroxyalkyl intermediate) C->D E Step 4: Final Hydrolysis (Deprotection of acetyl group) D->E F End Product: This compound E->F

Caption: General Synthesis Workflow.

An alternative method mentioned involves the direct reaction of 2-nitro-1,4-phenylenediamine with diethanolamine under controlled conditions.[1]

Experimental Protocol: Analytical Method (HPLC)

This compound can be analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC).[6][7] For applications requiring high selectivity, such as stability testing, HPLC with a photodiode array (PDA) detector is recommended over simpler UV spectrophotometry.[4][5]

Recommended HPLC Method Outline:

  • Technique: Reverse Phase (RP) HPLC[6][7]

  • Column: A column with low silanol activity, such as Newcrom R1, is suitable.[6][7]

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water.[6][7]

  • Buffer: Phosphoric acid can be used. For mass spectrometry (MS) compatible methods, formic acid should be substituted.[6][7]

  • Detection: UV-Vis or PDA detector. Key absorption maxima are at 248 nm and 516 nm.[4]

Note: This liquid chromatography method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[6][7]

Reactivity and Biological Relevance

Chemical Reactivity

The molecule exhibits reactivity typical of secondary amines and nitro compounds.

  • Oxidation: In its primary application as a hair dye, it reacts with an oxidizing agent like hydrogen peroxide to form stable color complexes within the hair shaft.[1] The compound is stable for at least 60 minutes in a 3% hydrogen peroxide solution at pH 9.[4]

  • Nitrosation: As a secondary amine, it is susceptible to nitrosation in the presence of nitrosating agents. This can lead to the formation of potentially hazardous N-nitrosamines.[1][3][4] It is crucial that the final product contains less than 50 ppb of nitrosamines and that it is not used in formulations containing nitrosating agents.[3][4][5]

  • Reduction: The nitro group can be reduced to form the corresponding amine under appropriate conditions.[1]

Biological Activity and Relevance for Drug Development

The primary application and majority of research on this compound is within the cosmetics industry as a hair coloring agent.[1][4]

Extensive safety evaluations have been conducted for its use in cosmetics. The Scientific Committee on Consumer Safety (SCCS) has concluded that it is safe for use as an oxidative hair dye with an on-head concentration of up to 1.0% and as a non-oxidative hair dye up to 1.5%.[4][5]

For professionals in drug development, it is important to note that based on available literature, this compound has not been investigated for therapeutic applications. There are no published studies linking this compound to specific biological signaling pathways. Its toxicological profile, particularly its potential for skin and eye irritation and the risk of nitrosamine formation, would be important considerations in any potential pharmaceutical development context.[2] The genotoxic potential has been a point of investigation, with some studies concluding that further testing was needed.[4]

References

Spectroscopic Analysis of N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine, a compound of interest in various chemical and pharmaceutical research fields. This document outlines key quantitative data from Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy, details the experimental protocols for these analyses, and presents a logical workflow for spectroscopic characterization.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, also known by its common name HC Red No. 3.

Ultraviolet-Visible (UV-Vis) Spectroscopy
ParameterWavelength (nm)Solvent/Conditions
λmax516Oxidative hair coloring formulation (pH 9) with 3% hydrogen peroxide
λmax506Not specified
λmax298Not specified
λmax248Oxidative hair coloring formulation (pH 9) with 3% hydrogen peroxide
λmax245Not specified

Note: The variability in reported λmax values may be attributed to differences in solvent, pH, and the presence of other substances in the analytical mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While several sources indicate that NMR spectra for this compound are available, specific experimental chemical shift and coupling constant data are not readily found in the public domain.[1] This guide will be updated as verified experimental NMR data becomes accessible. For the purpose of providing a comprehensive profile, a predicted ¹H and ¹³C NMR dataset is often utilized in such cases and can be generated using computational chemistry software.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are based on established practices for the analysis of aromatic amines and dye molecules.

UV-Vis Spectroscopy Protocol

Objective: To determine the absorption maxima (λmax) of this compound in a suitable solvent.

Materials:

  • This compound sample

  • Spectrophotometric grade solvent (e.g., ethanol, methanol, or deionized water)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in the chosen solvent at a known concentration (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions to determine an optimal concentration that yields an absorbance reading between 0.1 and 1.0 AU.

  • Instrument Calibration: Turn on the spectrophotometer and allow the lamp to warm up for at least 15-20 minutes. Calibrate the instrument by running a baseline scan with a cuvette filled with the pure solvent (the "blank").

  • Sample Measurement: Rinse a quartz cuvette with a small amount of the sample solution before filling it approximately three-quarters full. Carefully wipe the optical surfaces of the cuvette with a lint-free cloth. Place the cuvette in the sample holder of the spectrophotometer.

  • Data Acquisition: Scan the sample across the desired wavelength range (typically 200-800 nm for this compound).

  • Data Analysis: Identify the wavelengths at which maximum absorbance (λmax) occurs. Record these values.

NMR Spectroscopy Protocol

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure of this compound.

Materials:

  • This compound sample (5-25 mg for ¹H, 50-100 mg for ¹³C)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O)

  • NMR tubes (high-precision)

  • Pasteur pipette with a cotton or glass wool plug

  • Vortex mixer

Procedure:

  • Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial. Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.

  • Filtration: Filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean, dry NMR tube to remove any particulate matter.

  • Sample Loading: The final volume in the NMR tube should be sufficient to cover the detection region of the NMR probe (typically a height of 4-5 cm).

  • Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer. The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field for optimal homogeneity.

  • Data Acquisition: Acquire the ¹H spectrum. Following this, set up and run the ¹³C NMR experiment. Standard parameters for acquisition can be used and optimized as needed.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Integrate the signals in the ¹H spectrum and determine the chemical shifts (δ) in parts per million (ppm), signal multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J) in Hertz (Hz). For the ¹³C spectrum, identify the chemical shifts of the different carbon atoms.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Measurement cluster_data Data Processing & Interpretation Sample Obtain Compound Dissolve Dissolve in Appropriate Solvent Sample->Dissolve Filter Filter Solution Dissolve->Filter UV_Vis UV-Vis Spectroscopy Filter->UV_Vis Diluted Sample NMR NMR Spectroscopy Filter->NMR Concentrated Sample in Deuterated Solvent Process_UV Determine λmax UV_Vis->Process_UV Process_NMR Process FID & Assign Signals NMR->Process_NMR Structure Structural Elucidation & Characterization Process_UV->Structure Process_NMR->Structure

Caption: General workflow for spectroscopic analysis.

References

Toxicological Profile of N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological data for N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine, a substance commonly known as HC Red No. 3. The information presented herein is compiled from various scientific and regulatory assessments, including reports from the National Toxicology Program (NTP) and the Scientific Committee on Consumer Safety (SCCS).

Chemical and Physical Properties

This compound (CAS No. 2871-01-4) is an aromatic amine used as a semipermanent hair dye.[1] It appears as fine dark red crystals with a molecular weight of 197.2 g/mol .[1]

Toxicological Data Summary

The following tables summarize the key quantitative toxicological data for this compound.

Table 1: Acute and Subchronic Oral Toxicity
Study TypeSpeciesRouteVehicleKey FindingsReference
Acute Oral LD50MouseGavage->500 mg/kg bw[1]
Acute Oral LD50RatGavage->1000 mg/kg bw[1]
Subchronic Oral Toxicity (13 weeks)Rat (F344/N)GavageCorn OilReduced mean body weights in males. Pigmentation of urine and some organs. No gross or microscopic changes attributed to the compound.[1]
Subchronic Oral Toxicity (13 weeks)Mouse (B6C3F1)GavageCorn OilReduced mean body weights in males. Pigmentation of urine and some organs. No gross or microscopic changes attributed to the compound.[1]
Table 2: Carcinogenicity
SpeciesStrainRouteDurationDose Levels (mg/kg/day)Key FindingsReference
MouseB6C3F1Gavage104 weeks0, 125, 250Equivocal evidence of carcinogenicity in males (increased incidence of hepatocellular adenomas or carcinomas). Inadequate evidence in females due to poor survival.[1][2]
RatF344/NGavage105 weeks0, 250, 500No evidence of carcinogenicity in males or females.[1][2]
Table 3: Genotoxicity
Assay TypeTest SystemMetabolic ActivationResultReference
Bacterial Reverse Mutation Assay (Ames Test)Salmonella typhimurium strains TA97, TA98, TA100With and without S9 mixMutagenic. Mutagenicity was greatly increased with metabolic activation.[1][2]
Bacterial Reverse Mutation Assay (Ames Test)Salmonella typhimurium strain TA1535With and without S9 mixNot mutagenic[2]
Table 4: Dermal and Ocular Toxicity
Study TypeSpeciesConcentrationKey FindingsReference
Skin IrritationRabbit-Not a skin irritant.[3]
Eye IrritationRabbit-Irritating to the conjunctivae.[3]
Skin Sensitization (LLNA)MouseUp to 10% (w/v)Not a sensitizer. The Stimulation Index (S.I.) was below 3 in all dose groups.[3]

Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test)

The mutagenic potential of this compound was evaluated using the bacterial reverse mutation assay, commonly known as the Ames test, following methodologies consistent with OECD Guideline 471.

  • Principle: The assay detects point mutations, which involve the substitution, addition, or deletion of one or a few DNA base pairs. It utilizes amino-acid requiring strains of Salmonella typhimurium and Escherichia coli. The test substance's ability to cause mutations that revert the existing mutations in the bacteria, thereby restoring their functional capability to synthesize an essential amino acid, is measured.

  • Test System: Histidine-requiring Salmonella typhimurium strains (e.g., TA97, TA98, TA100, TA1535) and/or tryptophan-requiring Escherichia coli strains were used.[2][4]

  • Methodology:

    • Dose Selection: A preliminary toxicity test was performed to determine the appropriate concentration range of the test substance. At least five different concentrations were typically used in the main experiment.[3][4]

    • Metabolic Activation: The assay was conducted both with and without an exogenous metabolic activation system (S9 mix), typically derived from the liver of rats induced with Aroclor 1254, to simulate mammalian metabolism.[4]

    • Exposure: Two primary methods were employed: the plate incorporation method and the pre-incubation method.[3] In the plate incorporation method, the test substance, bacterial culture, and S9 mix (if used) are mixed with molten top agar and poured onto a minimal glucose agar plate. In the pre-incubation method, the test substance, bacterial culture, and S9 mix are incubated together before being mixed with the top agar and plated.

    • Incubation: The plates were incubated at 37°C for 48-72 hours.[3]

    • Evaluation: The number of revertant colonies on each plate was counted. A substance is considered mutagenic if it induces a dose-related increase in the number of revertant colonies or a reproducible and significant increase at one or more concentrations.[4]

Ames_Test_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis TestSubstance Test Substance (this compound) Plate_NoS9 Plate Incorporation / Pre-incubation (-S9) TestSubstance->Plate_NoS9 Plate_S9 Plate Incorporation / Pre-incubation (+S9) TestSubstance->Plate_S9 Bacteria Bacterial Strains (e.g., S. typhimurium) Bacteria->Plate_NoS9 Bacteria->Plate_S9 S9 S9 Mix (Metabolic Activation) S9->Plate_S9 Incubation Incubation (37°C, 48-72h) Plate_NoS9->Incubation Plate_S9->Incubation Count Count Revertant Colonies Incubation->Count Evaluation Evaluate Mutagenicity Count->Evaluation

Ames Test Experimental Workflow.
Subchronic and Carcinogenicity Oral Gavage Studies

The long-term toxicological effects and carcinogenic potential were assessed through subchronic and carcinogenicity studies conducted by the National Toxicology Program (NTP).

  • Principle: To evaluate the potential health effects of repeated long-term exposure to the test substance, including effects on body weight, clinical signs of toxicity, and the induction of neoplastic lesions.

  • Test System:

    • Species: Fischer 344/N (F344/N) rats and B6C3F1 mice.[2]

    • Animal Husbandry: Animals were housed in environmentally controlled rooms with a 12-hour light/dark cycle. Feed and water were available ad libitum.[5]

  • Methodology:

    • Vehicle and Administration: The test substance was dissolved or suspended in corn oil and administered by gavage.[2]

    • Dosing Regimen: Dosing occurred 5 days a week for the duration of the study (13 weeks for subchronic, 104-105 weeks for carcinogenicity).[2]

    • Observations: Animals were observed twice daily for clinical signs of toxicity. Body weights were recorded weekly.[1]

    • Necropsy and Histopathology: At the end of the study, a complete necropsy was performed on all animals. A comprehensive set of tissues from each animal was collected, preserved in 10% neutral buffered formalin, and processed for microscopic examination.

  • Data Analysis: Survival rates and the incidence of neoplasms in the dosed groups were compared to the control groups using appropriate statistical methods.

Carcinogenicity_Study_Workflow cluster_setup Study Setup cluster_dosing Dosing Phase (104-105 weeks) cluster_endpoint Endpoint Analysis AnimalSelection Animal Selection (Rats and Mice) DoseGroups Group Assignment (Control, Low, High Dose) AnimalSelection->DoseGroups Gavage Daily Gavage (5 days/week) DoseGroups->Gavage Observation Clinical Observation & Body Weight Gavage->Observation Necropsy Necropsy Gavage->Necropsy Observation->Gavage Histopathology Histopathological Examination Necropsy->Histopathology DataAnalysis Statistical Analysis of Tumor Incidence Histopathology->DataAnalysis

Carcinogenicity Study Workflow.
Skin Sensitization - Local Lymph Node Assay (LLNA)

The potential of this compound to cause skin sensitization was assessed using the murine Local Lymph Node Assay (LLNA).

  • Principle: The LLNA measures the proliferation of lymphocytes in the draining auricular lymph nodes following topical application of a test substance to the dorsum of the ear. A substance is classified as a sensitizer if it induces a dose-dependent increase in lymphocyte proliferation above that of a vehicle control.

  • Test System: CBA/Ca mice are typically used for this assay.[6]

  • Methodology:

    • Dose Application: The test substance, dissolved in a suitable vehicle (e.g., acetone:olive oil), was applied to the dorsal surface of each ear for three consecutive days.[3]

    • Cell Proliferation Measurement: On day 5, a solution of ³H-methyl thymidine is injected intravenously. The animals are sacrificed a few hours later, and the draining auricular lymph nodes are excised.

    • Sample Processing: The lymph nodes are processed to create a single-cell suspension, and the incorporation of ³H-methyl thymidine is measured by scintillation counting.

    • Calculation of Stimulation Index (SI): The proliferation in each test group is compared to the vehicle control group, and a Stimulation Index (SI) is calculated. An SI of 3 or greater is typically considered a positive result, indicating that the substance is a skin sensitizer.[3]

Logical_Relationship_Toxicity_Endpoints cluster_exposure Exposure Assessment cluster_endpoints Toxicological Endpoints cluster_outcomes Potential Outcomes Exposure Exposure to This compound AcuteTox Acute Toxicity Exposure->AcuteTox SubchronicTox Subchronic Toxicity Exposure->SubchronicTox Carcinogenicity Carcinogenicity Exposure->Carcinogenicity Genotoxicity Genotoxicity Exposure->Genotoxicity DermalTox Dermal/Ocular Toxicity Exposure->DermalTox SystemicEffects Systemic Effects (e.g., body weight reduction) AcuteTox->SystemicEffects SubchronicTox->SystemicEffects Cancer Cancer Carcinogenicity->Cancer DNA_Damage DNA Damage / Mutation Genotoxicity->DNA_Damage LocalEffects Local Effects (Irritation/Sensitization) DermalTox->LocalEffects

References

An In-depth Technical Guide to N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine, with the CAS number 84041-77-0, is a synthetic organic compound belonging to the nitroaniline class. It is a substituted p-phenylenediamine, a class of compounds that forms the chemical basis for a significant portion of modern permanent hair dyes. This molecule is primarily utilized in the cosmetics industry as a direct and oxidative hair dye, valued for its ability to impart violet and blue-violet shades to hair.[1][2] This technical guide provides a comprehensive overview of its discovery, history, chemical properties, synthesis, and the analytical methodologies used for its characterization.

Discovery and History

While the precise moment of its first synthesis by a specific individual is not documented in publicly available academic literature, the development of this compound is rooted in the broader history of synthetic dye chemistry. The journey began with the accidental synthesis of the first aniline dye, mauveine, by William Henry Perkin in 1856. This discovery paved the way for the development of a vast array of synthetic colorants.

A significant milestone in hair color technology was the application of p-phenylenediamine (PPD) for dyeing, a discovery attributed to August Wilhelm von Hofmann. In 1907, French chemist Eugène Schueller created the first commercial synthetic hair dye based on these principles, founding the company that would later become L'Oréal.[1][3]

The specific compound, this compound, emerged later as a derivative designed to offer specific color properties and potentially improve the safety profile over earlier dye precursors. The earliest documented synthesis and application of this compound for hair dyeing appears in U.S. Patent 3,632,582, filed on November 2, 1967, and granted on January 4, 1972. The inventors listed on this patent are G. Kalopissis, A. Bugaut, and H. de Pomyers, who were affiliated with the Société Anonyme dite: L'OREAL. This patent details a process for preparing various nitro-p-phenylenediamines, including this compound, and explicitly notes their utility in hair dyeing.

Regulatory evaluation of the compound's safety for use in cosmetics has been ongoing. Submissions were made by the European cosmetics industry association (then COLIPA) to the Scientific Committee on Consumer Safety (SCCS) in 1994 and 2005, leading to several safety opinions.[2]

Physicochemical and Toxicological Properties

This compound is a dark blue-violet powder.[2] Its chemical structure features a p-phenylenediamine core with a nitro group at the 2-position and two 2-hydroxyethyl groups attached to the nitrogen atoms.[1]

Data Presentation

The following tables summarize the key quantitative data available for this compound.

Identifier Value Reference
CAS Number 84041-77-0
EC Number 281-856-4[2]
Molecular Formula C₁₀H₁₅N₃O₄[1]
Molecular Weight 241.24 g/mol [1]
IUPAC Name 2-[4-(2-hydroxyethylamino)-3-nitroanilino]ethanol[4]
Property Value Reference
Physical Form Dark blue-violet powder[2]
Melting Point 100 - 105 °C[1]
Boiling Point 512.7 ± 50.0 °C (Predicted)[5]
Log P (octanol/water) 0.285 (EU A.8) / 0.573[1][5]
pKa 14.61 ± 0.10 (Predicted)[5]
Water Solubility 7.4 g/L (in receptor fluid for dermal absorption studies)[5]
Ethanol Solubility 3 - 30 g/L (at room temperature)[5]
DMSO Solubility > 100 g/L (at room temperature)[5]
UV-Vis λmax 248 nm and 516 nm[5]

Experimental Protocols

Synthesis Protocol (Based on U.S. Patent 3,632,582)

This protocol is adapted from "Example 22" in U.S. Patent 3,632,582. Modern laboratory safety precautions should be followed, including the use of personal protective equipment and a fume hood.

Objective: To synthesize this compound.

Reactants:

  • 4-fluoro-3-nitro-N,N-bis(2-hydroxyethyl)aniline (97.6 g)

  • Concentrated aqueous ammonia (300 mL)

Procedure:

  • A mixture of 97.6 g of 4-fluoro-3-nitro-N,N-bis(2-hydroxyethyl)aniline and 300 mL of concentrated aqueous ammonia is placed in a stainless steel autoclave.

  • The autoclave is heated in an oil bath at 90°C for 20 hours. The maximum pressure attained is reported to be 70 to 72 p.s.i.

  • After the reaction period, the autoclave is cooled to 5°C. The contents will form a thick slurry of brown crystals.

  • 40 g of solid sodium chloride is added to the slurry.

  • The crystals are collected by filtration.

  • The collected crystals are washed with cold water.

  • The product is dried in vacuo at 60°C.

Yield: 85.8 g of dark brown, metallic crystals (89% of theoretical yield). The reported melting point is 103-104°C.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

This protocol is a representative method for the analysis of this compound.

Objective: To determine the purity of this compound or its concentration in a formulation.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a Photodiode Array (PDA) or UV-Vis detector.

  • Reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for MS compatibility)

Mobile Phase:

  • An isocratic or gradient mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) as a modifier. A typical mobile phase could be a mixture of acetonitrile and water.[3]

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., mobile phase or a mixture of acetonitrile and water). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve a known quantity of the sample containing the analyte in the mobile phase. If analyzing a complex matrix like a hair dye cream, an extraction step may be necessary.

  • Chromatographic Conditions:

    • Column: Reverse-phase C18.

    • Mobile Phase: As described above. The exact ratio of organic to aqueous phase should be optimized for good separation.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: Monitor the absorbance at one of the λmax values, such as 516 nm or 248 nm.[5]

  • Analysis: Inject the standards and samples onto the HPLC system. Identify the peak corresponding to this compound by its retention time.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

Visualizations: Workflows and Pathways

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound as described in the historical patent literature.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start 4-fluoro-3-nitro-N,N-bis (2-hydroxyethyl)aniline reaction Ammonolysis in Autoclave (Conc. aq. NH₃, 90°C, 20h) start->reaction cooling Cooling to 5°C reaction->cooling salting Addition of NaCl cooling->salting filtration Filtration salting->filtration washing Washing with Cold Water filtration->washing drying Drying in vacuo washing->drying product N,N'-Bis(2-hydroxyethyl) -2-nitro-p-phenylenediamine drying->product Hair_Dyeing_Workflow cluster_formulation Formulation cluster_hair_shaft Inside Hair Shaft dye_precursor Dye Cream: This compound + Couplers + Alkalizing Agent mixing Mixing of Dye Cream and Developer dye_precursor->mixing developer Developer: Hydrogen Peroxide (H₂O₂) Solution developer->mixing application Application to Hair mixing->application penetration Penetration of small precursor molecules application->penetration oxidation Oxidation of Precursors by H₂O₂ penetration->oxidation coupling Coupling to form large color molecules oxidation->coupling result Permanent Hair Color coupling->result

References

Methodological & Application

Application Notes and Protocols for N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine in Oxidative Hair Dye Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine, a key ingredient in oxidative hair dye formulations. This document details its chemical and physical properties, mechanism of action, and includes established protocols for formulation, stability testing, and safety assessment.

Chemical and Physical Properties

This compound, also known as HC Violet BS, is a nitroaniline derivative used as a direct and oxidative hair dye.[1][2] Its properties are summarized in the table below.

PropertyValueReference
CAS Number 84041-77-0[1]
Molecular Formula C₁₀H₁₅N₃O₄[1]
Molecular Weight 241.24 g/mol [1]
Appearance Dark blue-violet powder[1]
Melting Point 102-103°C
Solubility Soluble in water[1]
LogP 0.573[1]

Mechanism of Action in Oxidative Hair Dyeing

The coloration process in oxidative hair dyes involves a series of chemical reactions within the hair shaft. As a primary intermediate, this compound plays a crucial role in this process.

cluster_0 Hair Dye Formulation cluster_1 Hair Shaft Dye_Precursors Dye Precursors (e.g., this compound) Penetration Penetration into Hair Cortex Dye_Precursors->Penetration Alkalizing_Agent Alkalizing Agent (e.g., Ammonia) Alkalizing_Agent->Penetration Swells cuticle Oxidizing_Agent Oxidizing Agent (e.g., Hydrogen Peroxide) Oxidation Oxidation of Primary Intermediate Oxidizing_Agent->Oxidation Penetration->Oxidation Coupling Coupling Reaction Oxidation->Coupling Polymerization Polymerization to Large Color Molecules Coupling->Polymerization Final_Color Stable Hair Color Polymerization->Final_Color

Figure 1: Mechanism of oxidative hair dyeing.

The process begins with the alkalizing agent swelling the hair cuticle, allowing the dye precursors and oxidizing agent to penetrate the cortex. Inside the hair shaft, the oxidizing agent oxidizes the primary intermediates, which then react with couplers to form complex dye molecules. These larger molecules are trapped within the cortex, resulting in a long-lasting hair color.

Exemplary Oxidative Hair Dye Formulation

This section provides a general protocol for preparing a cream-based oxidative hair dye. The concentrations of this compound should be adjusted based on the desired color outcome and regulatory limits. The final on-head concentration of this compound should not exceed 1.0% in oxidative formulations.

Table 1: Exemplary Formulation of a Permanent Hair Dye Cream

IngredientFunctionConcentration (% w/w)
Part A
Deionized WaterSolventq.s. to 100
Cetearyl AlcoholThickener, Emulsifier10.0 - 15.0
Oleth-10Surfactant2.0 - 5.0
Sodium SulfiteAntioxidant0.1 - 0.5
Part B
This compoundPrimary Intermediate0.1 - 1.0
m-AminophenolCoupler0.1 - 2.0
ResorcinolCoupler0.1 - 2.0
Propylene GlycolSolvent5.0 - 10.0
Part C
Ammonium Hydroxide (30%)Alkalizing Agent1.0 - 5.0
Developer (to be mixed 1:1 with dye cream before use)
Hydrogen Peroxide (6%)Oxidizing Agent50.0
Deionized WaterSolventq.s. to 100
Protocol for Hair Dye Formulation:
  • Part A Preparation: In a primary vessel, heat deionized water to 70-80°C. Add cetearyl alcohol and oleth-10 and mix until a homogenous emulsion is formed. Cool the mixture to 40-50°C and add sodium sulfite, mixing until fully dissolved.

  • Part B Preparation: In a separate vessel, dissolve the primary intermediate and couplers in propylene glycol.

  • Mixing: Add Part B to Part A with continuous stirring.

  • pH Adjustment: Add Part C (ammonium hydroxide) to the combined mixture to adjust the pH to approximately 9.0-10.5.

  • Final Volume: Add deionized water to reach the final desired weight and mix until uniform.

Start Start Prepare_Part_A Prepare Part A (Aqueous Phase) Start->Prepare_Part_A Prepare_Part_B Prepare Part B (Dye Precursor Phase) Start->Prepare_Part_B Mix_A_B Mix Part A and Part B Prepare_Part_A->Mix_A_B Prepare_Part_B->Mix_A_B Adjust_pH Adjust pH with Part C (Alkalizing Agent) Mix_A_B->Adjust_pH Final_Volume Adjust to Final Volume Adjust_pH->Final_Volume Dye_Cream Final Dye Cream Final_Volume->Dye_Cream

Figure 2: Workflow for hair dye cream formulation.

Experimental Protocols

Stability Testing of Hair Dye Formulation

Objective: To assess the physical and chemical stability of the hair dye formulation under accelerated conditions.

Materials:

  • Prepared hair dye cream and developer in final packaging

  • Environmental chambers (4°C, 25°C/60% RH, 40°C/75% RH)

  • Viscometer

  • pH meter

  • HPLC system with a PDA detector[3]

Protocol:

  • Store samples of the dye cream and developer at the specified temperature and humidity conditions.

  • At designated time points (e.g., 0, 1, 2, and 3 months), evaluate the following parameters:

    • Physical Stability: Appearance, color, odor, pH, viscosity, and phase separation.

    • Chemical Stability: Determine the concentration of this compound and hydrogen peroxide using a validated HPLC method.

Exemplary HPLC Conditions for p-Phenylenediamine Derivatives: [4]

  • Column: Phenomenex C18 (100 mm x 4.6 mm, 5µm)

  • Mobile Phase: Methanol:Water (70:30 v/v)

  • Flow Rate: 0.55 mL/min

  • Detection: UV at 242 nm

  • Injection Volume: 10 µL

  • Run Time: 7 minutes

Hair Swatch Performance Testing

Objective: To evaluate the coloring efficacy and fastness of the hair dye formulation.

Materials:

  • Natural white hair swatches

  • Prepared hair dye cream and developer

  • Colorimeter or spectrophotometer

  • Washing apparatus

  • UV weathering chamber

Protocol:

  • Dye Application: Mix the dye cream and developer in a 1:1 ratio. Apply the mixture evenly to the hair swatches and allow it to process for 30 minutes at room temperature. Rinse the swatches thoroughly with water and let them air dry.

  • Initial Color Measurement: Measure the initial color of the dyed swatches using a colorimeter to obtain Lab* values.

  • Wash Fastness: Subject the dyed swatches to a specified number of wash cycles (e.g., 5, 10, 20). After each set of cycles, dry the swatches and measure the Lab* values.

  • UV Fastness: Expose the dyed swatches to a controlled dose of UV radiation in a weathering chamber for specified durations (e.g., 10, 20, 40 hours). Measure the Lab* values after each exposure period.

  • Color Difference Calculation: Calculate the total color difference (ΔE) after each treatment using the formula: ΔE = √((ΔL)² + (Δa)² + (Δb*)²)

In Vitro Skin Irritation Test (OECD 439)

Objective: To assess the skin irritation potential of the hair dye formulation using a reconstructed human epidermis model.[5][6][7]

Protocol Summary:

  • Tissue Preparation: Reconstructed human epidermis tissues are pre-incubated.

  • Test Substance Application: The hair dye formulation is applied topically to the tissue surface. A negative control (e.g., PBS) and a positive control (e.g., 5% SDS) are also tested.

  • Incubation: Tissues are incubated with the test substance for a defined period (e.g., 60 minutes).

  • Post-Incubation: The test substance is removed, and the tissues are incubated in fresh medium for a recovery period (e.g., 42 hours).

  • Viability Assessment: Tissue viability is determined using the MTT assay. The amount of formazan produced is quantified spectrophotometrically.

  • Classification: A reduction in tissue viability below 50% compared to the negative control indicates that the substance is an irritant.

Start Start Tissue_Prep Prepare Reconstructed Human Epidermis Tissues Start->Tissue_Prep Apply_Substance Apply Test Substance, Positive and Negative Controls Tissue_Prep->Apply_Substance Incubate_Exposure Incubate for Exposure Period Apply_Substance->Incubate_Exposure Remove_Substance Remove Substance and Incubate for Recovery Period Incubate_Exposure->Remove_Substance MTT_Assay Perform MTT Assay Remove_Substance->MTT_Assay Measure_Viability Measure Tissue Viability MTT_Assay->Measure_Viability Classification Classify as Irritant or Non-Irritant Measure_Viability->Classification

Figure 3: Workflow for in vitro skin irritation testing (OECD 439).
In Vitro Skin Absorption Test (OECD 428)

Objective: To determine the rate and extent of percutaneous absorption of this compound from a hair dye formulation.[8][9]

Protocol Summary:

  • Skin Preparation: Excised human or porcine skin is mounted in diffusion cells, with the stratum corneum facing the donor chamber.

  • Test Substance Application: A known amount of the hair dye formulation containing radiolabeled this compound is applied to the skin surface.

  • Sampling: The receptor fluid is collected at predetermined time points over a 24-hour period.

  • Analysis: At the end of the exposure, the skin is washed, and the amount of substance in the receptor fluid, on the skin surface, and within the different skin layers is quantified by appropriate analytical methods (e.g., liquid scintillation counting).

  • Data Analysis: The flux and permeability coefficient are calculated to determine the absorption profile.

In Vivo Skin Sensitization - Local Lymph Node Assay (LLNA; OECD 429)

Objective: To assess the skin sensitization potential of this compound.[1][10][11]

Protocol Summary:

  • Animal Model: Typically, CBA/J mice are used.

  • Test Substance Application: The test substance is applied to the dorsum of the ears of the mice for three consecutive days. A vehicle control and a positive control are also included.

  • Proliferation Measurement: On day 5, a radiolabeled precursor (e.g., ³H-methyl thymidine) or a non-radioactive alternative (e.g., BrdU) is injected.

  • Lymph Node Excision: On day 6, the draining auricular lymph nodes are excised and processed.

  • Analysis: The incorporation of the radiolabel or BrdU is measured to determine the rate of lymphocyte proliferation.

  • Stimulation Index (SI): The SI is calculated as the ratio of proliferation in the test group to the vehicle control group. An SI of 3 or greater is considered a positive response, indicating a sensitizing potential.

Safety Considerations

This compound is a secondary amine and is therefore susceptible to nitrosation, which can form potentially carcinogenic N-nitrosamines.[3] Formulations should be free of nitrosating agents, and the nitrosamine content in the raw material should be below 50 ppb.[3] It is also recommended to store the raw material in nitrite-free containers. Standard safety precautions, including the use of personal protective equipment, should be followed when handling this chemical and formulating hair dyes. Patch testing is recommended before the application of any new hair dye formulation to rule out allergic reactions.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine. This compound is a key ingredient in cosmetic formulations, particularly hair dyes, and its accurate quantification is crucial for quality control, stability studies, and safety assessments.[1][2] The described method utilizes a reverse-phase HPLC system with UV detection, providing a straightforward and reproducible approach for the determination of this analyte in various sample matrices.

Introduction

This compound is an organic compound used as a direct dye in hair coloring products.[1][2] Its chemical structure consists of a p-phenylenediamine core substituted with a nitro group and two hydroxyethyl groups.[3] Due to its application in consumer products, a validated analytical method is essential to ensure product quality and safety. The European Commission's Scientific Committee on Consumer Safety (SCCS) has highlighted the need for selective analytical methods like HPLC for stability testing of this compound in cosmetic formulations.[1][4] This document provides a detailed protocol for a reverse-phase HPLC method suitable for this purpose.

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 84041-77-0[3]
Molecular Formula C10H15N3O4[5]
Molecular Weight 241.24 g/mol [3][5]
Appearance Dark blue-violet powder[3]
Melting Point 100 - 105 °C[3]
Solubility Soluble in water[3]
LogP 0.573[3]

Experimental Protocol

This protocol outlines the steps for the analysis of this compound using a reverse-phase HPLC method.[6][7]

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid for MS-compatible methods)

  • Methanol (HPLC grade) for sample preparation

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required.

ParameterCondition
HPLC Column Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent C18 column)
Mobile Phase Acetonitrile and water with phosphoric acid as a modifier. A typical starting point is a mixture of acetonitrile and water. The exact ratio should be optimized for best separation. For a mass spectrometry detector, phosphoric acid should be replaced with a volatile modifier like formic acid.[6][7]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature Ambient or controlled at 25 °C
Detection UV at a wavelength selected based on the UV spectrum of the analyte (e.g., 248 nm and 516 nm are absorption maxima).[1]
Standard Solution Preparation
  • Stock Solution (e.g., 1000 µg/mL): Accurately weigh a suitable amount of this compound reference standard and dissolve it in a known volume of methanol or mobile phase.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

Sample Preparation
  • Cosmetic Formulations (e.g., Hair Dyes): Accurately weigh a portion of the sample, dissolve it in a suitable solvent (e.g., methanol or a mixture of water and methanol), and dilute to a known volume. The solution may require sonication to ensure complete dissolution. Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

Data Presentation: Example Method Validation Summary

The following table summarizes the typical quantitative data that should be generated during method validation. (Note: The values presented here are illustrative and should be determined experimentally).

Validation ParameterResult
Linearity (Correlation Coefficient, r²) > 0.999
Range 1 - 100 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL
Retention Time ~ 5.2 min (example)

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_results Results Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Chromatography Chromatographic Separation HPLC_System->Chromatography Data_Acquisition Data Acquisition Chromatography->Data_Acquisition Integration Peak Integration & Quantification Data_Acquisition->Integration Report Final Report Integration->Report

Caption: HPLC analysis workflow for this compound.

Conclusion

The HPLC method described in this application note provides a reliable and efficient means for the quantitative determination of this compound. The protocol is straightforward and can be readily implemented in a quality control or research laboratory setting. Proper method validation should be performed to ensure the accuracy and precision of the results for a specific sample matrix.

References

Application Notes and Protocols for N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The predominant application of N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine in industrial and academic settings is as a direct and oxidative hair dye in the cosmetics industry. Its use as a versatile reagent or building block in broader organic synthesis, such as in pharmaceutical or materials science research, is not well-documented in publicly available literature. These application notes, therefore, focus on its primary, well-established role in the synthesis of hair colorants.

Introduction

This compound is a synthetic organic compound classified as a nitroaniline.[1] It is a dark blue-violet powder soluble in water.[1] The molecule possesses several reactive functional groups, including secondary amine, nitro, and hydroxyl groups, which theoretically allow for a range of chemical transformations.[1] However, its principal application lies in the formulation of both semi-permanent (direct) and permanent (oxidative) hair coloring products.[2]

Key Physicochemical and Spectroscopic Data:

PropertyValue
CAS Number 84041-77-0
Molecular Formula C₁₀H₁₅N₃O₄
Molecular Weight 241.24 g/mol
Appearance Dark blue-violet powder[1]
Melting Point 100 - 105 °C[1]
LogP 0.573
Absorption Maxima (λmax) 516 nm and 248 nm

Application Notes: Hair Dye Formulations

This compound is utilized in two main types of hair dye systems:

  • Non-Oxidative (Direct) Dyeing: In this application, the molecule acts as a direct dye, imparting color without undergoing a chemical reaction on the hair.[2][3] Due to its low molecular weight, it can diffuse into the hair shaft, providing a semi-permanent color that typically lasts for several washes.[2] The final on-head concentration in non-oxidative applications can be up to 1.5%.[3]

  • Oxidative Dyeing: This is the more common application for permanent hair color. This compound functions as a color coupler. It is mixed with a developer (an oxidizing agent, typically hydrogen peroxide) and a primary intermediate (such as p-phenylenediamine or its derivatives).[1][3] The oxidation process leads to the formation of larger, stable color complexes within the hair shaft, resulting in a permanent color.[1] The maximum concentration after mixing under oxidative conditions is 1.0%.[4]

Stability in Formulations: The compound demonstrates good stability in oxidative hair dye formulations. Studies have shown that in a mixture containing 3% hydrogen peroxide at pH 9, the recovery of this compound is approximately 98% over 60 minutes.[3]

Potential Reactions in Organic Synthesis

While not its primary use, the functional groups of this compound allow for several potential synthetic transformations that could be of interest to researchers:

  • Reduction of the Nitro Group: The nitro group can be reduced to a primary amine, yielding a triamine derivative. This transformation would significantly alter the electronic and chemical properties of the molecule, opening up possibilities for further derivatization, such as in the synthesis of heterocyclic compounds or as a precursor for novel dyes.

  • Reactions of the Hydroxyl Groups: The two primary hydroxyl groups can undergo esterification or etherification reactions. These modifications could be used to alter the solubility, substantivity, and color of the dye molecule.

  • N-Alkylation/N-Arylation: The secondary amine functionalities could potentially undergo further alkylation or arylation reactions, although steric hindrance from the existing substituents might be a factor.

Experimental Protocols

Protocol 1: General Procedure for Oxidative Hair Dye Formulation and Application

This protocol is a generalized representation of how this compound is used in an oxidative hair dyeing process.

Materials:

  • This compound

  • Primary intermediate (e.g., p-toluenediamine sulfate)

  • Alkalizing agent (e.g., ammonia or ethanolamine)

  • Developer (6% hydrogen peroxide solution)

  • Shampoo base

  • Deionized water

  • Hair tresses for testing

Procedure:

  • Dye Base Formulation:

    • Dissolve the primary intermediate and this compound in a mixture of deionized water and the shampoo base.

    • Adjust the pH of the solution to approximately 9.0-10.0 using the alkalizing agent. This is crucial for opening the hair cuticle and facilitating dye penetration.

  • Application Mixture Preparation:

    • Immediately before application, mix the dye base with an equal volume of the 6% hydrogen peroxide developer. The final concentration of the dye on the hair should not exceed 1.0%.[4]

  • Application to Hair:

    • Apply the mixture evenly to the hair tresses.

    • Allow the dye to develop for 30-45 minutes at room temperature.

    • Rinse the hair thoroughly with water until the water runs clear.

    • Wash with a standard shampoo and apply conditioner.

  • Analysis:

    • Evaluate the color of the dyed hair tresses visually or using colorimetric instrumentation.

Quantitative Data for Oxidative Dyeing:

ParameterValueReference
Max. on-head concentration (oxidative)1.0%[4]
Max. on-head concentration (non-oxidative)1.5%[3]
Stability in 3% H₂O₂ (pH 9, 60 min)~98% recovery[3]
Maximum nitrosamine content in formulation< 50 µg/kg

Visualizations

oxidative_dyeing_workflow cluster_prep Preparation cluster_application Application cluster_post Post-Treatment Dye_Base Dye Base (Coupler + Primary Intermediate) Mixing Mixing Dye_Base->Mixing Developer Developer (H₂O₂ Solution) Developer->Mixing Application Application to Hair Mixing->Application Development Development (30-45 min) Application->Development Rinsing Rinsing Development->Rinsing Washing Washing & Conditioning Rinsing->Washing

Caption: Experimental workflow for oxidative hair dyeing.

oxidative_dyeing_mechanism H2O2 Hydrogen Peroxide (Developer) Primary_Intermediate Primary Intermediate (e.g., p-phenylenediamine) H2O2->Primary_Intermediate Oxidation Reactive_Intermediate Reactive Quinonediimine Primary_Intermediate->Reactive_Intermediate Coupler Coupler (this compound) Color_Complex Stable Color Complex (in hair shaft) Coupler->Color_Complex Coupling Reaction Reactive_Intermediate->Color_Complex

Caption: Simplified mechanism of oxidative hair dyeing.

References

Application of "N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine" in cosmetic science research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine, also known by the INCI name HC Violet BS and referred to as B34, is a direct and oxidative hair dye used in cosmetic formulations to impart a violet hue.[1][2] Its application is prevalent in both semi-permanent (non-oxidative) and permanent (oxidative) hair coloring products.[1][3] This document provides detailed application notes and experimental protocols for the use and evaluation of this compound in a research and development setting, with a focus on its function, safety, and analysis in cosmetic science.

Physicochemical Properties

PropertyValueReference
CAS Number 84041-77-0[1][4]
EC Number 281-856-4[4]
Molecular Formula C10H15N3O4[1]
Molecular Weight 241.24 g/mol [1]
Appearance Dark blue-violet powder[1]
Melting Point 100 - 105 °C[1]
Solubility Soluble in water[1]
LogP 0.573[1]

Application in Hair Dye Formulations

This compound functions as a hair colorant in two types of formulations:

  • Non-oxidative (Semi-permanent): In these systems, it acts as a direct dye, physically adhering to the hair shaft.[3] The small molecular size allows for diffusion into the hair cuticle, providing color that typically lasts for eight to ten washes.[3]

  • Oxidative (Permanent): In permanent hair dyes, it is used in conjunction with an oxidizing agent, typically hydrogen peroxide.[1][5] The oxidation process facilitates the formation of larger color complexes within the hair shaft, resulting in a longer-lasting color.[1]

The Scientific Committee on Consumer Safety (SCCS) has deemed its use safe under specific concentration limits.[4][6]

Formulation TypeMaximum On-Head Concentration
Non-oxidative1.5%
Oxidative1.0% (after mixing with developer)

Data sourced from SCCS/1572/16[4][6]

Experimental Protocols

Protocol 1: Formulation of an Oxidative Hair Dye Cream

This protocol describes the preparation of a basic oxidative hair dye formulation for in vitro testing on hair swatches.

Materials:

  • This compound

  • Primary intermediate (e.g., p-phenylenediamine)

  • Coupler (e.g., resorcinol, m-aminophenol)

  • Alkalizing agent (e.g., monoethanolamine or ammonia)

  • Solvent (e.g., propylene glycol)

  • Surfactant/Emulsifier (e.g., cetearyl alcohol)

  • Deionized water

  • Developer (6% hydrogen peroxide solution)

Procedure:

  • Prepare the Dye Cream (Part A):

    • In a suitable vessel, dissolve the primary intermediate, coupler, and this compound in propylene glycol.

    • In a separate vessel, heat the deionized water and disperse the cetearyl alcohol to form the cream base.

    • Slowly add the dye solution to the cream base with continuous stirring until a homogenous mixture is obtained.

    • Adjust the pH to approximately 10.0 using the alkalizing agent.

  • Application:

    • Mix the dye cream with the 6% hydrogen peroxide developer in a 1:1 ratio immediately before application.

    • Apply the mixture evenly to hair swatches.

    • Allow the dye to process for 30-45 minutes at room temperature.

    • Rinse the hair swatches thoroughly with lukewarm water until the water runs clear.

    • Apply a post-color conditioner, leave for 2-3 minutes, and rinse.

    • Allow the swatches to air dry.

Protocol 2: Stability Assessment under Oxidative Conditions

This protocol is based on the stability testing requirements outlined by the SCCS.[1][5]

Materials:

  • This compound

  • Basic gel formulation

  • Ammonia solution

  • 6% Hydrogen peroxide solution

  • HPLC system with a Photodiode Array (PDA) detector

  • Appropriate HPLC column and mobile phase (see Protocol 4)

Procedure:

  • Prepare a 1.0% solution of this compound in the basic gel formulation.

  • Adjust the pH of the solution to 10.0 with ammonia.

  • Mix this solution 1:1 (v/v) with a 6.0% aqueous hydrogen peroxide solution, resulting in a final pH of 9.0 and a 3% hydrogen peroxide concentration.[5]

  • Immediately inject a sample into the HPLC system to determine the initial concentration (T=0).

  • Maintain the mixture at room temperature and inject samples at regular intervals (e.g., 10, 20, 30, 60 minutes).

  • Quantify the concentration of this compound at each time point.

  • Calculate the recovery percentage over the 60-minute period. A recovery of over 98% indicates stability under these oxidative conditions.[5]

Protocol 3: In Vitro Skin Irritation Test (Rabbit Model)

This protocol is a summary of the skin irritation studies reviewed by the SCCS.[1][4]

Materials:

  • This compound

  • Test animals (e.g., New Zealand White rabbits)

  • Occlusive patches

  • Physiological saline

Procedure:

  • Approximately 24 hours prior to application, shave the dorsal fur of the test animals to expose an area of skin.

  • Moisten 0.5 g of the test substance with saline and apply it to the shaved skin.

  • Cover the application site with a semi-occlusive patch for 4 hours.

  • After 4 hours, remove the patch and gently wipe the skin to remove any residue.

  • Assess the skin for signs of erythema and edema at 1, 24, 48, and 72 hours post-patch removal.

  • Score the reactions based on a standardized scale (e.g., Draize scale). The absence of reactions indicates a lack of skin irritation potential under these test conditions.[1]

Protocol 4: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the HPLC analysis of this compound.

Instrumentation and Conditions:

  • HPLC System: With a PDA detector.

  • Column: A reverse-phase column such as Newcrom R1 or Primesep 100 is suitable.[5][7]

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water, with an acidic modifier like phosphoric acid or sulfuric acid, can be used.[5][7] For MS compatibility, formic acid should be substituted for the non-volatile acids.[7] A typical ratio might be 30:70 acetonitrile:water with 0.2% sulfuric acid.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection Wavelength: 210 nm, with monitoring at other wavelengths such as 248 nm and 516 nm also being relevant based on the compound's UV-Vis spectrum.[1][5]

  • Injection Volume: 3 µL.[5]

Procedure:

  • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., mobile phase).

  • Prepare a series of calibration standards by diluting the stock solution.

  • Prepare the sample for analysis by dissolving it in the solvent and filtering if necessary.

  • Inject the standards and the sample into the HPLC system.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

Protocol 5: Bacterial Reverse Mutation Assay (Ames Test)

This protocol is based on the genotoxicity studies evaluated by the SCCS.[1]

Materials:

  • Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)

  • Escherichia coli strain (e.g., WP2 uvrA)

  • Test substance: this compound dissolved in a suitable solvent (e.g., deionized water).

  • S9 fraction (for metabolic activation)

  • Top agar

  • Minimal glucose agar plates

  • Positive and negative controls

Procedure:

  • Perform a preliminary toxicity assay to determine the appropriate dose range.

  • For the main assay, add 0.1 mL of the bacterial culture, 0.1 mL of the test substance solution (at various concentrations), and 0.5 mL of S9 mix (for metabolic activation) or buffer (without S9) to 2.0 mL of molten top agar.

  • Pour the mixture onto minimal glucose agar plates.

  • Incubate the plates at 37°C for 48-72 hours.

  • Count the number of revertant colonies on each plate.

  • A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential. This compound has shown positive results in bacterial gene mutation assays, particularly with the TA98 strain.[1]

Safety and Toxicological Data Summary

TestSpeciesResults
Acute Oral Toxicity (LD50) Rat> 5 g/kg bw
Skin Irritation RabbitNon-irritant
Skin Sensitization Guinea PigInduces delayed hypersensitivity
Bacterial Reverse Mutation (Ames Test) S. typhimuriumPositive (predominantly in strain TA98)
In Vitro Mammalian Cell Gene Mutation Mouse Lymphoma CellsNegative
In Vitro Micronucleus Test V79 CellsPositive (clastogenic)
Sub-chronic Toxicity (90-day oral) RatNOAEL = 240 mg/kg/day

Data sourced from SCCS/1572/16[1]

Important Safety Considerations:

  • Nitrosation: As a secondary amine, this compound is susceptible to nitrosation. Therefore, it should not be used in the presence of nitrosating agents, and the nitrosamine content in the raw material should be less than 50 ppb.[1][4][6]

Visualizations

Experimental Workflows and Logical Relationships

HairDye_Workflow General Workflow for Hair Dye Development and Evaluation cluster_formulation Formulation cluster_evaluation Evaluation cluster_safety Safety Assessment Formulation Dye Formulation (Non-oxidative or Oxidative) Mixing Mixing with Developer (for Oxidative Dyes) Formulation->Mixing Application Application to Hair Swatches Mixing->Application Stability Stability Testing (HPLC) Application->Stability Performance Color Fastness Evaluation Application->Performance Genotoxicity Genotoxicity (Ames, Micronucleus) Application->Genotoxicity Irritation Skin Irritation Application->Irritation Sensitization Skin Sensitization Application->Sensitization

Caption: Workflow for hair dye development and evaluation.

Ames_Test_Workflow Ames Test Protocol Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis Prep_Bacteria Prepare Bacterial Cultures (e.g., S. typhimurium TA98) Mix Combine Bacteria, Test Substance, S9 Mix (or buffer), and Top Agar Prep_Bacteria->Mix Prep_Test_Substance Prepare Test Substance Solutions Prep_Test_Substance->Mix Prep_S9 Prepare S9 Mix (for metabolic activation) Prep_S9->Mix Plate Pour onto Minimal Glucose Agar Plates Mix->Plate Incubate Incubate at 37°C for 48-72h Plate->Incubate Count Count Revertant Colonies Incubate->Count Analyze Analyze Data for Mutagenicity Count->Analyze

Caption: Workflow for the Ames Test protocol.

Safety_Assessment_Logic Logical Flow of Safety Assessment cluster_physchem Physicochemical Characterization cluster_toxicology Toxicological Evaluation cluster_conclusion Conclusion Identity Identity and Purity Genotox Genotoxicity Profile (Ames, Micronucleus) Identity->Genotox Local_Tox Local Toxicity (Irritation, Sensitization) Identity->Local_Tox Systemic_Tox Systemic Toxicity (NOAEL Determination) Identity->Systemic_Tox Stability Stability in Formulation Stability->Genotox Stability->Local_Tox Stability->Systemic_Tox Nitrosamine Nitrosamine Content (<50 ppb) Nitrosamine->Genotox Nitrosamine->Local_Tox Nitrosamine->Systemic_Tox Safe_Use Safe for Use (within concentration limits) Genotox->Safe_Use Local_Tox->Safe_Use Systemic_Tox->Safe_Use

Caption: Logical flow of safety assessment.

Note on Signaling Pathways: Based on the available scientific literature and regulatory assessments, there is no specific information detailing the signaling pathways through which this compound exerts its effects. Research has primarily focused on its application as a colorant and its toxicological profile for safety assessment in cosmetics.

References

Application Notes and Protocols: N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine for Histological Staining

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are hypothetical and based on the chemical properties of N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine and its mechanism of action as an oxidative dye. To date, there are no established or published protocols for the use of this specific compound in routine histological staining. These guidelines are intended for research purposes to explore its potential as a novel staining agent. Optimization and validation are required for any specific application.

Introduction

This compound, also known as HC Red No. 3, is an organic compound primarily utilized in the cosmetics industry as a direct and oxidative hair dye.[1][2] Its molecular structure, featuring a p-phenylenediamine core with nitro and hydroxyethyl substitutions, allows it to undergo oxidation to form stable, colored complexes.[1] While its use in histology is not documented, its properties are analogous to p-phenylenediamine (PPD), which has been used as a histological stain for lipids and as a component in other staining procedures, often involving an oxidation step to produce a colored product.[3][4]

These notes propose a potential application of this compound as a chromogenic stain for formalin-fixed, paraffin-embedded (FFPE) tissue sections, leveraging an oxidative mechanism to visualize specific tissue components.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the table below. These characteristics are relevant for preparing staining solutions and for understanding the compound's behavior in an aqueous laboratory environment.

PropertyValueReference
IUPAC Name 2-[4-(2-hydroxyethylamino)-3-nitroanilino]ethanol[5]
Synonyms HC Red No. 3, B34[6]
CAS Number 84041-77-0[2]
Molecular Formula C10H15N3O4[2]
Molecular Weight 241.24 g/mol [2][7]
Appearance Dark blue-violet to dark maroon powder/crystals[2][8]
Melting Point 100 - 105 °C[2][7]
Solubility Soluble in water[2]
LogP 0.573[2]

Proposed Mechanism of Staining

The proposed staining mechanism is based on the oxidative coupling chemistry used in hair dyes.[9][10] In this model, the relatively colorless this compound molecule acts as a dye precursor. In the presence of an oxidizing agent, such as hydrogen peroxide, and under alkaline conditions, it is converted into a reactive intermediate.[1] This intermediate is then able to covalently bind to tissue components or self-couple to form larger, colored molecules that become trapped within the tissue matrix, thereby imparting color to specific structures. The nitro and hydroxyethyl groups are expected to modulate the final color and binding affinity to cellular components.

Staining_Mechanism cluster_0 Staining Solution cluster_1 Tissue Section Precursor N,N'-Bis(2-hydroxyethyl)- 2-nitro-p-phenylenediamine (Colorless/Pale) Intermediate Reactive Intermediate (Quinone-diimine type) Precursor->Intermediate Oxidation Oxidizer Hydrogen Peroxide (H₂O₂) Tissue Tissue Components (Proteins, Lipids, etc.) Stained_Tissue Colored Complex (Deposited in Tissue) Intermediate->Stained_Tissue Coupling & Binding Staining_Workflow start Start: FFPE Slide deparaffin Deparaffinization (Xylene) start->deparaffin rehydration Rehydration (Graded Ethanol) deparaffin->rehydration staining Oxidative Staining (Final Staining Mixture) 15-30 min rehydration->staining rinse1 Rinse (Distilled Water) staining->rinse1 counterstain Optional: Counterstain rinse1->counterstain dehydration Dehydration (Graded Ethanol) counterstain->dehydration clearing Clearing (Xylene) dehydration->clearing mounting Mounting & Coverslipping clearing->mounting end End: Microscopy mounting->end

References

Application Notes and Protocols for Handling N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed safety precautions and protocols for handling N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine in a laboratory setting. The information is compiled from various safety data sheets and scientific opinions to ensure a comprehensive guide for safe laboratory practices.

Chemical and Physical Properties

This compound is a dark blue-violet powder used primarily as a direct hair dye.[1] A thorough understanding of its properties is crucial for safe handling.

PropertyValue
Chemical Formula C10H15N3O4
Molecular Weight 241.24 g/mol [1]
Physical State Solid, Powder[2]
Color Dark blue-violet[1]
Melting Point 168-171°C[2]
Boiling Point 416.4°C at 760 mmHg[2]
Flash Point 205.6°C[2]
Solubility Slightly soluble in Acetonitrile and DMSO[2]
Stability Stable under recommended storage conditions.[3] Material may darken in color during storage.[4]

Hazard Identification and Toxicology

This chemical presents several health hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE).

GHS Hazard Statements:

  • H315: Causes skin irritation.[5]

  • H317: May cause an allergic skin reaction.[2]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5]

Toxicological Data Summary:

Test TypeResult
Acute Oral Toxicity LD50: >500 mg/kg (rat) for a related compound.[6] For N,N-Bis(Hydroxyethyl)-p-Phenylenediamine Sulfate, the oral LD50 for rats was 264 mg/kg.[7]
Skin Corrosion/Irritation Causes skin irritation.[5] A 2% solution of the sulfate salt produced a strong contact allergic response.[3] Slight skin irritation was observed in mice at a 10% concentration.[1]
Serious Eye Damage/Irritation Causes serious eye irritation.[5] Instillation of the undiluted substance in rabbit eyes resulted in conjunctival irritation.[1]
Skin Sensitization May cause an allergic skin reaction.[2] A repeat insult patch test in humans with the sulfate salt showed definite sensitization in one subject and possible sensitization in another.[7]
Germ Cell Mutagenicity No data available for the specific compound.
Carcinogenicity IARC Group 3: Not classifiable as to its carcinogenicity to humans for a related compound.[6] The sulfate salt was not found to be hepatocarcinogenic in rats.[7]
Reproductive Toxicity No developmental effects were observed in rats with dermal administration of 1% of the sulfate salt.[7]

Specific Considerations:

  • This compound is a secondary amine and is prone to nitrosation. It should not be used in the presence of nitrosating agents. The nitrosamine content should be less than 50 ppb.[1][8]

Experimental Protocols: Safe Handling Procedures

Adherence to the following protocols is mandatory to minimize exposure and ensure a safe working environment.

Engineering Controls
  • Work in a well-ventilated area, preferably within a chemical fume hood.[9][10]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][9]

  • Use a mechanical exhaust system.[9]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required when handling this chemical.

PPE ComponentSpecification
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9][10]
Skin Protection Wear compatible chemical-resistant gloves.[9] Inspect gloves prior to use and use proper glove removal technique.[11] Wear a lab coat or other protective clothing to prevent skin exposure.[12]
Respiratory Protection If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[13] For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator may be used.[11]
Handling and Storage
  • Handling:

    • Avoid contact with skin, eyes, and clothing.[9]

    • Avoid ingestion and inhalation.[9]

    • Minimize dust generation and accumulation.[10]

    • Wash hands thoroughly after handling.[9][10]

    • Do not eat, drink, or smoke when using this product.[2]

  • Storage:

    • Store in a cool, dry, well-ventilated area.[9]

    • Keep container tightly closed.[10]

    • Store away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[4][13]

    • Store locked up.[2]

Spill and Leak Procedures
  • Small Spills:

    • Evacuate personnel to safe areas.[11]

    • Wear appropriate PPE.[11]

    • If the substance is a solid, sweep or vacuum up the material and place it into a suitable, closed container for disposal.[11][13] Avoid creating dust.[11] If appropriate, moisten first to prevent dusting.[12]

    • If the substance is a liquid, use an inert absorbent material to soak up the spill.[14]

  • Environmental Precautions:

    • Prevent the product from entering drains, surface water, or soil.[9]

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[9][13]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[9] Remove contaminated clothing and wash it before reuse.[9] If skin irritation or rash occurs, get medical help.[12]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[9] Remove contact lenses if present and easy to do. Continue rinsing.[2] Consult an ophthalmologist.[9]
Ingestion Rinse mouth with water.[11] Do NOT induce vomiting.[14] Never give anything by mouth to an unconscious person.[11] Call a physician or poison control center immediately.[14]
Disposal Considerations
  • Dispose of waste in accordance with all applicable federal, state, and local regulations.

  • The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[9][11]

  • Contaminated packaging should be disposed of as an unused product.[11]

  • Do not allow the chemical to enter drains or waterways.[9]

Visualization of Safety Workflow

The following diagram illustrates the logical workflow for safely handling this compound in the laboratory.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Post-Experiment cluster_emergency Emergency Procedures a Review SDS & Protocol b Verify Engineering Controls (Fume Hood, Eyewash, Shower) a->b c Don Appropriate PPE b->c d Weighing & Preparation (Minimize Dust) c->d e Perform Experiment in Fume Hood d->e f Decontaminate Work Area e->f j Spill Response e->j If Spill Occurs k First Aid e->k If Exposure Occurs g Properly Label & Store/Dispose Waste f->g h Remove & Dispose of PPE g->h i Wash Hands Thoroughly h->i l Report Incident j->l k->l

Caption: Workflow for safe handling of this compound.

References

Application of N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine in Titration Experiments: An Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

Initial Assessment: A comprehensive review of available scientific literature and chemical databases reveals that N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine is not recognized or documented as an indicator for titration experiments. This compound is predominantly known and used as a direct dye in cosmetic hair coloring products.[1][2][3][4] Its safety and use in this context have been the subject of evaluation by regulatory bodies.[1][2]

There is no scientific evidence to suggest that this compound exhibits the necessary properties of a titration indicator, such as a distinct color change at a specific pH or redox potential. Therefore, the creation of detailed application notes and protocols for its use in titration is not feasible based on current knowledge.

The following sections provide a summary of the known properties and applications of this compound for the intended audience of researchers and professionals.

Known Applications and Properties

This compound, also known as HC Blue No. 2, is a synthetic dye.[3] Its primary application is in semi-permanent and permanent hair dye formulations, where it imparts color to the hair.[3][5]

Chemical and Physical Properties:

While not relevant to titration, a summary of its key properties is provided for informational purposes.

PropertyValue
Chemical Formula C10H15N3O4
Molar Mass 241.24 g/mol
Appearance Dark blue powder
CAS Number 84041-77-0

Data sourced from available chemical databases.

Analytical Characterization:

The analysis of this compound is typically performed using techniques such as High-Performance Liquid Chromatography (HPLC) for its identification and quantification in cosmetic products.[6][7][8]

Conclusion for Researchers and Drug Development Professionals

For researchers, scientists, and drug development professionals, it is crucial to rely on established and validated indicators for titration experiments. The selection of an appropriate indicator is paramount for achieving accurate and reproducible results. This compound does not fall into the category of recognized titration indicators.

Professionals seeking to perform titration experiments should consult standard analytical chemistry literature and resources to select a suitable indicator based on the specific type of titration being conducted (e.g., acid-base, redox, complexometric).

Logical Relationship Diagram

The following diagram illustrates the discrepancy between the requested application and the documented use of the compound.

cluster_request Requested Application cluster_reality Documented Application User_Request This compound as a Titration Indicator Actual_Use Hair Dye Component (HC Blue No. 2) User_Request->Actual_Use No Supporting Evidence Found

Caption: Discrepancy between requested and documented use.

References

Application Notes and Protocols for In Vitro Evaluation of N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine, also known as B34, is a chemical compound primarily used as a direct hair dye in cosmetic products.[1][2] Its chemical structure, containing nitro and aromatic amine groups, necessitates careful toxicological evaluation. These application notes provide detailed protocols for the formulation and in vitro assessment of B34 to determine its cytotoxic and genotoxic potential.

Compound Information

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 84041-77-0[2][3]
Molecular Formula C₁₀H₁₅N₃O₄[2]
Molecular Weight 241.24 g/mol [2][4]
Appearance Dark blue-violet powder[2]
Solubility Soluble in water[2]
LogP 0.573 (indicating moderate hydrophilicity)[2]
Melting Point 102-103°C[4]
IUPAC Name 2-[4-(2-hydroxyethylamino)-3-nitroanilino]ethanol[2][3]

Formulation for In Vitro Assays

Given its moderate hydrophilicity, this compound can be dissolved in aqueous solutions. For cell culture-based assays, it is recommended to prepare a concentrated stock solution in a suitable solvent that is miscible with the culture medium and has low cytotoxicity at the final working concentration.

Protocol 1: Preparation of Stock Solution

  • Solvent Selection: Due to its water solubility, sterile, nuclease-free water is the preferred solvent.[2] If higher concentrations are required, Dimethyl Sulfoxide (DMSO) can be used. Ensure the final DMSO concentration in the cell culture medium does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

  • Stock Solution Preparation:

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve the powder in the chosen solvent to create a high-concentration stock solution (e.g., 10-100 mM).

    • Ensure complete dissolution by vortexing or gentle warming.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Storage: Store the stock solution in small aliquots at -20°C to prevent repeated freeze-thaw cycles. Protect from light.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[5][6]

Protocol 2: MTT Cytotoxicity Assay

  • Cell Seeding:

    • Seed cells (e.g., human liver carcinoma cell line HepG2, which is metabolically competent) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.[7][8][9]

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. Based on its use in hair dyes, a starting concentration range of 1 µM to 1 mM could be explored.[1]

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5][10]

    • Incubate for another 3-4 hours at 37°C until purple formazan crystals are visible.[5]

  • Formazan Solubilization:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.[9][10]

    • Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Table 2: Example Data Structure for MTT Assay Results

Concentration (µM)Absorbance (570 nm)% Cell Viability
Vehicle Control1.25100
11.2096
101.0584
1000.6350.4
5000.2520
10000.108

In Vitro Genotoxicity Assessment: Ames Test

The Ames test, or bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of a chemical.[11][12] Aromatic amines and nitro compounds are classes of chemicals often evaluated with this assay.[13][14]

Protocol 3: Ames Test (Plate Incorporation Method)

  • Bacterial Strains: Use a set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) to detect different types of mutations.[12]

  • Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.[13]

  • Assay Procedure:

    • Prepare a dilution series of this compound in a suitable solvent (e.g., water or DMSO).

    • In a test tube, combine 100 µL of the bacterial culture, 100 µL of the test compound dilution (or control), and 500 µL of the S9 mix (for assays with metabolic activation) or phosphate buffer (for assays without).

    • Add 2 mL of molten top agar containing a trace amount of histidine and biotin to the tube.

    • Vortex briefly and pour the mixture onto a minimal glucose agar plate.

    • Incubate the plates at 37°C for 48-72 hours.[11]

  • Controls:

    • Negative Control: Solvent used to dissolve the test compound.

    • Positive Controls (without S9): Sodium azide (for TA100, TA1535), 2-nitrofluorene (for TA98).[11]

    • Positive Controls (with S9): 2-Aminoanthracene (for all strains).[12]

  • Data Analysis:

    • Count the number of revertant colonies on each plate.

    • A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.

Table 3: Example Data Structure for Ames Test Results (Strain TA98 with S9)

Concentration (µ g/plate )Revertant Colonies (Plate 1)Revertant Colonies (Plate 2)Mean RevertantsFold Increase
Negative Control252826.51.0
10303532.51.2
50657067.52.5
1001501621565.9
Positive Control45048046517.5

Visualizations

Experimental_Workflow cluster_prep Formulation cluster_assays In Vitro Assays cluster_cyto_steps Cytotoxicity Workflow cluster_geno_steps Genotoxicity Workflow cluster_analysis Data Analysis Compound This compound (Powder) Stock Sterile Stock Solution (10-100 mM) Compound->Stock Dissolve & Filter Solvent Solvent (e.g., Sterile Water, DMSO) Solvent->Stock Cytotoxicity Cytotoxicity Assay (MTT) Stock->Cytotoxicity Serial Dilutions Genotoxicity Genotoxicity Assay (Ames Test) Stock->Genotoxicity Serial Dilutions CellSeeding Seed Cells (96-well plate) Mix Mix Bacteria, Compound, S9/Buffer Treatment Treat with Compound CellSeeding->Treatment Incubation_C Incubate (24-72h) Treatment->Incubation_C MTT_add Add MTT Reagent Incubation_C->MTT_add Solubilize Solubilize Formazan MTT_add->Solubilize Readout_C Measure Absorbance (570 nm) Solubilize->Readout_C IC50 IC50 Determination Readout_C->IC50 Plate Plate on Minimal Agar Mix->Plate Incubation_G Incubate (48-72h) Plate->Incubation_G Count Count Revertant Colonies Incubation_G->Count Mutagenicity Mutagenicity Assessment Count->Mutagenicity

Caption: Experimental workflow for in vitro testing.

Ames_Test_Logic cluster_conditions Test Conditions cluster_outcomes Potential Outcomes cluster_interpretation Interpretation Compound Test Compound: This compound WithS9 With Metabolic Activation (S9) Compound->WithS9 WithoutS9 Without Metabolic Activation Compound->WithoutS9 Positive Positive Result (Mutagenic) WithS9->Positive If revertants ≥ 2x control Negative Negative Result (Non-mutagenic) WithS9->Negative If revertants < 2x control WithoutS9->Positive If revertants ≥ 2x control WithoutS9->Negative If revertants < 2x control Direct Direct-acting mutagen Positive->Direct Pro Pro-mutagen (requires metabolic activation) Positive->Pro NonMutagen Non-mutagenic in this assay Negative->NonMutagen

Caption: Logic diagram for the Ames test.

References

Application Notes and Protocols for N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine is a synthetic organic compound primarily utilized as a direct dye in the cosmetics industry, particularly in hair coloring products.[1][2] Its chemical structure, featuring a nitro group and two hydroxyethyl substituents on a p-phenylenediamine backbone, imparts its distinct color and application properties. While its predominant use is in cosmetics, the reactivity of its functional groups suggests potential for exploration in other areas of chemical and biological research. These application notes provide an overview of its known applications, key physicochemical data, and detailed experimental protocols for its analysis and use.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 84041-77-0[3]
Molecular Formula C₁₀H₁₅N₃O₄[3]
Molecular Weight 241.24 g/mol [3]
Appearance Reddish-brown solid[4]
Melting Point 100 - 105 °C[5]
Log P -0.44 (calculated), 0.285 (experimental)[5]
Solubility Soluble in strong polar organic solvents like alcohols; poorly soluble in water.[4]

Applications

Hair Coloring Formulations

The primary application of this compound is as a direct dye in both oxidative and non-oxidative hair dye formulations.[5][6]

  • Non-oxidative (Semi-permanent) Hair Dyes: It is used as a direct dye where its small molecular size allows it to diffuse into the hair shaft, imparting color that typically lasts for several washes.[2]

  • Oxidative (Permanent) Hair Dyes: In these formulations, it is used in combination with an oxidizing agent, such as hydrogen peroxide. The oxidative process helps to fix the color within the hair fiber for a longer-lasting effect.[5]

The typical on-head concentrations of this compound in cosmetic formulations are up to 1.5% in non-oxidative products and up to 1.0% in oxidative products after mixing.[6]

Potential Research Applications

While not extensively documented, the chemical structure of this compound suggests potential for investigation in the following areas:

  • Intermediate in Organic Synthesis: As a substituted p-phenylenediamine, it can serve as a building block for the synthesis of more complex molecules, including heterocyclic compounds and other dyes.[4]

  • Development of Fluorescent Probes: The nitroaromatic scaffold could be modified to develop fluorescent probes for detecting specific analytes or studying biological processes.[4]

  • Bioreduction Studies: The nitro group can undergo enzymatic reduction in biological systems. This property could be exploited in studies related to drug metabolism or the development of hypoxia-activated prodrugs. The nitro group can act as a toxicophore, and its reduction can lead to cytotoxic species, a principle utilized in some antimicrobial and anticancer agents.[7]

Experimental Protocols

Protocol 1: Synthesis of this compound (Generalized Method)

The following is a generalized, multi-step synthesis protocol based on available literature. This should be considered a representative method and may require optimization.

Workflow of the Synthesis Process:

G Generalized Synthesis Workflow A 1. Acetylation of 2-nitro-1,4-phenylenediamine B 2. Carbamate Formation (Reaction with chloroalkyl chloroformate) A->B C 3. Rearrangement and Hydrolysis B->C D 4. Final Hydrolysis of Acetyl Group C->D E This compound D->E

A generalized synthesis workflow.

Materials:

  • 2-nitro-1,4-phenylenediamine

  • Acetic anhydride

  • Chloroalkyl chloroformate

  • Diethanolamine

  • Appropriate solvents (e.g., dichloromethane, ethanol)

  • Acid and base for pH adjustment and hydrolysis (e.g., HCl, NaOH)

Procedure:

  • Acetylation: The starting material, 2-nitro-1,4-phenylenediamine, is first acetylated at the 4-position to protect the amino group. This is typically achieved by reacting it with acetic anhydride in a suitable solvent.

  • Carbamate Formation: The amino group at the 1-position is then converted into a carbamate by reacting it with a chloroalkyl chloroformate.

  • Rearrangement and Hydrolysis: The resulting carbamate undergoes a rearrangement, followed by hydrolysis to yield the hydroxyalkyl intermediate. This step may involve heating under acidic or basic conditions.

  • Final Hydrolysis: The acetyl protecting group is removed by hydrolysis to yield the final product, this compound.

Purification (Generalized Method):

The crude product can be purified by recrystallization.

  • Dissolve the crude product in a minimal amount of a hot solvent in which the compound is soluble (e.g., ethanol, ethyl acetate/hexane mixture).

  • If colored impurities are present, activated charcoal can be added to the hot solution.

  • Filter the hot solution to remove any insoluble impurities and charcoal.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis

This protocol is for the quantitative analysis of this compound.

Workflow for HPLC Analysis:

G HPLC Analysis Workflow A Sample Preparation (Dissolve in mobile phase) C Injection of Sample A->C B HPLC System Setup (Column, Mobile Phase, Flow Rate) B->C D Chromatographic Separation C->D E Detection (UV/PDA) D->E F Data Analysis (Peak Integration, Quantification) E->F

A typical workflow for HPLC analysis.

Instrumentation and Conditions:

ParameterCondition 1Condition 2Reference
HPLC System Standard HPLC with UV or PDA detectorUPLC system for faster analysis
Column Newcrom R1 (Reverse Phase)Primesep 100 (Mixed-Mode)[8]
Mobile Phase Acetonitrile, Water, and Phosphoric Acid (for standard RP-HPLC) or Formic Acid (for MS compatibility)Acetonitrile/Water (30/70) with 0.2% Sulfuric Acid[8]
Flow Rate Typically 1.0 mL/min1.0 mL/min
Detection UV at 210 nm, or Photo Diode Array (PDA) for spectral analysisUV at 210 nm
Injection Volume 3 µL (example)3 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound of known concentration in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to a suitable concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standards and the sample.

  • Quantification: Identify the peak corresponding to this compound based on its retention time. Construct a calibration curve from the peak areas of the standards and determine the concentration of the analyte in the sample.

Safety and Toxicity Data

This compound has undergone safety assessments, primarily in the context of its use in hair dyes. A summary of key toxicity data is provided below.

Test TypeSpeciesRouteResultsReference
Acute Oral Toxicity RatOralLD₅₀ not determined, no mortalities observed up to 5 g/kg body weight in a dose-range finding study.[5]
Skin Irritation RabbitDermalNo irritation observed.[9]
Eye Irritation Not specifiedOcularCauses serious eye irritation.[3]
Genotoxicity (in vitro) Bacteria (Ames test)-Not mutagenic.[5]
Genotoxicity (in vitro) Human lymphocytes (Chromosome aberration test)-Not clastogenic.[5]
Genotoxicity (in vitro) Chinese hamster V79 cells (Micronucleus test)-Not genotoxic.[5]

Safety Precautions:

  • As a secondary amine, this compound is prone to nitrosation and should not be used in the presence of nitrosating agents. The nitrosamine content in the pure substance should be less than 50 ppb.[6]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound.

  • Handle in a well-ventilated area or under a fume hood.

Hypothetical Signaling Pathway Involvement

Nitroaromatic compounds can undergo bioreduction, a process that can lead to the generation of reactive nitrogen species. This hypothetical pathway illustrates the potential intracellular fate of a generic nitroaromatic compound.

G Hypothetical Bioreduction Pathway cluster_0 Cellular Environment A Nitroaromatic Compound (e.g., this compound) B Nitroreductases (e.g., in bacteria or tumor cells) A->B Reduction C Nitroso Intermediate B->C + e- D Hydroxylamine Intermediate C->D + e- F Reactive Oxygen Species (ROS) Generation C->F E Amine Metabolite D->E + e- D->F G DNA Damage / Cytotoxicity F->G

References

Application Notes and Protocols for the Quantitative Analysis of N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine is a chemical compound frequently used as an ingredient in hair dye formulations.[1][2] Its quantitative analysis is crucial for quality control, stability testing, and safety assessment of cosmetic products. This document provides detailed protocols for the quantitative determination of this compound in various samples using High-Performance Liquid Chromatography (HPLC) with UV-Vis detection, a selective and reliable analytical method.[3]

Experimental Protocols

Method 1: Reversed-Phase HPLC (General Purpose)

This protocol is adapted from established methods for the analysis of this compound.[4][5]

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.

  • Newcrom R1 reversed-phase column or equivalent C18 column.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid or Formic acid (for MS compatibility).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

  • This compound reference standard.

2. Preparation of Solutions:

  • Mobile Phase: Prepare a suitable mixture of acetonitrile and water. A common starting point is a 50:50 (v/v) ratio. Acidify the mobile phase by adding a small amount of phosphoric acid (e.g., 0.1%). For mass spectrometry applications, replace phosphoric acid with formic acid.[4][5]

  • Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

3. Sample Preparation:

  • Liquid Samples (e.g., hair dye formulations): Accurately weigh the sample and dilute it with the mobile phase to a concentration within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Solid Samples: Accurately weigh the sample and extract the analyte using a suitable solvent (e.g., mobile phase). The extraction may be facilitated by sonication or shaking. Centrifuge and filter the extract through a 0.45 µm syringe filter before injection.

4. HPLC Conditions:

  • Column: Newcrom R1 or equivalent C18 column.

  • Mobile Phase: Acetonitrile/Water/Phosphoric Acid (adjust ratio for optimal separation).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: Monitor at the absorption maxima of this compound, which are 248 nm and 516 nm.[1]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Method 2: UV-Vis Spectrophotometry (for Stability and Preliminary Analysis)

While HPLC is preferred for its selectivity, UV-Vis spectrophotometry can be a simpler method for preliminary analysis or for assessing stability in a known matrix.[1]

1. Instrumentation and Materials:

  • UV-Vis Spectrophotometer.

  • Quartz cuvettes.

  • Solvent (e.g., 0.5% aqueous carboxymethylcellulose, or the same solvent as the sample matrix).[1]

  • This compound reference standard.

2. Procedure:

  • Prepare a series of standard solutions of this compound in the chosen solvent.

  • Measure the absorbance of the standard solutions at the absorption maxima (248 nm and 516 nm).[1]

  • Prepare the sample by dissolving it in the same solvent and measure its absorbance at the same wavelengths.

  • Calculate the concentration of the analyte in the sample using a calibration curve or by direct comparison with a standard of known concentration.

Data Presentation

Quantitative results should be summarized in a clear and organized manner. Below is a template for presenting the data.

Sample IDMatrixMethodRetention Time (min) (for HPLC)Peak Area (for HPLC)Concentration (µg/mL)% Recovery (if applicable)

Visualizations

Experimental Workflow for HPLC Analysis

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Preparation D Sample Injection A->D B Mobile Phase Preparation C HPLC System Setup B->C C->D E Chromatographic Separation D->E F UV-Vis Detection E->F G Peak Integration & Quantification F->G I Result Calculation & Reporting G->I H Calibration Curve Generation H->G

Caption: Workflow for the quantitative analysis of this compound by HPLC.

Logical Relationship for Method Selection

method_selection Start Start: Need for Quantitative Analysis Decision Is high selectivity required? Start->Decision HPLC HPLC with UV/PDA Detection Decision->HPLC Yes UV_Vis UV-Vis Spectrophotometry Decision->UV_Vis No (e.g., stability in known matrix) End End: Quantitative Result HPLC->End UV_Vis->End

Caption: Decision tree for selecting an analytical method.

References

Troubleshooting & Optimization

Stability of "N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine" under oxidative conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine, particularly concerning its stability under oxidative conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is primarily used as a direct dye in hair coloring products.[1][2] It is utilized in both oxidative and non-oxidative hair dye formulations to achieve the desired color.[3][4]

Q2: How stable is this compound under typical oxidative conditions?

A2: The compound is generally considered stable under the oxidative conditions typical for hair dye applications.[1][3] For instance, in a solution containing 3% hydrogen peroxide at pH 9, a recovery of 98% of the compound was observed after 60 minutes.[3]

Q3: What happens when this compound is mixed with an oxidizing agent like hydrogen peroxide?

A3: When mixed with hydrogen peroxide, especially in an alkaline environment, the compound is oxidized to form reactive intermediates.[1] These intermediates then react with other components within the hair shaft to form stable color complexes, resulting in long-lasting hair color.[1]

Q4: Are there any specific chemical incompatibilities to be aware of?

A4: Yes. As a secondary amine, this compound is susceptible to nitrosation. Therefore, it should not be used in the presence of nitrosating agents to avoid the formation of potentially hazardous nitrosamines.[1][3][4] The nitrosamine content in the dye substance should be below 50 ppb.[4][5]

Q5: What analytical methods are recommended for assessing the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector is the recommended method for accurately evaluating the stability of this compound.[5] While UV-Vis spectrophotometry has been used, HPLC provides a more selective and detailed analysis of the compound and any potential degradation products.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpectedly rapid degradation of the compound in an oxidative solution. - Incorrect pH: The stability of the compound can be pH-dependent. - Excessive oxidant concentration: Higher than necessary concentrations of the oxidizing agent can accelerate degradation. - Presence of catalytic impurities: Metal ions or other impurities can catalyze oxidative degradation.- Verify and adjust the pH of your solution. - Titrate the oxidant to the minimum effective concentration. - Use high-purity solvents and reagents. Consider the use of a chelating agent if metal ion contamination is suspected.
Observed color of the solution differs from expectations. - Formation of degradation products: Unexpected side reactions or degradation may be occurring. - Incorrect pH: The color of many dyes is pH-sensitive.- Analyze the solution using HPLC-PDA to identify and quantify any impurities or degradation products. - Confirm the pH of the solution and adjust as necessary.
Precipitate forms after mixing with the oxidant. - Low solubility of degradation products: Oxidative reactions may be forming less soluble byproducts. - Change in solvent composition: The addition of the oxidant solution may alter the overall solvent properties, reducing the solubility of the primary compound.- Isolate and attempt to identify the precipitate using appropriate analytical techniques (e.g., NMR, Mass Spectrometry). - Adjust the solvent system to improve the solubility of all components.

Quantitative Data Summary

The stability of this compound was assessed under specific oxidative conditions as reported in a study evaluated by the Scientific Committee on Consumer Safety (SCCS).

Parameter Value Reference
Oxidizing Agent3% Hydrogen Peroxide[3]
pH9.0[3]
Time60 minutes[3]
Recovery Rate98%[3]

Experimental Protocols

Protocol 1: Determination of Oxidative Stability by HPLC-PDA

This protocol outlines a method to assess the stability of this compound in an oxidative solution.

1. Materials:

  • This compound
  • Hydrogen peroxide (30%, analytical grade)
  • Ammonia solution or other suitable base to adjust pH
  • High-purity water
  • Acetonitrile (HPLC grade)
  • Phosphoric acid or formic acid (for mobile phase)
  • HPLC system with a PDA detector and a C18 reverse-phase column

2. Preparation of the Test Solution: a. Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/ethanol mixture). b. In a reaction vessel, combine the stock solution with high-purity water and adjust the pH to the desired level (e.g., 9.0) using a base. c. Add hydrogen peroxide to achieve the target concentration (e.g., 3%). d. Immediately take a time-zero sample.

3. Sample Analysis: a. At specified time intervals (e.g., 0, 15, 30, 45, 60 minutes), withdraw an aliquot of the test solution. b. Quench the reaction immediately, if necessary, by adding a reducing agent (e.g., sodium sulfite) or by significant dilution. c. Filter the sample through a 0.45 µm syringe filter. d. Inject the sample into the HPLC system. e. A suitable mobile phase could consist of a gradient of acetonitrile and water with an acid modifier like phosphoric acid or formic acid.[6][7] f. Monitor the elution of the parent compound and any new peaks using the PDA detector.

4. Data Analysis: a. Calculate the peak area of this compound at each time point. b. Determine the percentage of the compound remaining at each time point relative to the time-zero sample. c. Analyze any new peaks to identify potential degradation products.

Visualizations

Experimental_Workflow_for_Oxidative_Stability_Testing cluster_prep Solution Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Stock Solution of Compound B Adjust pH of Aqueous Solution A->B C Add Oxidizing Agent (e.g., H2O2) B->C D Take Time-Zero Sample C->D E Incubate at Desired Temperature D->E F Withdraw Samples at Intervals E->F G Quench Reaction F->G H Filter and Inject into HPLC G->H I Quantify Parent Compound H->I J Identify Degradation Products H->J K Calculate Recovery (%) vs. Time I->K Troubleshooting_Logic Start Unexpected Result Observed (e.g., Rapid Degradation) Check_pH Is the pH of the solution correct? Start->Check_pH Check_Oxidant Is the oxidant concentration accurate? Check_pH->Check_Oxidant Yes Adjust_pH Adjust pH and Repeat Experiment Check_pH->Adjust_pH No Check_Purity Are reagents of high purity? Check_Oxidant->Check_Purity Yes Adjust_Conc Recalculate and Adjust Concentration Check_Oxidant->Adjust_Conc No Use_Pure_Reagents Use High-Purity Reagents / Chelators Check_Purity->Use_Pure_Reagents No Analyze_Products Analyze for Degradation Products via HPLC/MS Check_Purity->Analyze_Products Yes End Problem Resolved Adjust_pH->End Adjust_Conc->End Use_Pure_Reagents->End Analyze_Products->End

References

Technical Support Center: Degradation Pathways of N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the experimental analysis of the degradation pathways of N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound?

A1: While specific degradation pathways for this compound are not extensively documented in the public domain, based on its chemical structure and the known metabolism of structurally similar compounds like 2-nitro-p-phenylenediamine and p-phenylenediamine, several degradation pathways can be postulated. These include:

  • Reduction of the nitro group: The nitro group is susceptible to reduction, which can lead to the formation of an amino group, yielding a triamine derivative.

  • N-acetylation: The primary and secondary amine groups can undergo N-acetylation, a common metabolic pathway for aromatic amines.

  • Oxidation of the hydroxyethyl side chains: The terminal hydroxyl groups on the side chains could be oxidized to aldehydes or carboxylic acids.

  • Nitrosation: As a secondary amine, it is susceptible to reaction with nitrosating agents to form N-nitrosamines.[1][2]

Q2: What are the expected major degradation products?

A2: Based on the potential pathways, the expected major degradation products would be the reduced amino derivative and N-acetylated metabolites. The formation of N-nitrosamines is a significant concern under specific conditions (presence of nitrosating agents).[1][2]

Q3: How stable is this compound in typical hair dye formulations?

A3: this compound has been shown to be relatively stable in oxidative hair dye formulations that contain hydrogen peroxide.[2] However, its stability can be influenced by pH, temperature, and the presence of other chemicals in the formulation.[3]

Troubleshooting Guides

Analytical Method Development (HPLC & HPLC-MS)
Problem Possible Cause Troubleshooting Steps
Poor peak shape (tailing) for the parent compound or its metabolites Adsorption of the basic amine groups to active sites on the HPLC column packing.[4]Use a deactivated column specifically designed for amine analysis. Add a competing base (e.g., triethylamine) to the mobile phase. Optimize mobile phase pH.
Low sensitivity or no detection of expected degradation products Inappropriate detector settings. Degradation products are present at very low concentrations. Ion suppression in mass spectrometry.Optimize UV-Vis detector wavelength based on the absorbance spectra of potential products. Use a more sensitive detector like a mass spectrometer (MS).[1] For MS, optimize ionization source parameters and consider matrix effects.[4]
Co-elution of peaks Inadequate chromatographic separation.Optimize the mobile phase gradient, flow rate, and column temperature. Experiment with different stationary phases (e.g., C18, phenyl-hexyl).
Formation of unexpected peaks In-source fragmentation in the mass spectrometer. On-column degradation. Contamination of the sample or mobile phase.Optimize MS source conditions to minimize fragmentation. Ensure the column and mobile phase are inert. Run blank injections to identify sources of contamination.
Irreproducible retention times Fluctuations in mobile phase composition or column temperature. Column degradation.Ensure proper mobile phase mixing and temperature control. Use a guard column and flush the column regularly.
Forced Degradation Studies
Problem Possible Cause Troubleshooting Steps
No degradation observed under stress conditions (acid, base, oxidation, heat, light) Stress conditions are not harsh enough. The compound is highly stable under the tested conditions.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of exposure. For photostability, ensure a high-intensity light source is used.
Complete degradation of the parent compound Stress conditions are too harsh.Reduce the concentration of the stressor, the temperature, or the duration of exposure to achieve partial degradation (typically 10-30%) for better analysis of degradation products.
Formation of a complex mixture of degradation products that is difficult to analyze Multiple degradation pathways are occurring simultaneously.Analyze samples at different time points during the degradation study to identify primary and secondary degradation products. Use high-resolution mass spectrometry (HRMS) for accurate mass measurements and elemental composition determination to aid in identification.
Precipitation of the compound or degradation products during the study Poor solubility of the compound or its products in the stress medium.Use a co-solvent if compatible with the stress conditions. Ensure the concentration of the parent compound is within its solubility limit.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by HPLC-UV and HPLC-MS/MS to identify and quantify the degradation products.

Protocol 2: HPLC-MS/MS Method for the Analysis of Degradation Products

This protocol provides a starting point for the development of an HPLC-MS/MS method.

  • Instrumentation: HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 5% B to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer Settings:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan for initial identification and product ion scan (MS/MS) for structural elucidation.

    • Optimize capillary voltage, cone voltage, and collision energy for the parent compound and expected degradation products.

Visualizations

Proposed_Degradation_Pathways cluster_main This compound cluster_pathways Potential Degradation Pathways cluster_products Potential Degradation Products A N,N'-Bis(2-hydroxyethyl) -2-nitro-p-phenylenediamine B Nitro Reduction A->B Reduction C N-Acetylation A->C Acetylation D Side-Chain Oxidation A->D Oxidation E Nitrosation A->E Nitrosating agents F N1,N4-Bis(2-hydroxyethyl) -1,2,4-triaminobenzene B->F G N-acetylated Metabolite C->G H Oxidized Side-Chain Metabolite D->H I N-nitrosamine Derivative E->I

Caption: Proposed degradation pathways for this compound.

Experimental_Workflow start Start: Forced Degradation Study stress Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) start->stress sample_prep Sample Preparation (Neutralization, Dilution) stress->sample_prep analysis HPLC-UV & HPLC-MS/MS Analysis sample_prep->analysis data_proc Data Processing (Peak Integration, Mass Spectra Analysis) analysis->data_proc identification Degradation Product Identification data_proc->identification quantification Quantification of Degradation Products identification->quantification pathway Elucidation of Degradation Pathways quantification->pathway end End pathway->end

Caption: General experimental workflow for studying degradation pathways.

Troubleshooting_Logic start Analytical Issue Encountered issue_type Identify Issue Type start->issue_type peak_shape Poor Peak Shape issue_type->peak_shape Tailing/Fronting sensitivity Low Sensitivity issue_type->sensitivity Low/No Signal resolution Co-elution issue_type->resolution Overlapping Peaks check_column Check Column Chemistry & Mobile Phase peak_shape->check_column check_detector Check Detector Settings & MS Parameters sensitivity->check_detector optimize_gradient Optimize Gradient & Stationary Phase resolution->optimize_gradient solution1 Use Deactivated Column Adjust Mobile Phase check_column->solution1 solution2 Optimize Detector Improve Ionization check_detector->solution2 solution3 Modify Gradient Profile Change Column optimize_gradient->solution3 end Issue Resolved solution1->end solution2->end solution3->end

Caption: A logical workflow for troubleshooting common analytical issues.

References

How to improve the solubility of "N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving and handling N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine in their experiments.

Troubleshooting Guide: Solubility Issues

Researchers may encounter challenges in dissolving this compound. This guide offers a systematic approach to overcoming these issues.

Problem: The compound is not dissolving in my chosen solvent.

Appearance: Dark blue-violet powder.[1]

Initial Solubility Profile: The solubility of this compound can be variable. While some sources indicate it is soluble in water with moderate hydrophilicity[1], others suggest low solubility in water but better solubility in organic solvents such as alcohols, acetates, and aromatic hydrocarbons[2]. This discrepancy may arise from differences in compound purity, crystalline form, or the specific conditions of dissolution.

Systematic Troubleshooting Workflow:

SolutionPreparation Start Start: Weigh Compound Choose_Method Choose Method Start->Choose_Method Aqueous Aqueous Protocol Choose_Method->Aqueous Aqueous-based Co_solvent Co-solvent Protocol Choose_Method->Co_solvent Organic solvent compatible Suspend Suspend in Buffer Aqueous->Suspend Dissolve_Co Dissolve in Co-solvent (e.g., DMSO) Co_solvent->Dissolve_Co Adjust_pH Adjust pH Suspend->Adjust_pH Heat Gentle Heating Adjust_pH->Heat Sonicate Sonication Heat->Sonicate Final_Aqueous Final Volume & Filtration Sonicate->Final_Aqueous Dilute Slowly Dilute with Aqueous Buffer Dissolve_Co->Dilute Final_Co Final Concentration Dilute->Final_Co

References

Purification methods for "N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Synthesis of this compound can result in several impurities. It is crucial to be aware of these, as they can affect experimental outcomes. Common impurities and their typical specifications are listed in the table below.[1] As a secondary amine, this compound is also susceptible to nitrosation, so the presence of N-nitrosodiethanolamine is a critical impurity to monitor.[1]

Q2: How can I assess the purity of my this compound sample?

A2: High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of this compound. A reverse-phase HPLC method can be employed with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid.[2][3]

Q3: What is the stability of this compound under typical laboratory conditions?

A3: this compound is a secondary amine and can be prone to nitrosation, especially in the presence of nitrosating agents.[1] It is advisable to store the compound in nitrite-free containers. The compound has shown stability in formulations containing hydrogen peroxide.[4]

Q4: What are suitable solvents for recrystallizing this compound?

A4: While a specific solvent system for the recrystallization of this compound is not widely published, its parent compound, p-phenylenediamine, can be recrystallized from hot water with the addition of activated charcoal to remove colored impurities.[5] Given the "like dissolves like" principle, and the presence of hydroxyl groups, polar solvents such as water or ethanol, or a mixture of the two, are good starting points for developing a recrystallization protocol.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Issues

Problem: The compound does not dissolve in the chosen recrystallization solvent.

  • Possible Cause: The solvent is not appropriate for the compound's polarity.

  • Solution: this compound is a polar molecule. Try using more polar solvents like ethanol or a mixture of ethanol and water. Ensure you are using a minimal amount of hot solvent.

Problem: The purified crystals are still colored.

  • Possible Cause: Colored impurities are co-crystallizing with the product.

  • Solution: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that this may slightly reduce the overall yield.

Problem: No crystals form upon cooling.

  • Possible Cause 1: The solution is too dilute.

  • Solution 1: Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.

  • Possible Cause 2: Nucleation has not been initiated.

  • Solution 2: Scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites. Alternatively, add a seed crystal of the pure compound if available.

Purity and Stability Issues

Problem: HPLC analysis shows the presence of N-nitrosodiethanolamine.

  • Possible Cause: The compound has been exposed to nitrosating agents during synthesis or storage.

  • Solution: Ensure that all reagents and solvents used are free from nitrites. Store the purified compound in a tightly sealed, nitrite-free container, protected from light and air.

Problem: The compound degrades during purification.

  • Possible Cause: The purification conditions are too harsh (e.g., high temperature for extended periods, presence of strong acids or bases).

  • Solution: Use milder purification conditions. If heating is necessary for recrystallization, do so for the minimum time required. For column chromatography, choose a neutral stationary phase and a mobile phase with a neutral pH if possible.

Quantitative Data

ImpuritySpecificationReference
2-[(4-Amino-2-nitrophenyl)amino]ethanol (HC Red 3)< 0.5% (w/w)[1]
N-Nitrosodiethanolamine< 50 ppb[1]
2-Nitrobenzene-1,4-diamine< 15 ppm[1]
2-[(4-Amino-3-nitrophenyl)amino]ethanol< 50 ppm[1]
4-Amino-3-nitrophenol< 50 ppm[1]
2-[(4-Amino-3-nitrophenyl)(2-hydroxyethyl) amino]ethanol hydrochloride< 40 ppm[1]
4-Fluoro-3-nitroaniline< 70 ppm[1]
2-({4-[Bis(2-hydroxyethyl)amino]- 2-nitrophenyl}amino)ethanol> 100 ppm[1]
Water Content< 1.0% (w/w)[1]
Purity (by NMR and HPLC) > 98.0% [1]

Experimental Protocols

HPLC Method for Purity Analysis

This method is adapted from a published procedure for the analysis of this compound.[2][3]

  • Column: Newcrom R1, 4.6 x 150 mm, 5 µm, 100 Å

  • Mobile Phase: A mixture of acetonitrile and water with 0.1% phosphoric acid. The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Note: For Mass Spectrometry (MS) compatible applications, replace phosphoric acid with 0.1% formic acid.[2][3]

General Recrystallization Protocol (Adapted from p-phenylenediamine purification)

This is a general guideline and may require optimization.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot deionized water or ethanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: While the solution is still hot, perform a gravity filtration to remove the activated charcoal and any other insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) to remove residual solvent.

Visualizations

PurificationWorkflow Crude Crude Product Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Charcoal Add Activated Charcoal (Optional) Dissolve->Charcoal HotFilter Hot Gravity Filtration Dissolve->HotFilter If no charcoal needed Charcoal->HotFilter Cool Cool to Crystallize HotFilter->Cool VacuumFilter Vacuum Filtration Cool->VacuumFilter Dry Dry Crystals VacuumFilter->Dry Pure Pure Product Dry->Pure

Caption: General workflow for the recrystallization of this compound.

TroubleshootingRecrystallization start Recrystallization Problem no_dissolve Compound Doesn't Dissolve start->no_dissolve colored_crystals Crystals are Colored start->colored_crystals no_crystals No Crystals Form start->no_crystals sol_no_dissolve Use more polar solvent (e.g., Ethanol/Water) no_dissolve->sol_no_dissolve sol_colored Add activated charcoal to hot solution colored_crystals->sol_colored sol_no_crystals1 Concentrate solution by evaporating solvent no_crystals->sol_no_crystals1 sol_no_crystals2 Scratch flask or add seed crystal no_crystals->sol_no_crystals2

Caption: Troubleshooting common issues encountered during recrystallization.

References

Technical Support Center: Troubleshooting HPLC Separation of N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the High-Performance Liquid Chromatography (HPLC) separation of N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine. Tailored for researchers, scientists, and drug development professionals, this resource offers practical solutions to common chromatographic issues.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that can affect its HPLC separation?

A1: Understanding the physicochemical properties of this compound is crucial for developing and troubleshooting HPLC methods. Key properties include:

  • Appearance: Dark blue-violet powder.[1]

  • Polarity: It is moderately hydrophilic, with a LogP value of 0.573.[1] This suggests that a reverse-phase HPLC method is a suitable starting point.

  • Chemical Nature: It is a secondary amine and a nitro compound.[1] Secondary amines are prone to interacting with free silanol groups on silica-based columns, which can lead to peak tailing.[2]

  • Solubility: The compound is soluble in water.[1]

  • Stability: It is stable in formulations containing hydrogen peroxide.[1] However, as a secondary amine, it can be prone to nitrosation in the presence of nitrosating agents.[1][3]

Q2: I am observing significant peak tailing for my analyte. What are the likely causes and how can I resolve this?

A2: Peak tailing is a common issue when analyzing amine-containing compounds like this compound. The primary cause is often the interaction between the basic amine groups and acidic silanol groups on the surface of the silica-based stationary phase.[2] Here’s a step-by-step approach to address this:

  • Mobile Phase pH Adjustment: The pH of the mobile phase plays a critical role. Ensure the pH is controlled and is appropriate for the analyte. For basic compounds, working at a lower pH (e.g., pH 2-4) can protonate the analyte and minimize interactions with silanols.

  • Use of Mobile Phase Additives: Incorporating an acidic modifier like phosphoric acid or formic acid in the mobile phase can help to suppress the ionization of silanol groups.[4][5] For Mass-Spectrometry (MS) compatible methods, formic acid is preferred over phosphoric acid.[4][5]

  • Sufficient Buffering: Inadequate buffering can lead to inconsistent ionization of both the analyte and the stationary phase, resulting in peak tailing.[2] Ensure your buffer concentration is adequate to maintain a constant pH.

  • Column Choice: Consider using a column with low silanol activity or an end-capped column to reduce the number of available free silanols.[4]

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[2][6] Try reducing the injection volume or sample concentration.

Q3: My retention times are shifting from one injection to the next. What should I investigate?

A3: Unstable retention times can be caused by several factors. A systematic investigation is key to identifying the root cause:

  • Mobile Phase Composition: In reverse-phase chromatography, even a small change in the organic solvent percentage can lead to significant shifts in retention time.[7] Ensure accurate and consistent mobile phase preparation. If using a gradient, ensure the pump is mixing the solvents correctly.

  • Column Equilibration: Insufficient column equilibration between runs, especially after a gradient, can cause retention time drift.[7][8] Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

  • Temperature Fluctuations: Column temperature can affect retention times.[7][8] Using a column oven will provide a stable temperature environment.

  • pH Control: For ionizable compounds, slight shifts in the mobile phase pH can significantly alter retention times.[7] Proper buffering is essential.

  • System Leaks: Check for any leaks in the HPLC system, as this can affect the flow rate and pressure, leading to retention time variability.

Q4: I am experiencing high backpressure in my HPLC system. What are the potential causes and solutions?

A4: High backpressure is a common problem that can halt your analysis. Here are the typical culprits and how to address them:

  • Column Blockage: The most common cause is a blockage at the column inlet frit due to particulate matter from the sample or mobile phase.[2][9]

    • Solution: Try reversing and flushing the column (if the manufacturer's instructions permit). Always filter your samples and mobile phases before use.[2][10] Using a guard column or an in-line filter can help protect the analytical column.[2][10]

  • System Blockage: The blockage could be elsewhere in the system, such as in the tubing, injector, or detector.[2]

    • Solution: Systematically isolate different components of the HPLC system to identify the source of the blockage.

  • Buffer Precipitation: If using a buffer, ensure it is completely dissolved in the mobile phase. Buffer precipitation can occur if the organic solvent concentration is too high.[2]

    • Solution: Flush the system with water to dissolve the precipitated buffer.[2] Review your method to ensure buffer compatibility with the mobile phase composition.

Experimental Protocols

Below are example HPLC methodologies that can be used as a starting point for the analysis of this compound.

Method 1: Reverse-Phase HPLC with UV Detection

This method is suitable for routine analysis and quantification.

ParameterCondition
Column Newcrom R1 (Reverse-Phase with low silanol activity)[4]
Mobile Phase Acetonitrile (MeCN) and Water with Phosphoric Acid[4][5]
Detection UV-Vis or Photodiode Array (PDA)[3][11]
Notes For MS compatibility, replace Phosphoric Acid with Formic Acid.[4][5]

Method 2: Mixed-Mode HPLC for Enhanced Retention

This method can be useful if retention on a standard C18 column is insufficient.

ParameterCondition
Column Primesep 100 (Mixed-Mode C18 with embedded cation-exchange groups)[12]
Mobile Phase Acetonitrile (MeCN) / Water (30/70%) with 0.2% Sulfuric Acid[12]
Flow Rate 1.0 mL/min[12]
Detection UV at 210 nm[12]
Injection Volume 3 µL[12]

Visual Troubleshooting Guides

The following diagrams illustrate common troubleshooting workflows.

HPLC_Troubleshooting_Workflow start HPLC Problem Identified problem_type Select Problem Type start->problem_type peak_tailing Peak Tailing problem_type->peak_tailing Shape rt_shift Retention Time Shift problem_type->rt_shift Retention high_pressure High Backpressure problem_type->high_pressure Pressure check_ph Check Mobile Phase pH peak_tailing->check_ph check_mp Check Mobile Phase Preparation rt_shift->check_mp check_col_block Column Blocked? (Inlet Frit) high_pressure->check_col_block check_additive Use Additive? (e.g., TFA, Formic Acid) check_ph->check_additive pH OK resolve_tailing Problem Resolved check_ph->resolve_tailing Adjusted check_column Check Column (End-capped, Low Silanol) check_additive->check_column Additive Used check_additive->resolve_tailing Added check_load Reduce Sample Load? check_column->check_load Column OK check_column->resolve_tailing Replaced check_load->resolve_tailing Load OK check_load->resolve_tailing Reduced check_equilib Ensure Full Column Equilibration check_mp->check_equilib MP OK resolve_rt Problem Resolved check_mp->resolve_rt Remade check_temp Use Column Oven? check_equilib->check_temp Equilibration OK check_equilib->resolve_rt Increased Time check_leaks Check for System Leaks check_temp->check_leaks Temp Stable check_temp->resolve_rt Controlled check_leaks->resolve_rt No Leaks check_leaks->resolve_rt Fixed reverse_flush Reverse & Flush Column check_col_block->reverse_flush Yes check_sys_block System Blockage? (Tubing, Injector) check_col_block->check_sys_block No resolve_pressure Problem Resolved reverse_flush->resolve_pressure isolate_components Isolate System Components check_sys_block->isolate_components Yes check_buffer_precip Buffer Precipitation? check_sys_block->check_buffer_precip No isolate_components->resolve_pressure flush_with_water Flush System with Water check_buffer_precip->flush_with_water Yes check_buffer_precip->resolve_pressure No flush_with_water->resolve_pressure Peak_Tailing_Troubleshooting start Peak Tailing Observed for This compound cause1 Primary Cause: Interaction of Secondary Amine with Column Silanols start->cause1 solution1 Solution 1: Mobile Phase Optimization cause1->solution1 solution2 Solution 2: Column Selection cause1->solution2 solution3 Solution 3: Sample Load cause1->solution3 step1a Adjust pH to 2-4 (e.g., with Phosphoric or Formic Acid) solution1->step1a step1b Ensure adequate buffer concentration solution1->step1b end Symmetrical Peak Shape step1a->end step1b->end step2a Use a modern, end-capped C18 column solution2->step2a step2b Consider a column with low silanol activity solution2->step2b step2a->end step2b->end step3a Reduce injection volume solution3->step3a step3b Dilute the sample solution3->step3b step3a->end step3b->end

References

Technical Support Center: Optimizing Synthesis of N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield Incomplete Reaction: Insufficient reaction time or temperature.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - If starting material is still present, consider extending the reaction time or gradually increasing the temperature.
Poor Quality Starting Materials: Impurities in reactants or solvents can inhibit the reaction.- Ensure all starting materials and solvents are of high purity and anhydrous where necessary.
Suboptimal Stoichiometry: Incorrect molar ratios of reactants.- A slight excess of the amine or alkylating agent might be beneficial. Experiment with different ratios to find the optimum.
Inefficient Alkylating Agent: The reactivity of the hydroxyethylating agent is crucial.- If using 2-chloroethanol, consider converting it to 2-bromoethanol or 2-iodoethanol for higher reactivity. Ethylene oxide is also a highly effective, albeit more hazardous, alternative.
Formation of Multiple Products (Low Selectivity) Over-alkylation: The product, a secondary amine, can react further with the alkylating agent to form tertiary amines or even quaternary ammonium salts. This is a common issue in the N-alkylation of amines as the product is often more nucleophilic than the starting amine.[1][2]- Control Stoichiometry: Use a precise 1:2 molar ratio of 2-nitro-p-phenylenediamine to the hydroxyethylating agent. - Slow Addition: Add the alkylating agent dropwise or via a syringe pump to maintain its low concentration in the reaction mixture.
Mono-alkylation: Incomplete reaction can lead to the presence of N-(2-hydroxyethyl)-2-nitro-p-phenylenediamine.- As with low yield, ensure sufficient reaction time and temperature. - Consider a slight excess of the alkylating agent.
Product is Discolored (Dark or Tarry) Oxidation: Phenylenediamine derivatives are susceptible to air oxidation, which can lead to colored impurities.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents.
Side Reactions at High Temperatures: Elevated temperatures can promote polymerization or decomposition.- Optimize the reaction temperature. While higher temperatures can increase the rate, they may also lead to more byproducts.
Presence of Nitroaromatic Impurities: Many nitro compounds are colored.- Purify the starting 2-nitro-p-phenylenediamine if its purity is questionable.
Difficulty in Product Purification Similar Polarity of Product and Byproducts: Mono- and di-alkylated products may have similar polarities, making chromatographic separation challenging.- Optimize the mobile phase for column chromatography to achieve better separation. - Consider recrystallization from a suitable solvent system to selectively crystallize the desired product.
Product is an Oil or Fails to Crystallize: Presence of impurities can inhibit crystallization.- Purify the crude product using column chromatography before attempting recrystallization. - Try different solvent systems for recrystallization (e.g., ethanol/water, ethyl acetate/hexane).

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most common methods involve the N-alkylation of 2-nitro-p-phenylenediamine with a hydroxyethylating agent. The two primary approaches are:

  • Reaction with 2-haloethanols (e.g., 2-chloroethanol): This is a direct alkylation where the amine displaces the halide. A base is typically required to neutralize the hydrohalic acid byproduct.

  • Reaction with Ethylene Oxide: This is a ring-opening reaction where the amine attacks the epoxide. This method avoids the formation of halide byproducts but requires careful handling of the highly reactive and toxic ethylene oxide.

A less common but documented route involves the reaction of 4-fluoro-3-nitroaniline with diethanolamine.[3]

Q2: How do I choose the right base for the reaction with 2-chloroethanol?

A2: The choice of base is critical. An ideal base should be strong enough to neutralize the generated acid but not so strong as to cause significant side reactions.

  • Inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are commonly used and are effective.

  • Organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can also be used. The optimal base may need to be determined empirically for your specific reaction conditions.

Q3: What is the optimal temperature for the synthesis?

A3: The optimal temperature depends on the specific reactants and solvent used.

  • Reactions with 2-chloroethanol often require heating, typically in the range of 80-120°C, to proceed at a reasonable rate.

  • Reactions with the more reactive ethylene oxide can often be carried out at lower temperatures, for instance, 70-80°C.[3] It is crucial to monitor the reaction for the formation of byproducts at higher temperatures.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of reactants and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[4][5]

Q5: What are the key considerations for purifying the final product?

A5: Purification is often necessary to remove unreacted starting materials, mono-alkylated byproduct, and other impurities.

  • Column chromatography on silica gel is a common method to separate the desired product from impurities with different polarities.

  • Recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water) can be an effective final purification step to obtain a highly pure crystalline product. The use of activated charcoal during recrystallization can help to remove colored impurities.[6]

Experimental Protocols

Protocol 1: Synthesis via Alkylation with 2-Chloroethanol

This protocol describes a general procedure for the synthesis of this compound using 2-chloroethanol.

Materials:

  • 2-nitro-p-phenylenediamine

  • 2-chloroethanol

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-nitro-p-phenylenediamine (1 equivalent) in DMF.

  • Add potassium carbonate (2.2 equivalents).

  • Add 2-chloroethanol (2.2 equivalents) dropwise to the stirring mixture.

  • Heat the reaction mixture to 100-120°C and maintain this temperature for 12-24 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

  • Combine the fractions containing the pure product and evaporate the solvent.

  • If necessary, recrystallize the product from a suitable solvent system.

Protocol 2: Synthesis via Reaction with Ethylene Oxide

This protocol is based on a procedure described in the patent literature and requires appropriate safety precautions for handling ethylene oxide.[3]

Materials:

  • 2-nitro-p-phenylenediamine

  • Ethylene oxide

  • Water

Procedure:

  • Suspend 2-nitro-p-phenylenediamine in water in a pressure-rated reaction vessel.

  • Cool the suspension and introduce a stream of ethylene oxide gas below the surface of the liquid with vigorous stirring.

  • Heat the reaction mixture to 70-80°C. Continue bubbling ethylene oxide until TLC analysis indicates the disappearance of the starting material and the mono-hydroxyethyl intermediate.

  • Cool the reaction mixture to 10°C.

  • The product should crystallize out of the solution.

  • Filter the crystals, wash with a small amount of cold water, and dry under vacuum.

Data Presentation

Table 1: Comparison of Reported Synthesis Conditions and Yields
Starting MaterialAlkylating AgentSolventBaseTemperature (°C)Time (h)Yield (%)Reference
4-Fluoro-3-nitroanilineDiethanolamineWaterSodium CarbonateReflux~4581US3632582A
N,N-bis(2-hydroxyethyl)-4-fluoro-3-nitroanilineEthanolamineWaterSodium Hydroxide1005Not specifiedUS5414128A
4-fluoro-3-nitro-N,N-bis(2-hydroxyethyl)anilineAqueous Ammonia--902089US3632582A

Note: The yields reported are specific to the cited experimental conditions and may vary.

Visualizations

Synthesis Pathway

Synthesis_Pathway A 2-Nitro-p-phenylenediamine C This compound A->C + B 2-Chloroethanol or Ethylene Oxide B->C D Base (e.g., K2CO3) Solvent (e.g., DMF) E Heat

Caption: General synthesis pathway for this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_purity Check Purity of Starting Materials start->check_purity side_reactions Side Reactions (Over-alkylation) start->side_reactions purification_issue Purification Issues start->purification_issue optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions If pure success Improved Yield check_purity->success If impure, purify and retry increase_time_temp Increase Reaction Time/Temperature optimize_conditions->increase_time_temp check_stoichiometry Verify Stoichiometry optimize_conditions->check_stoichiometry increase_time_temp->success check_stoichiometry->success slow_addition Slow Addition of Alkylating Agent side_reactions->slow_addition adjust_stoichiometry Adjust Stoichiometry side_reactions->adjust_stoichiometry slow_addition->success adjust_stoichiometry->success column_chromatography Optimize Column Chromatography purification_issue->column_chromatography recrystallization Try Different Recrystallization Solvents purification_issue->recrystallization column_chromatography->success recrystallization->success

Caption: A logical workflow for troubleshooting low synthesis yield.

References

Technical Support Center: N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for assays involving N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments and overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in a research setting?

A1: this compound is a nitroaromatic compound.[1][2] While it is widely used in the cosmetics industry as a hair dye component, in a research context, its structural similarity to other phenylenediamines suggests its potential use as a chromogenic substrate in peroxidase-based assays, such as ELISAs and other enzyme activity assays.[3][4] Its nitroaromatic nature also means it can be susceptible to enzymatic reduction and redox cycling, a property that could be exploited in specific assays but may also be a source of interference.[1][5][6]

Q2: What is the principle of a peroxidase-based assay using a chromogenic substrate like a phenylenediamine derivative?

A2: In the presence of hydrogen peroxide (H₂O₂), horseradish peroxidase (HRP) catalyzes the oxidation of a chromogenic substrate. This reaction results in a colored product that can be quantified spectrophotometrically. The intensity of the color produced is proportional to the amount of peroxidase activity, which can be linked to the concentration of an analyte in the sample, for example, in an ELISA.

Q3: My assay is showing high background noise. What are the potential causes?

A3: High background noise in assays using this compound can stem from several factors:

  • Substrate Instability: The compound may degrade over time or under certain storage conditions. It is a secondary amine and can be prone to nitrosation, especially in the presence of nitrosating agents.[7][8][9]

  • Spontaneous Oxidation: The substrate might be slowly oxidizing in the absence of the enzyme, leading to color development.

  • Contamination: Contamination of reagents or buffers with peroxidases or other oxidizing agents can cause premature color change.

  • Redox Cycling: As a nitroaromatic compound, it can undergo redox cycling in the presence of certain cellular components or reducing agents, leading to the generation of reactive oxygen species (ROS) and non-specific signal.[1][5][6]

Q4: Can the pH of my buffer system affect the assay performance?

A4: Yes, pH is a critical parameter. Enzyme activity is highly pH-dependent, and the stability of the substrate and the resulting colored product can also be influenced by pH. For instance, some peroxidase assays are performed at a pH of around 5.0, but this can also lead to enzyme inactivation over time, especially in phosphate buffers.[10] It is crucial to optimize the pH for your specific assay to ensure maximal enzyme activity and substrate stability.

Q5: Are there any known compounds that can interfere with assays using this substrate?

A5: While specific interference data for this compound is limited, several classes of compounds are known to interfere with peroxidase assays and assays involving redox-active compounds:

  • Strong Reducing Agents: Compounds like dithiothreitol (DTT) can interfere with the redox state of the assay components.

  • Other Peroxidase Substrates: If your sample contains other molecules that can be oxidized by peroxidase, they will compete with your intended substrate, leading to inaccurate results.[11]

  • Nitrite and Nitric Oxide: Given the compound's structure, it may react with nitric oxide or be susceptible to interference in assays measuring nitrite (like the Griess assay).[12][13]

  • Cellular Thiols: Reduced glutathione (GSH) and other cellular thiols can react with nitroaromatic compounds.[1]

Troubleshooting Guides

Issue 1: No or Low Signal
Potential Cause Troubleshooting Step
Inactive Enzyme Verify the activity of your peroxidase enzyme using a known, reliable substrate. Ensure proper storage and handling of the enzyme.
Degraded Substrate Prepare a fresh solution of this compound. Protect the solution from light and use it within its stability window.
Incorrect Buffer pH Measure the pH of your buffer and adjust if necessary. Perform a pH optimization experiment for your assay.
Sub-optimal Substrate Concentration Titrate the concentration of the substrate to find the optimal working concentration for your assay.
Presence of Inhibitors If your sample contains potential enzyme inhibitors, consider a sample cleanup step or dilution.
Issue 2: High Background Signal
Potential Cause Troubleshooting Step
Substrate Instability/Auto-oxidation Prepare the substrate solution immediately before use. Include a "substrate only" control (without enzyme) to measure the rate of auto-oxidation.
Contaminated Reagents Use fresh, high-purity water and reagents for all buffers and solutions. Filter-sterilize buffers if necessary.
Redox Cycling If working with cell lysates or samples containing reducing agents, consider a buffer exchange step to remove these components. Include a control without your biological sample to assess the contribution of redox cycling.
Light Exposure Protect the substrate solution and the assay plate from light as much as possible.
Issue 3: Inconsistent or Non-Reproducible Results
Potential Cause Troubleshooting Step
Pipetting Errors Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions.
Temperature Fluctuations Ensure all assay components are at the same temperature before starting the reaction. Use a temperature-controlled plate reader or water bath.
Well-to-Well Variability Mix all solutions thoroughly before dispensing into the plate. Be consistent with the timing of reagent addition to each well.
Incomplete Mixing Gently mix the contents of the wells after adding each reagent, avoiding bubbles.

Experimental Protocols

General Protocol for a Horseradish Peroxidase (HRP) Assay

This is a general protocol that can be adapted for use with this compound as a chromogenic substrate. Optimization of substrate and hydrogen peroxide concentrations, as well as pH, will be necessary.

Materials:

  • Horseradish Peroxidase (HRP)

  • This compound

  • Hydrogen Peroxide (H₂O₂) (30% stock solution)

  • Assay Buffer (e.g., 0.1 M Phosphate-Citrate Buffer, pH 5.0)

  • 96-well microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare Assay Buffer: Prepare a 0.1 M Phosphate-Citrate Buffer and adjust the pH to 5.0.

  • Prepare Substrate Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and dilute it to the desired working concentration in the assay buffer immediately before use. Note: The optimal concentration needs to be determined experimentally.

  • Prepare Hydrogen Peroxide Solution: Dilute the 30% H₂O₂ stock solution in the assay buffer to the desired working concentration. Note: A common starting concentration is around 0.01-0.03%.

  • Prepare HRP Standard Curve: Prepare a series of dilutions of HRP in the assay buffer to generate a standard curve.

  • Assay Reaction:

    • Add 50 µL of your sample or HRP standard to each well of the 96-well plate.

    • Prepare a reaction mixture containing the substrate solution and the hydrogen peroxide solution.

    • Initiate the reaction by adding 100 µL of the reaction mixture to each well.

  • Incubation: Incubate the plate at room temperature, protected from light, for a predetermined amount of time (e.g., 15-30 minutes).

  • Read Absorbance: Measure the absorbance of the wells at the wavelength of maximum absorbance for the colored product. Note: This will need to be determined experimentally by scanning the spectrum of the reaction product.

  • Data Analysis: Subtract the absorbance of the blank (no enzyme) from all readings. Plot the absorbance values for the HRP standards against their concentrations to generate a standard curve. Determine the HRP concentration in your samples from the standard curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer add_reagents Add Reaction Mix (Substrate + H2O2) prep_buffer->add_reagents prep_substrate Prepare Substrate Solution prep_substrate->add_reagents prep_h2o2 Prepare H2O2 Solution prep_h2o2->add_reagents prep_sample Prepare Samples/Standards add_sample Add Samples/Standards to Plate prep_sample->add_sample add_sample->add_reagents incubate Incubate add_reagents->incubate read_abs Read Absorbance incubate->read_abs analyze Analyze Data read_abs->analyze signaling_pathway cluster_enzymatic Enzymatic Reaction cluster_interference Potential Interference: Redox Cycling HRP HRP Oxidized_Substrate Colored Product (Oxidized) HRP->Oxidized_Substrate Oxidizes H2O 2H2O HRP->H2O Nitroaromatic Nitroaromatic Substrate (Ar-NO2) H2O2 H2O2 H2O2->HRP Activates Substrate N,N'-Bis(2-hydroxyethyl)- 2-nitro-p-phenylenediamine (Reduced) Substrate->HRP Donates e- Enzyme Cellular Reductases Nitroaromatic->Enzyme Radical Nitro Radical Anion (Ar-NO2•−) Enzyme->Radical Reduces Radical->Nitroaromatic Reoxidizes Oxygen O2 Radical->Oxygen Reduces Superoxide O2•− (Superoxide) Oxygen->Superoxide troubleshooting_logic cluster_low_signal Low Signal Troubleshooting cluster_high_signal High Signal Troubleshooting cluster_inconsistent Inconsistency Troubleshooting start Problem with Assay check_signal Is the signal too low/high? start->check_signal check_reproducibility Are the results inconsistent? check_signal->check_reproducibility No cluster_low_signal cluster_low_signal check_signal->cluster_low_signal Low cluster_high_signal cluster_high_signal check_signal->cluster_high_signal High cluster_inconsistent cluster_inconsistent check_reproducibility->cluster_inconsistent Yes check_enzyme Check Enzyme Activity check_substrate Check Substrate Integrity optimize_conc Optimize Concentrations check_background Measure Background Signal check_contamination Check for Contamination control_redox Control for Redox Cycling check_pipetting Verify Pipetting Technique check_temp Control Temperature ensure_mixing Ensure Proper Mixing

References

Avoiding side reactions with "N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: The molecule has several reactive sites: the two secondary amine groups, the aromatic ring activated by the amino groups, and the nitro group. The secondary amine groups are susceptible to nitrosation and oxidation. The aromatic ring can undergo electrophilic substitution, and the nitro group can be reduced.

Q2: What is the most critical side reaction to be aware of when using this compound?

A2: The most significant side reaction is the formation of potentially carcinogenic N-nitrosamines. This occurs when the secondary amine groups react with nitrosating agents (e.g., nitrites in acidic conditions). It is crucial to avoid the presence of nitrosating agents in reaction mixtures and to store the compound in nitrite-free containers.[1][2]

Q3: How stable is this compound under oxidative conditions?

A3: The compound shows good stability in the presence of hydrogen peroxide at a basic pH. In a study, 98% of the compound was recovered after 60 minutes in a solution containing 3% hydrogen peroxide at pH 9.[1] However, its stability with other oxidizing agents or under different pH conditions may vary.

Q4: What are the typical impurities found in commercially available this compound?

A4: Impurities can arise from the synthesis process. Potential impurities include unreacted starting materials such as 2-nitro-p-phenylenediamine and byproducts from side reactions. For cosmetic-grade material, the nitrosamine content is strictly limited to less than 50 ppb.[2]

Troubleshooting Guides

Problem 1: Unexpected Color Change or Degradation of the Compound in Solution
Possible Cause Suggested Solution
Oxidation: Exposure to air, light, or oxidizing contaminants.Store the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. Use deoxygenated solvents for reactions.
pH Instability: The compound may be unstable in strongly acidic or basic conditions over extended periods.Buffer the reaction mixture to maintain a stable pH. Perform stability studies at different pH values if necessary for your application.
Presence of Metal Ions: Trace metal ions can catalyze degradation.Use high-purity solvents and reagents. Consider using a chelating agent like EDTA if metal contamination is suspected.
Problem 2: Formation of Unwanted Byproducts in a Reaction
Possible Cause Suggested Solution
Nitrosation: Presence of nitrosating agents (e.g., NaNO₂, nitrous acid).Ensure all reagents and solvents are free from nitrites. Work under conditions that do not generate nitrous acid. Store the compound in nitrite-free containers.[1][2]
Oxidation of Amine Groups: Reaction with strong oxidizing agents.If oxidation is not the desired reaction, perform the reaction under an inert atmosphere and use purified, peroxide-free solvents.
Reaction at the Hydroxyethyl Groups: The hydroxyl groups can undergo esterification, etherification, or oxidation.Protect the hydroxyl groups with a suitable protecting group (e.g., silyl ether) if they are not the intended reaction site.
Reduction of the Nitro Group: Use of reducing agents in the reaction mixture.If the nitro group needs to be preserved, avoid common reducing agents like catalytic hydrogenation with Pd/C, SnCl₂, or NaBH₄ under forcing conditions.

Experimental Protocols

Synthesis of this compound

A plausible synthesis method is adapted from a patent for the preparation of nitro-p-phenylenediamines.[3]

Reaction:

  • Reactants: 4-fluoro-3-nitro-N,N-bis(2-hydroxyethyl)aniline and concentrated aqueous ammonia.

  • Procedure:

    • A mixture of 97.6 g of 4-fluoro-3-nitro-N,N-bis(2-hydroxyethyl)aniline and 300 mL of concentrated aqueous ammonia is heated in a stainless steel autoclave.

    • The reaction is carried out in an oil bath at 90°C for 20 hours.

    • After cooling to 5°C, 40 g of solid NaCl is added to the resulting slurry of brown crystals.

    • The crystals are filtered, washed with cold water, and dried in vacuo at 60°C.

  • Yield: 85.8 g (89% of theory) of dark brown, metallic crystals.

Purification by Recrystallization (General Procedure)
  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof) at room temperature and at their boiling points. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot recrystallization solvent.

  • Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Analytical Method: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

The following is a general HPLC method for the analysis of this compound.

  • Column: A reverse-phase C18 column is suitable.

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) is commonly used.

  • Detection: UV detection at the absorbance maximum of the compound (around 516 nm and 248 nm).[1]

  • Note: For Mass Spectrometry (MS) detection, use a volatile mobile phase modifier like formic acid.

Visualizations

G Potential Side Reactions main N,N'-Bis(2-hydroxyethyl)- 2-nitro-p-phenylenediamine nitrosation Nitrosating Agents (e.g., HNO2) main->nitrosation Secondary Amine Reaction oxidation Strong Oxidizing Agents main->oxidation Amine/Ring Oxidation reduction Reducing Agents (e.g., H2/Pd) main->reduction Nitro Group Reduction nitrosamine N-Nitrosamine Derivative (Potential Carcinogen) nitrosation->nitrosamine oxidized_product Oxidized Products oxidation->oxidized_product amino_product Triamine Derivative reduction->amino_product

Caption: Key potential side reactions.

G General Experimental Workflow start Start: Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve filter Hot Gravity Filtration (if necessary) dissolve->filter cool Cool to Crystallize dissolve->cool No insoluble impurities filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Under Vacuum wash->dry pure_product Pure Product dry->pure_product analysis Purity Analysis (HPLC) pure_product->analysis

Caption: General recrystallization workflow.

References

"N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine" storage conditions and shelf life

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the storage, handling, and troubleshooting of experiments involving N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine.

Storage Conditions and Shelf Life

Proper storage of this compound is crucial to maintain its integrity and ensure experimental reproducibility.

Recommended Storage:

For optimal stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark place. The recommended storage temperature is between 10°C and 25°C. It is also advised to protect the compound from light.

Shelf Life:

Quantitative Data Summary

PropertyValueSource
Recommended Storage Temperature10°C - 25°C
Stability in Oxidative Solution (pH 9, 3% H₂O₂)Stable for up to 60 minutes[2]
AppearanceDark blue-violet powder[3]
Melting PointApproximately 100 – 105 °C[3]
SolubilitySoluble in water[3]

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) Analysis

This protocol outlines a method for the analysis of this compound.[4]

Objective: To determine the purity and concentration of this compound in a sample.

Materials:

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS-compatible methods)

  • HPLC system with a UV detector

  • Reverse-phase C18 column

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. The exact ratio may need to be optimized for your specific column and system. A common starting point is a gradient elution. Add a small amount of phosphoric acid (e.g., 0.1%) to the aqueous phase to improve peak shape. For mass spectrometry applications, replace phosphoric acid with formic acid.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions from the stock solution to create a calibration curve.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions and the sample solution.

    • Monitor the elution at a suitable wavelength (e.g., the absorbance maximum of the compound).

  • Data Analysis:

    • Identify the peak corresponding to this compound based on the retention time of the standard.

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of the compound in the sample by interpolating its peak area on the calibration curve.

Troubleshooting Guide

TroubleshootingGuide cluster_unexpected Troubleshooting Unexpected Results cluster_degradation Investigating Degradation cluster_hplc Resolving HPLC Issues start Problem Encountered unexpected_results Unexpected Experimental Results (e.g., low yield, side products) start->unexpected_results degradation Suspected Compound Degradation (e.g., color change, insolubility) start->degradation hplc_issue HPLC Analysis Problems (e.g., peak tailing, shifting retention time) start->hplc_issue check_purity Verify Purity of Starting Material (Use HPLC protocol) unexpected_results->check_purity check_conditions Review Experimental Conditions (pH, temperature, reaction time) unexpected_results->check_conditions check_reagents Check for Incompatible Reagents (e.g., nitrosating agents) unexpected_results->check_reagents storage Review Storage Conditions (Temperature, light exposure) degradation->storage handling Assess Handling Procedures (Exposure to air, moisture) degradation->handling stability_test Perform Stability Test (e.g., monitor over time by HPLC) degradation->stability_test mobile_phase Check Mobile Phase (pH, composition, fresh preparation) hplc_issue->mobile_phase column_health Evaluate Column Condition (backpressure, peak shape of standard) hplc_issue->column_health sample_prep Verify Sample Preparation (dissolution, filtration) hplc_issue->sample_prep solution Problem Resolved check_purity->solution Purity Confirmed check_conditions->solution Conditions Optimized check_reagents->solution Incompatibilities Avoided storage->solution Proper Storage Implemented handling->solution Handling Improved stability_test->solution Stability Confirmed mobile_phase->solution Mobile Phase Corrected column_health->solution Column Condition Addressed sample_prep->solution Sample Prep Optimized

Caption: A logical workflow for troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: My compound has changed color from a dark blue-violet to a brownish hue. What could be the cause?

A1: A color change may indicate degradation of the compound. This could be due to improper storage, such as exposure to light, high temperatures, or oxidizing agents. It is recommended to verify the purity of the material using a technique like HPLC and to review your storage conditions.

Q2: I am seeing unexpected side products in my reaction. Could the this compound be the source?

A2: This is possible. This compound is a secondary amine and is susceptible to nitrosation, especially in the presence of nitrosating agents (e.g., nitrites in acidic conditions), which can lead to the formation of N-nitrosamines.[2] Ensure that your reaction conditions and reagents are free from such agents.

Q3: How long is the compound stable in an aqueous solution for my experiments?

A3: The stability in solution is highly dependent on the specific conditions (pH, temperature, presence of other reagents). In a study simulating hair dye application, it was found to be stable for at least 60 minutes in an aqueous solution at pH 9 containing 3% hydrogen peroxide.[2] For other experimental setups, it is advisable to perform a preliminary stability study by monitoring the compound's concentration over the intended experimental duration using a suitable analytical method like HPLC.

Q4: I am having trouble with peak tailing during HPLC analysis. What can I do?

A4: Peak tailing in HPLC can be caused by several factors. For an amine compound like this, it could be due to interactions with acidic silanol groups on the silica-based column. Try adjusting the pH of your mobile phase with a small amount of an acid like phosphoric or formic acid to suppress this interaction. Ensuring your sample is fully dissolved and using a high-purity solvent can also help.

Q5: Are there any specific safety precautions I should take when handling this compound?

A5: Yes. This compound is a skin and eye irritant. Always handle it in a well-ventilated area or a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust. In case of contact, wash the affected area thoroughly with water.

References

Impact of pH on "N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine" stability and color

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information for researchers, scientists, and drug development professionals on the stability and color of N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine, particularly concerning the impact of pH.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is primarily used as a direct dye in hair coloring products.[1] It is utilized in both non-oxidative and oxidative hair dye formulations.[1][2]

Q2: What is the general stability of this compound in solution?

A2: The compound is considered stable under specific conditions, notably in oxidative hair dye formulations at a pH of 9.[2] In such a formulation containing 3% hydrogen peroxide, it demonstrated a 98% recovery after 60 minutes.[2] As a secondary amine, it is susceptible to nitrosation and should not be used in the presence of nitrosating agents.[1][2] For optimal stability, it is recommended to store solutions protected from light at 2-8°C.[3]

Q3: How does pH affect the color of this compound solutions?

A3: The final color of formulations containing this dye is dependent on the pH of the solution.[4] The compound has reported absorption maxima at approximately 251 nm and 518 nm.[1] Variations in pH can alter the electronic structure of the molecule, leading to shifts in its absorption spectrum and thus a change in the observed color. However, specific data detailing the color at various pH levels is not extensively available in public literature.

Q4: What are the known degradation pathways for this compound?

A4: While specific hydrolysis kinetics are not well-documented, the primary stability concern highlighted in regulatory assessments is its potential for nitrosation.[1][2] This occurs because it is a secondary amine, which can react with nitrosating agents to form N-nitrosamines. Therefore, it is crucial to avoid nitrosating agents in formulations.

Troubleshooting Guide

Issue 1: Observed color of the solution is different than expected.

  • Possible Cause 1: Incorrect pH. The color of this compound is known to be pH-dependent.

    • Solution: Verify the pH of your solution and adjust it to the desired value. For applications in oxidative formulations, a pH of 9 has been shown to be effective.

  • Possible Cause 2: Degradation. Exposure to light or incompatible chemicals may have caused the compound to degrade.

    • Solution: Prepare fresh solutions and ensure they are protected from light. Confirm that no nitrosating agents are present in your formulation.

Issue 2: The compound appears to be unstable in my formulation, showing loss of color or precipitation.

  • Possible Cause 1: Non-optimal pH. The stability of the compound is documented at pH 9 in oxidative conditions. Stability at acidic or neutral pH is not well-established and may be lower.

    • Solution: Assess the stability of the compound at your formulation's pH. It is recommended to perform a stability study using a selective analytical method like HPLC with a photodiode array (PDA) detector.[5]

  • Possible Cause 2: Presence of Oxidizing or Reducing Agents. The compound's stability is tested in the presence of hydrogen peroxide, but other oxidizing or reducing agents may affect its integrity.

    • Solution: Evaluate the compatibility of all formulation components. The provided experimental protocol for stability testing can be adapted for your specific formulation.

Issue 3: Inconsistent results in analytical assays.

  • Possible Cause: Use of a non-selective analytical method. Simple UV spectrophotometry may not be sufficient to accurately determine the stability of the compound, as degradation products might have similar absorption spectra.

    • Solution: The European Commission's Scientific Committee on Consumer Safety (SCCS) recommends using a more selective analytical method, such as HPLC with PDA detection, to evaluate stability.[5]

Data Presentation

Table 1: Stability of this compound under Oxidative Conditions

ParameterValueReference
pH9.0[2]
Oxidizing Agent3% Hydrogen Peroxide[2]
Duration60 minutes[2]
Recovery98%[2]
Analytical MethodUV Spectrophotometry (λmax at 516 nm and 248 nm)[2]

Experimental Protocols

Protocol 1: Stability Testing in an Oxidative Formulation

This protocol is adapted from the stability test described in the SCCS opinion on this compound.[2]

1. Preparation of the Dye Solution: a. Prepare a 1.0% (w/w) solution of this compound in a suitable basic gel formulation. b. Adjust the pH of the solution to 10.0 using an appropriate base, such as ammonia.

2. Preparation of the Final Test Mixture: a. Mix the dye solution from step 1 with a 6.0% (v/v) aqueous hydrogen peroxide solution in a 1:1 ratio. b. Verify that the final pH of the mixture is 9.0.

3. Stability Analysis: a. Immediately after mixing, and at specified time intervals (e.g., 15, 30, 60 minutes), take an aliquot of the test mixture. b. Analyze the concentration of this compound. c. Recommended Method: Use a validated stability-indicating HPLC method with PDA detection. d. Alternative Method (as described in the report): Measure the absorbance of the test compound at its absorption maxima (approximately 516 nm and 248 nm).

4. Data Evaluation: a. Calculate the percentage recovery of the compound at each time point relative to the initial concentration.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_mix Testing cluster_analysis Analysis prep_dye 1. Prepare 1% Dye Solution in Basic Gel adjust_ph 2. Adjust to pH 10.0 with Ammonia prep_dye->adjust_ph mix 4. Mix Dye and H2O2 Solutions (1:1) prep_h2o2 3. Prepare 6% H2O2 Solution verify_ph 5. Verify Final pH is 9.0 mix->verify_ph sampling 6. Sample at T=0, 15, 30, 60 min verify_ph->sampling analysis 7. Analyze Samples via HPLC-PDA (recommended) or UV-Vis sampling->analysis calc 8. Calculate % Recovery analysis->calc

Caption: Workflow for Stability Testing.

logical_relationship cluster_properties Compound Properties cluster_conditions Influencing Factors ph pH of Solution stability Stability ph->stability affects color Color (λmax) ph->color affects acidic Acidic (e.g., pH < 6) acidic->stability Unknown/ Potentially Lower acidic->color Color Shift? neutral Neutral (e.g., pH 7) neutral->stability Unknown neutral->color Color Shift? alkaline Alkaline (e.g., pH 9) alkaline->stability High Stability (documented) alkaline->color Known Color Profile (λmax ~518nm)

Caption: Impact of pH on Compound Properties.

References

Validation & Comparative

A Comparative Guide: N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine vs. para-phenylenediamine (PPD)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine, also known as HC Red No. 3, and para-phenylenediamine (PPD), two key ingredients in hair dye formulations. The following sections detail their chemical properties, applications, and toxicological profiles, supported by experimental data to inform research and development.

Chemical and Physical Properties

A fundamental understanding of the physicochemical characteristics of these compounds is essential for formulation and safety assessment.

PropertyThis compound (HC Red 3)para-phenylenediamine (PPD)
CAS Number 2871-01-4106-50-3
Molecular Formula C₈H₁₁N₃O₃[1]C₆H₈N₂
Molecular Weight 197.2 g/mol 108.14 g/mol
Appearance Fine, dark red crystalsWhite solid, darkens on exposure to air
Melting Point 124–128 °C145-147 °C
Solubility Soluble in waterSoluble in water, alcohol, and ether

Application in Hair Dyeing

The primary application for both compounds is in hair coloring, but their mechanisms of action differ significantly, impacting their use and performance.

This compound (HC Red 3) is a semi-permanent or direct dye.[2] This means the colored molecule is applied directly to the hair, depositing on and slightly penetrating the hair shaft.[3] The color is temporary and typically fades over several washes. It does not require an oxidative process to develop color.[2]

para-phenylenediamine (PPD) is a primary intermediate used in permanent oxidative hair dyes.[4] It is initially a colorless molecule that penetrates the hair cuticle.[5] In the presence of an oxidizing agent, typically hydrogen peroxide, PPD undergoes a chemical reaction to form larger, colored molecules that become trapped within the hair cortex, resulting in a long-lasting color that is resistant to washing.[4][5]

Due to these differing mechanisms, a direct quantitative comparison of hair dyeing performance, such as color fastness and longevity, is complex. Generally, oxidative dyes like those using PPD offer greater durability and resistance to fading compared to direct dyes like HC Red 3.[3] The performance of any hair dye is also highly dependent on the formulation, including the presence of other dyes, couplers, and conditioning agents.

Toxicological Profile Comparison

The safety profiles of HC Red 3 and PPD are a critical consideration. The following table summarizes key toxicological data.

Toxicological EndpointThis compound (HC Red 3)para-phenylenediamine (PPD)
Acute Oral Toxicity (LD₅₀) >500 mg/kg (mice), >1000 mg/kg (rats)264 mg/kg (rats)
Skin Sensitization Strong sensitizer[1]Potent contact sensitizer[6]
LLNA EC3 Value ~2.2%[7]15-18 µg/cm² (equivalent to ~0.07-0.08%)[8]
Genotoxicity (Ames Test) Mutagenic in S. typhimurium strains TA97, TA98, and TA100 with metabolic activation.Weakly mutagenic in S. typhimurium strain TA98 with metabolic activation.[9]
Carcinogenicity Equivocal evidence in male mice; no evidence in rats.Not classifiable as to its carcinogenicity to humans (IARC Group 3).

Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test - based on OECD 471)

This assay is used to evaluate the potential of a substance to induce gene mutations.

Principle: Histidine-dependent strains of Salmonella typhimurium are exposed to the test substance. Mutagenic substances can cause a reverse mutation, allowing the bacteria to synthesize their own histidine and form colonies on a histidine-free medium.

Methodology:

  • Strains: A range of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) are used to detect different types of mutations.

  • Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic metabolic processes in mammals.

  • Exposure: The bacterial strains are exposed to various concentrations of the test substance in the presence or absence of the S9 mix.

  • Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Evaluation: The number of revertant colonies on the test plates is counted and compared to the number on the negative (vehicle) control plates. A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic potential.

Murine Local Lymph Node Assay (LLNA - based on OECD 442B)

The LLNA is the preferred method for assessing the skin sensitization potential of a chemical.

Principle: The assay measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of application of the test substance. A sensitizing substance will induce a significant increase in lymphocyte proliferation.

Methodology:

  • Animals: Typically, female CBA/J mice are used.

  • Dose Preparation: The test substance is prepared in a suitable vehicle (e.g., acetone/olive oil) at a minimum of three concentrations.

  • Application: A defined volume of the test substance or vehicle control is applied to the dorsal surface of each ear of the mice for three consecutive days.

  • Proliferation Measurement: On day 6, mice are injected intravenously with a solution containing a marker for cell proliferation, such as 5-bromo-2'-deoxyuridine (BrdU).

  • Lymph Node Excision: After a set period, the mice are euthanized, and the draining auricular lymph nodes are excised.

  • Cell Proliferation Analysis: A single-cell suspension is prepared from the lymph nodes. The incorporation of BrdU into the DNA of the proliferating lymphocytes is measured, typically by ELISA.

  • Calculation of Stimulation Index (SI): The proliferation in the test groups is compared to the vehicle control group, and a Stimulation Index (SI) is calculated for each concentration. An SI of 3 or greater is considered a positive response.

  • EC3 Value Determination: The data is used to calculate the Estimated Concentration that produces a three-fold increase in lymphocyte proliferation (EC3 value), which is a measure of the sensitizing potency of the substance.[10]

Signaling Pathways and Experimental Workflows

PPD-Induced Allergic Contact Dermatitis Signaling Pathway

PPD_Sensitization cluster_skin Epidermis cluster_lymph Draining Lymph Node PPD PPD Oxidation Oxidation (e.g., by H₂O₂) PPD->Oxidation Bandrowski Bandrowski's Base & other reactive intermediates Oxidation->Bandrowski Haptenation Haptenation: Protein Binding Bandrowski->Haptenation Hapten_Protein Hapten-Protein Complex Haptenation->Hapten_Protein LC Langerhans Cell (Dendritic Cell) Hapten_Protein->LC Uptake & Processing LC_activated Activated Langerhans Cell LC->LC_activated Activation T_cell Naive T-Cell LC_activated->T_cell Migration & Antigen Presentation T_cell_activated Sensitized T-Cell (Memory T-Cell) T_cell->T_cell_activated Proliferation & Differentiation caption PPD Skin Sensitization Pathway

Caption: PPD requires oxidation to form reactive intermediates that bind to skin proteins, leading to dendritic cell activation and subsequent T-cell sensitization.

Genotoxicity Pathway of Nitroaromatic Compounds (Applicable to HC Red 3)

Nitroaromatic_Genotoxicity cluster_cell Cellular Environment HC_Red_3 HC Red 3 (Nitroaromatic) Nitroreduction Metabolic Activation (Nitroreductases in S9 mix) HC_Red_3->Nitroreduction Reactive_Intermediate Reactive Intermediates (e.g., N-hydroxylamines) Nitroreduction->Reactive_Intermediate DNA DNA Reactive_Intermediate->DNA Covalent Binding DNA_Adduct DNA Adducts DNA->DNA_Adduct Mutation Gene Mutation DNA_Adduct->Mutation During DNA Replication caption Genotoxicity of Nitroaromatics

Caption: HC Red 3, a nitroaromatic compound, undergoes metabolic nitroreduction to form reactive intermediates that can bind to DNA, leading to mutations.

Experimental Workflow for Ames Test

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_plating Plating & Incubation cluster_results Results Test_Substance Test Substance (HC Red 3 or PPD) Mix_No_S9 Mix: Substance + Bacteria Test_Substance->Mix_No_S9 Mix_S9 Mix: Substance + Bacteria + S9 Test_Substance->Mix_S9 Bacteria S. typhimurium (his- auxotroph) Bacteria->Mix_No_S9 Bacteria->Mix_S9 S9_Mix S9 Mix (Metabolic Activation) S9_Mix->Mix_S9 Plate_No_S9 Plate on Histidine-free Agar Mix_No_S9->Plate_No_S9 Plate_S9 Plate on Histidine-free Agar Mix_S9->Plate_S9 Incubate Incubate 37°C, 48-72h Plate_No_S9->Incubate Plate_S9->Incubate Count_Colonies Count Revertant Colonies Incubate->Count_Colonies Compare_Control Compare to Negative Control Count_Colonies->Compare_Control Conclusion Conclusion: Mutagenic or Not Compare_Control->Conclusion caption Ames Test Workflow

Experimental Workflow for Local Lymph Node Assay (LLNA)

LLNA_Workflow cluster_treatment Treatment Phase cluster_proliferation Proliferation Measurement cluster_analysis Data Analysis Mice Group of Mice (e.g., CBA/J) Application Topical Application to Ears (Days 1-3) Mice->Application BrdU_Injection Inject BrdU (Day 6) Application->BrdU_Injection Euthanasia Euthanasia & Lymph Node Excision BrdU_Injection->Euthanasia Cell_Suspension Prepare Single-Cell Suspension Euthanasia->Cell_Suspension ELISA Measure BrdU Incorporation (ELISA) Cell_Suspension->ELISA Calculate_SI Calculate Stimulation Index (SI) ELISA->Calculate_SI Calculate_EC3 Determine EC3 Value Calculate_SI->Calculate_EC3 caption LLNA Experimental Workflow

Caption: Workflow for the Local Lymph Node Assay (LLNA) to determine skin sensitization potential.

References

A Comparative Guide to Alternatives for N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine in Hair Colorants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of alternative compounds to the hair dye ingredient N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine (B34), a compound that has been subject to scrutiny for its potential genotoxicity. The following sections detail the performance and safety profiles of viable alternatives, supported by experimental data and methodologies, to aid in the research and development of safer and more effective hair coloring products.

Overview of Alternative Compounds

The primary alternatives to this compound can be categorized into two main groups: novel synthetic dyes with improved safety profiles and well-established natural colorants.

  • Synthetic Alternatives: These molecules are structurally related to traditional p-phenylenediamines (PPDs) but have been modified to reduce their allergenic potential. Key examples include:

    • 2-Methoxymethyl-p-phenylenediamine (ME-PPD): A newer molecule designed to have a significantly lower skin sensitization potential compared to PPD and its derivatives.

    • Hydroxyethyl-p-phenylenediamine (HE-PPD): Another PPD derivative with reduced skin permeability and sensitization risk.

    • Para-toluenediamine (PTD) and its sulfate salt (PTDS): Commonly used as replacements for PPD, with a notable portion of PPD-allergic individuals able to tolerate them.

  • Natural Alternatives: These are plant-derived colorants that have been used for centuries and are generally considered to have a lower risk of causing allergic reactions. The most prominent examples are:

    • Henna (Lawsonia inermis): Produces a reddish-brown color and is known for its conditioning properties.

    • Indigo (Indigofera tinctoria): Yields a blue-black color and is often used in combination with henna to achieve various shades of brown and black.

Comparative Performance Data

The following tables summarize the available quantitative data on the performance and safety of the alternative compounds. Direct comparative performance data against this compound is limited in publicly available literature; therefore, this comparison focuses on the intrinsic properties of the alternatives.

Table 1: Coloring Performance of Natural Alternatives
CompoundOptimal Extraction/Application ConditionsColor OutcomeWash FastnessReference
Henna (Lawsonia inermis) Aqueous extraction, pH 7 for optimal penetration.Orange-red to reddish-brown.Good, can withstand multiple washes with some fading.[1]
Indigo (Indigofera tinctoria) Aqueous extraction, often used after henna application.Blue-black.Moderate, may fade more quickly than henna.[1]
Henna & Indigo Combination (1:1) Paste applied to hair, pH 7.Dark brown, comparable to commercial PPD-based dyes after 3 applications.Good, with color intensity increasing with repeated applications.[1]
Table 2: Safety and Sensitization Potential of Synthetic Alternatives
CompoundMargin of Safety (MOS) for SensitizationNo Expected Sensitization Induction Level (NESIL) (μg/cm²)Genotoxicity (Micronucleus Test)NotesReference
ME-PPD 1341075Data not available in provided search results.Significantly lower sensitization risk compared to PPD and PTD.[2][3]
PTD/PTDS 5.941.3Significant increase in micronuclei in HEK293T cells.A known sensitizer, but tolerated by about 57% of PPD-allergic individuals.[2][4]
PPD (Reference) 2.727.5-Potent sensitizer.[2][3]
This compound (B34) --Positive in some in vitro mutagenicity assays.Considered safe for use at specific concentrations by the SCCS.[5]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the objective evaluation of hair dye performance and safety.

Colorimetric Measurement of Hair Tresses

This protocol is used to quantitatively assess the color deposited on hair.

  • Sample Preparation: Treat standardized hair tresses (e.g., white human hair) with the hair dye formulation according to a defined procedure (time, temperature, and dye concentration).

  • Rinsing and Drying: After dyeing, rinse the hair tresses thoroughly with water and a standardized shampoo, then allow them to air dry or use a hairdryer at a controlled temperature.

  • Color Measurement: Use a colorimeter or spectrophotometer to measure the color of the dyed tresses in the CIELAB color space (L, a, b* values).

    • L* represents lightness (0 = black, 100 = white).

    • a* represents the red/green axis (+a* = red, -a* = green).

    • b* represents the yellow/blue axis (+b* = yellow, -b* = blue).

  • Data Analysis: Calculate the total color change (ΔE) using the formula: ΔE = √((ΔL)\² + (Δa)\² + (Δb)\²). A higher ΔE indicates a greater color change from the original hair color.

Wash Fastness Test

This method evaluates the durability of the hair color after repeated washing.

  • Initial Color Measurement: Measure the initial CIELAB values of the dyed hair tresses as described in Protocol 3.1.

  • Washing Cycles: Subject the dyed hair tresses to a defined number of washing cycles. Each cycle consists of wetting the hair, applying a standardized shampoo, lathering for a specific time (e.g., 1 minute), and rinsing with water at a controlled temperature.

  • Intermediate and Final Color Measurements: After a set number of washes (e.g., 1, 5, 10, 20 cycles), dry the hair tresses and measure their CIELAB values.

  • Data Analysis: Calculate the color change (ΔE) after each set of washing cycles compared to the initial color. A smaller ΔE indicates better wash fastness.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the potential of a substance to cause cell death.

  • Cell Culture: Culture a relevant cell line (e.g., human keratinocytes, HaCaT) in a 96-well plate until they reach a suitable confluence.

  • Compound Treatment: Expose the cells to various concentrations of the test compound (hair dye alternative) for a defined period (e.g., 24 hours). Include positive (known cytotoxic agent) and negative (vehicle) controls.

  • MTT Incubation: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the negative control. A lower percentage of viability indicates higher cytotoxicity.[[“]]

In Vitro Genotoxicity Assay (Micronucleus Test)

This test identifies substances that may cause chromosomal damage.

  • Cell Culture and Treatment: Treat a suitable cell line (e.g., human peripheral blood lymphocytes or HEK293T cells) with various concentrations of the test compound. Include appropriate positive and negative controls.

  • Cytochalasin B Addition: Add cytochalasin B to the cell cultures to block cytokinesis, resulting in binucleated cells.

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis: Score the frequency of micronuclei in a predetermined number of binucleated cells under a microscope. Micronuclei are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

  • Data Analysis: Statistically compare the frequency of micronucleated cells in the treated groups to the negative control group. A significant increase indicates genotoxic potential.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key biological pathways involved in skin sensitization by hair dyes and a typical workflow for evaluating hair dye performance.

Figure 1. Adverse Outcome Pathway for Skin Sensitization by Hair Dyes.

HairDyeEvaluationWorkflow cluster_formulation Formulation & Application cluster_safety Safety Assessment Dye Alternative Dye Compound Formulation Hair Dye Formulation Dye->Formulation Cytotoxicity In Vitro Cytotoxicity (e.g., MTT Assay) Dye->Cytotoxicity Genotoxicity In Vitro Genotoxicity (e.g., Micronucleus Test) Dye->Genotoxicity Sensitization In Vitro Sensitization (e.g., KeratinoSens™) Dye->Sensitization Application Application to Hair Tresses Formulation->Application Colorimetry Initial Colorimetric Measurement (CIELAB) Application->Colorimetry WashFastness Wash Fastness Test (Multiple Cycles) Colorimetry->WashFastness LightFastness Light Fastness Test (UV Exposure) Colorimetry->LightFastness FinalColorimetry Final Colorimetric Measurement WashFastness->FinalColorimetry LightFastness->FinalColorimetry

Figure 2. Experimental Workflow for Hair Dye Evaluation.

Conclusion

The development of safer alternatives to traditional hair dye ingredients is a critical area of research. Synthetic alternatives like ME-PPD offer a significant reduction in sensitization potential compared to older PPD-based technologies. For developers seeking to move away from synthetic compounds altogether, natural dyes such as henna and indigo provide viable, albeit sometimes less permanent, coloring options.

The selection of an appropriate alternative to this compound will depend on the desired performance characteristics, target consumer demographic, and regulatory landscape. The experimental protocols and comparative data presented in this guide offer a foundational framework for the rigorous evaluation of these next-generation hair coloring agents. Further head-to-head studies are warranted to directly compare the coloring efficacy of these alternatives against B34 to provide a more complete performance profile.

References

Validating an Analytical Method for N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine, a common component in hair dye formulations. The performance of the HPLC method is detailed and compared with an alternative Gas Chromatography-Mass Spectrometry (GC-MS) method. The experimental protocols and validation data presented are based on the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction to Analytical Method Validation

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[2] For drug development and quality control, it is crucial to use validated methods to ensure the identity, strength, quality, and purity of the substance. The key parameters for validation include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[1][4][5]

Comparison of Analytical Methods: HPLC-UV vs. GC-MS

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely used technique for the analysis of non-volatile and thermally unstable compounds like this compound.[6][7][8] Gas Chromatography-Mass Spectrometry offers high specificity and sensitivity but often requires chemical derivatization for polar analytes to improve their volatility and thermal stability.[9][10][11]

Table 1: Comparison of Validated HPLC-UV Method and GC-MS Alternative

Validation ParameterValidated HPLC-UV Method (Representative Data)GC-MS Method (Alternative)
Specificity Able to resolve the analyte from matrix components and degradation products.High specificity due to mass fragmentation patterns.
Linearity (R²) > 0.999> 0.99 (typically requires derivatization)[9]
Range 80% to 120% of the test concentration.[4]Dependent on derivatization efficiency and analyte stability.
Accuracy (% Recovery) 98.0% - 102.0%[12]Typically within 95% - 105%, but can be affected by derivatization.
Precision (%RSD) Repeatability: < 1.0%Intermediate Precision: < 2.0%[12][13]Generally < 5%, but can be higher due to the multi-step derivatization process.
Limit of Detection (LOD) Signal-to-Noise Ratio > 3:1[12]Lower detection limits are often achievable.
Limit of Quantitation (LOQ) Signal-to-Noise Ratio > 10:1[12]Lower quantitation limits are often achievable.
Robustness Unaffected by minor changes in mobile phase composition, pH, and flow rate.Sensitive to derivatization conditions (time, temperature, reagent concentration).
Throughput HighLower due to sample preparation (derivatization).

Detailed Experimental Protocols

Validated HPLC-UV Method

This reverse-phase HPLC (RP-HPLC) method is designed for the quantification of this compound in a cosmetic formulation.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (30:70, v/v) containing 0.1% Phosphoric Acid.[6][7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.[8]

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of 1.0 mg/mL is prepared by dissolving the reference standard in the mobile phase. Calibration standards are prepared by serial dilution to cover the desired range (e.g., 5-150 µg/mL).

  • Sample Preparation: The sample is accurately weighed and diluted with the mobile phase to a theoretical concentration within the calibration range. The solution is sonicated and filtered through a 0.45 µm syringe filter before injection.

Alternative GC-MS Method (Considerations)

This method would be suitable for identification and quantification, particularly for impurity profiling, but requires a derivatization step.

  • Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer.

  • Derivatization: The analyte's amino and hydroxyl groups are derivatized, for example, by silylation (e.g., with BSTFA) or acylation (e.g., with acetic anhydride) to increase volatility.[14] For similar compounds like p-phenylenediamine, derivatization to an imine has been used.[9]

  • Column: A non-polar capillary column (e.g., HP-5MS).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: An initial oven temperature of around 60°C, followed by a ramp to a final temperature of 280°C.[10]

  • MS Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.

Visualizations

The following diagrams illustrate the workflows and relationships involved in the analytical method validation process.

G cluster_workflow Analytical Method Validation Workflow A Define Analytical Method's Purpose B Develop Validation Protocol A->B Scope & Criteria C Perform Validation Experiments B->C Execute Protocol D Analyze and Document Results C->D Collect Data E Prepare Validation Report D->E Summarize Findings F Review and Approval E->F Final Sign-off

Caption: A typical workflow for the validation of an analytical method.

G cluster_params Interrelationship of Validation Parameters Specificity Specificity Linearity Linearity Range Range Linearity->Range Defines Accuracy Accuracy Range->Accuracy Precision Precision Range->Precision Accuracy->Precision

Caption: The relationship between key analytical method validation parameters.

G cluster_hplc HPLC-UV Sample Analysis Workflow A Prepare Mobile Phase and Standards D Inject into HPLC System A->D B Weigh and Dissolve Sample C Sonicate and Filter Sample Solution B->C C->D E Acquire Chromatogram and Integrate Peak D->E F Calculate Concentration using Calibration Curve E->F

Caption: The workflow for sample analysis using the validated HPLC-UV method.

References

Comparative Analysis of N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine and Alternative Hair Dye Compounds: A Cross-Reactivity Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hair dye ingredient N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine and its alternatives, with a focus on their cross-reactivity profiles. The information presented herein is intended to assist researchers and professionals in the fields of dermatology, toxicology, and cosmetic science in understanding the allergenic potential of these compounds.

Introduction

This compound, also known as HC Red No. 3 in some contexts, is a direct hair dye used in semi-permanent and oxidative hair coloring products.[1] Like many p-phenylenediamine (PPD) derivatives, concerns exist regarding its potential to cause skin sensitization and allergic contact dermatitis. A critical aspect of assessing the safety of alternative hair dye ingredients is understanding their potential for cross-reactivity with PPD and other sensitizing hair dye components. This guide presents available data on the cross-reactivity of this compound and compares it with other commonly used hair dye alternatives.

Comparative Data on Cross-Reactivity and Sensitization

The following table summarizes the available quantitative data on the sensitization potential and cross-reactivity of this compound and selected alternative hair dye compounds. The data is primarily derived from patch test studies in human subjects.

CompoundChemical NameTypeSensitization PotentialCross-Reactivity with p-Phenylenediamine (PPD)
Target Compound This compoundNitro-p-phenylenediamine derivativeSkin sensitizer[2]One reported case of cross-reaction in a PPD-allergic individual.[3]
Alternative 1 Hydroxyethyl-p-phenylenediamine sulfate (HPPS)p-Phenylenediamine derivativeStrong sensitizer[4]12% of PPD-positive patients showed a positive reaction to 2% HPPS.[4][5]
Alternative 2 Toluene-2,5-diamine (PTD)p-Phenylenediamine derivativePotent sensitizerHigh rate of cross-reactivity with PPD.[6]
Alternative 3 2-Methoxymethyl-p-phenylenediamine (ME-PPD)p-Phenylenediamine derivativeReduced sensitizing potential compared to PPD.[7]Rate of cross-elicitation to ME-PPD (30%) was lower than to PPD (84%) in one study.[7]
Alternative 4 HC Red No. 3N1-(2-hydroxyethyl)-2-nitro-p-phenylenediamineNon-sensitizer in one study.[4]No direct data on cross-reactivity with PPD found.

Experimental Protocols

The primary method for assessing skin sensitization and cross-reactivity of hair dyes in humans is the patch test. The Human Repeated Insult Patch Test (HRIPT) is a standardized protocol for evaluating the sensitization potential of a substance.

Human Repeated Insult Patch Test (HRIPT) Protocol

The HRIPT is conducted in two phases: the induction phase and the challenge phase.[8][9][10]

1. Induction Phase:

  • A small amount of the test substance (e.g., the hair dye mixed with a developer at the intended use concentration) is applied to a small patch of skin, typically on the back of a volunteer.

  • The patch is left in place for 24 to 48 hours.

  • This process is repeated nine times over a period of three weeks.

  • The application site is observed for any signs of skin reaction (erythema, edema) before each new patch application.

2. Rest Period:

  • A two-week rest period follows the induction phase, during which no patches are applied.

3. Challenge Phase:

  • After the rest period, a single patch with the test substance is applied to a new, untreated skin site.

  • The challenge patch is removed after 24 to 48 hours.

  • The site is evaluated for any allergic reaction at 24, 48, 72, and sometimes 96 hours after patch removal.[9]

To assess cross-reactivity, individuals with a known allergy to a specific compound (e.g., PPD) are patch tested with the new compound of interest.

Mechanism of Skin Sensitization

The development of allergic contact dermatitis to hair dyes like this compound involves a delayed-type hypersensitivity reaction (Type IV). The process is initiated by the penetration of the small hapten molecules through the stratum corneum of the skin.

SkinSensitization cluster_epidermis Epidermis cluster_lymph_node Lymph Node cluster_reexposure Re-exposure to Hapten Hapten Hair Dye Hapten (e.g., N,N'-Bis(2-hydroxyethyl) -2-nitro-p-phenylenediamine) Protein Skin Protein Hapten->Protein Covalent Binding HaptenProtein Hapten-Protein Complex (Antigen) Protein->HaptenProtein Langerhans Langerhans Cell (Antigen Presenting Cell) HaptenProtein->Langerhans Uptake & Processing TCell Naive T-Cell Langerhans->TCell Antigen Presentation & T-Cell Activation ActivatedTCell Activated & Proliferating Effector T-Cells TCell->ActivatedTCell Clonal Expansion Inflammation Inflammatory Response (Allergic Contact Dermatitis) ActivatedTCell->Inflammation Migration to Skin & Cytokine Release

Figure 1. Simplified pathway of skin sensitization by hair dye haptens.

As depicted in Figure 1, the hapten binds to skin proteins to form an immunogenic complex. This complex is then recognized and processed by antigen-presenting cells, such as Langerhans cells in the epidermis. These cells migrate to the lymph nodes where they present the antigen to naive T-cells, leading to their activation and proliferation. Upon subsequent exposure to the same or a cross-reactive hapten, these memory T-cells are rapidly activated, leading to the release of inflammatory cytokines and the clinical manifestation of allergic contact dermatitis.

Conclusion

The available data suggests that this compound, like other p-phenylenediamine derivatives, has the potential to be a skin sensitizer. While direct quantitative data on its cross-reactivity is limited, the structural similarity to other known sensitizers warrants caution, particularly in individuals with a pre-existing allergy to PPD. The alternative compounds discussed, such as HPPS, PTD, and ME-PPD, also exhibit varying degrees of cross-reactivity with PPD. Therefore, for individuals with known hair dye allergies, careful selection of alternative products and thorough patch testing remain crucial to prevent adverse reactions. Further research is needed to fully characterize the cross-reactivity profile of this compound and to develop safer hair dye alternatives.

References

Performance Evaluation of N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine as a Hair Dye: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance evaluation of the hair dye N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine, also known as HC Violet BS. Its performance is compared with common alternatives, supported by available experimental data and detailed methodologies.

Introduction to this compound and Its Alternatives

This compound is a semi-permanent hair dye that functions by depositing color onto the hair shaft. It is often used in both non-oxidative and oxidative hair coloring products. For a comprehensive evaluation, its performance is compared against two common synthetic alternatives: 2-Nitro-p-phenylenediamine and Toluene-2,5-diamine sulfate, as well as the natural alternative, Henna.

Comparative Performance Data

While direct comparative studies providing quantitative performance data under identical conditions are limited in publicly available literature, this section summarizes key performance indicators from various sources.

This compound (HC Violet BS)
Performance ParameterResultExperimental Conditions
Stability in Formulation 98% recoveryIn an oxidative hair dye formulation with 3% hydrogen peroxide at pH 9 over 60 minutes.[1]
Recommended Usage Level Up to 1.5% (non-oxidative), Up to 1.0% (oxidative, on-head)As per regulations for cosmetic products.[1][2]
2-Nitro-p-phenylenediamine
Performance ParameterResultExperimental Conditions
Application Type Semi-permanent and permanent hair dyesUsed in various hair coloring formulations.[3]
Usage Concentration Historically 0.1% - 1%As reported in a 2003 survey for hair dyes and colors.[4][5]
Safety Note Potential skin sensitizer. Banned for use in hair dyes in the European Union.Based on scientific assessments.[3][6]
Toluene-2,5-diamine Sulfate (TDS)
Performance ParameterResultExperimental Conditions
Application Type Permanent hair coloring systemsUsed as a precursor in oxidative hair dyes.[7][8]
Usage Concentration Up to 4% in 168 productsAs reported in a safety assessment.[9]
Allergenicity Considered an alternative for some individuals with PPD allergy, but is also a known sensitizer.Clinical patch test studies.[10][11]
Henna (Lawsonia inermis)
Performance ParameterResultExperimental Conditions
Color Fastness to Washing GoodOn dyed hair tresses after repeated washing.[12]
Color Fastness to Light GoodOn dyed hair tresses upon exposure to light.[12]
Storage Stability Improved when encapsulatedAt 4°C, 25°C, and 50°C for 14 days.[12]

Experimental Protocols

Detailed methodologies for key performance evaluation experiments are provided below.

Color Fastness to Washing (Based on ISO 105-C06)

This test assesses the resistance of the hair dye color to repeated washing.

Materials:

  • Dyed hair swatches

  • Multifiber adjacent fabric (e.g., ISO 105-F10)

  • Launder-Ometer or similar apparatus

  • Stainless steel balls (for mechanical agitation)

  • ECE reference detergent

  • Sodium perborate

  • Spectrophotometer/Colorimeter

  • Grey scale for assessing staining and color change

Procedure:

  • Prepare a test specimen of the dyed hair swatch (e.g., 10 cm x 4 cm).

  • Attach a piece of multifiber adjacent fabric of the same dimensions to the hair swatch.

  • Prepare the wash liquor containing ECE detergent (e.g., 4 g/L) and sodium perborate (e.g., 1 g/L) in deionized water.

  • Place the composite specimen (hair swatch and multifiber fabric) in a stainless steel container of the Launder-Ometer with the specified number of steel balls and the prepared wash liquor at a specific liquor-to-goods ratio (e.g., 50:1).[13]

  • Operate the machine at a specified temperature (e.g., 40°C, 50°C, or 60°C) for a defined duration (e.g., 30 or 45 minutes).[13][14]

  • After the wash cycle, rinse the specimen twice with deionized water and then with cold tap water.

  • Dry the specimen in air at a temperature not exceeding 60°C.

  • Assess the change in color of the dyed hair swatch and the staining of the multifiber fabric using the respective grey scales under standardized lighting conditions.

  • For quantitative analysis, measure the color of the hair swatch before and after washing using a spectrophotometer to determine the color difference (ΔE*).

Color Fastness to Light (Based on AATCC Test Method 16.3)

This method evaluates the resistance of the hair dye to fading when exposed to an artificial light source that simulates natural sunlight.

Materials:

  • Dyed hair swatches

  • Xenon-arc lamp apparatus

  • AATCC Blue Wool Lightfastness Standards

  • Grey Scale for Color Change

  • Spectrophotometer/Colorimeter

Procedure:

  • Mount the dyed hair swatch in a sample holder.

  • Place the mounted swatch in the xenon-arc apparatus.

  • Simultaneously expose the AATCC Blue Wool Lightfastness Standards.

  • Operate the apparatus under specified conditions of temperature, humidity, and irradiance for a predetermined duration or until a specific AATCC Fading Unit (AFU) is reached.

  • After exposure, remove the hair swatch and the standards.

  • Assess the change in color of the hair swatch by comparing the exposed and unexposed portions using the Grey Scale for Color Change.

  • For a quantitative assessment, measure the CIELAB values (L, a, b) of the hair swatch before and after exposure using a spectrophotometer and calculate the total color difference (ΔE).

Dyeing Efficiency (Color Strength)

Dyeing efficiency is determined by measuring the color strength (K/S value) of the dyed hair.

Materials:

  • Dyed hair swatches

  • Spectrophotometer with a diffuse reflectance attachment

Procedure:

  • Measure the reflectance (R) of the dyed hair swatch over the visible spectrum (400-700 nm) using a spectrophotometer.

  • Calculate the K/S value at the wavelength of maximum absorption using the Kubelka-Munk equation: K/S = (1 - R)² / 2R .[15]

  • A higher K/S value indicates a greater color strength and thus higher dyeing efficiency.[15]

  • Compare the K/S values of hair swatches dyed with different dyes under identical conditions to evaluate their relative dyeing efficiencies.

Stability of the Dye in Formulation

This protocol assesses the chemical stability of the dye within a cosmetic formulation under accelerated aging conditions.

Materials:

  • Hair dye formulation containing the test dye

  • Storage containers (same as final packaging)

  • Ovens/environmental chambers capable of maintaining constant temperatures (e.g., 40°C, 45°C) and humidity

  • Refrigerator/freezer (-10°C)

  • Analytical instrumentation (e.g., HPLC with a suitable detector) for quantifying the dye concentration

Procedure:

  • Prepare the hair dye formulation containing a known concentration of the dye.

  • Package the formulation in the intended final packaging.

  • Store the samples under various conditions:

    • Accelerated conditions: e.g., 40°C/75% RH, 45°C.

    • Room temperature: e.g., 25°C/60% RH.

    • Refrigerated: e.g., 4°C.

    • Freeze-thaw cycles: e.g., -10°C for 24 hours followed by 25°C for 24 hours, repeated for several cycles.

  • At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), withdraw samples from each storage condition.

  • Analyze the concentration of the dye in the formulation using a validated analytical method like HPLC.

  • Evaluate physical properties such as color, odor, pH, and viscosity.

  • The stability is determined by the percentage of the initial dye concentration remaining over time and the consistency of the physical properties.

Visualizations of Experimental Workflows

Color_Fastness_to_Washing_Workflow cluster_prep Sample Preparation cluster_wash Washing Process cluster_eval Evaluation prep_swatch Prepare Dyed Hair Swatch combine Attach Swatch and Multifiber Fabric prep_swatch->combine prep_multi Prepare Multifiber Adjacent Fabric prep_multi->combine launder Launder-Ometer (Specified Temp & Time) combine->launder prep_liquor Prepare Wash Liquor (Detergent + Perborate) prep_liquor->launder rinse_dry Rinse and Dry Specimen launder->rinse_dry visual_eval Visual Assessment (Grey Scales) rinse_dry->visual_eval quant_eval Quantitative Analysis (Spectrophotometer, ΔE*) rinse_dry->quant_eval

Color_Fastness_to_Light_Workflow cluster_prep Preparation cluster_exposure Light Exposure cluster_eval Evaluation prep_swatch Prepare Dyed Hair Swatch xenon_arc Expose in Xenon-Arc Apparatus prep_swatch->xenon_arc prep_standards Prepare Blue Wool Standards prep_standards->xenon_arc visual_eval Visual Assessment (Grey Scale) xenon_arc->visual_eval quant_eval Quantitative Analysis (Spectrophotometer, ΔE*) xenon_arc->quant_eval

Dyeing_Efficiency_Workflow dye_hair Dye Hair Swatches (Standardized Procedure) measure_reflectance Measure Reflectance (R) (Spectrophotometer) dye_hair->measure_reflectance calculate_ks Calculate K/S Value K/S = (1 - R)² / 2R measure_reflectance->calculate_ks compare Compare K/S Values calculate_ks->compare

Stability_Testing_Workflow cluster_storage Storage Conditions cluster_evaluation Evaluation Parameters prep Prepare and Package Hair Dye Formulation accelerated Accelerated (e.g., 45°C) prep->accelerated room_temp Room Temperature (e.g., 25°C) prep->room_temp freeze_thaw Freeze-Thaw Cycles (e.g., -10°C to 25°C) prep->freeze_thaw analysis Analyze at Time Intervals (e.g., 0, 4, 8, 12 weeks) accelerated->analysis room_temp->analysis freeze_thaw->analysis chemical Chemical Analysis (e.g., HPLC for dye concentration) analysis->chemical physical Physical Properties (Color, Odor, pH, Viscosity) analysis->physical

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of the genotoxic potential of the hair dye ingredient N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine (B34) and its structural analogs reveals a varied landscape of DNA-damaging capabilities. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a clear, objective comparison of these compounds, focusing on key genotoxicity assays and the underlying molecular pathways.

Executive Summary

Genotoxicity assessment is a critical component in the safety evaluation of chemical compounds. This guide focuses on this compound (B34), a key ingredient in hair coloring products, and compares its genotoxic profile with related aromatic amines commonly found in hair dyes: p-phenylenediamine (PPD), 2-nitro-p-phenylenediamine, HC Red No. 3, and HC Blue No. 1.

While initial in vitro screening tests, such as the bacterial reverse mutation assay (Ames test), indicated a potential for mutagenicity for B34, a weight-of-evidence approach incorporating more advanced assays, including the mammalian cell gene mutation test (HPRT assay) and a 3D skin model comet assay, has led scientific bodies to conclude that it is safe for its intended use under specified concentrations. In contrast, several of its structural relatives exhibit more consistent positive findings in various genotoxicity assays, highlighting the nuanced structure-activity relationships that govern the DNA-damaging potential of this class of compounds.

Comparative Genotoxicity Data

The following tables summarize the quantitative data from key genotoxicity studies on this compound and its related compounds.

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Results

CompoundStrainMetabolic Activation (S9)Concentration (µ g/plate )Result (Fold Increase over Control)Conclusion
This compound (B34) TA98, TA98 NRWith & Without100 - 10000Concentration-dependent increase[1]Mutagenic[1]
p-Phenylenediamine (PPD) TA98WithUp to 1000Weak, dose-related increase[2][3]Weakly Mutagenic[2]
2-Nitro-p-phenylenediamine TA98, TA100WithoutNot SpecifiedDirect mutagen[2]Mutagenic[2]
HC Red No. 3 TA97, TA98, TA100With & Without33 - 3333Mutagenic, enhanced with S9[4]Mutagenic[4]
HC Blue No. 1 TA97, TA98, TA100With & WithoutNot SpecifiedMutagenic[5]Mutagenic[5]

Table 2: In Vitro Mammalian Cell Genotoxicity Assay Results

CompoundAssayCell LineMetabolic Activation (S9)ConcentrationResultConclusion
This compound (B34) HPRT AssayL5178Y mouse lymphomaWith & WithoutNot SpecifiedNegative[1]Non-mutagenic in mammalian cells[1]
p-Phenylenediamine (PPD) Micronucleus TestHuman lymphocytesWith & WithoutNot SpecifiedPositive (with 48h stimulation)[6]Clastogenic/Aneugenic[6]
2-Nitro-p-phenylenediamine Chromosomal AberrationCHO cellsWithoutNot SpecifiedDose-related increase[2]Clastogenic[2]
HC Blue No. 1 Mouse Lymphoma Assay (TK locus)L5178YWithoutNot SpecifiedMutagenic[5]Mutagenic[5]

Table 3: In Vitro DNA Damage Assay (Comet Assay) Results

CompoundCell TypeConcentrationResult (% Tail DNA)Conclusion
This compound (B34) 3D Reconstructed Human SkinNot SpecifiedNegative[1]No DNA strand breaks
p-Phenylenediamine (PPD) Human Urothelial CellsDose-dependentIncreased Comet scores[7]Induces DNA damage[7]
2-Nitro-p-phenylenediamine Human Lymphocytes50 - 500 µMDose-dependent increase in single-strand breaksInduces DNA strand breaks

Experimental Protocols

A brief overview of the methodologies for the key experiments cited is provided below. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid.

  • Strains: A set of bacterial strains, typically including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA, is selected to detect different types of mutations (frameshift and base-pair substitutions).

  • Metabolic Activation: The test is performed both in the absence and presence of a metabolic activation system, usually a liver homogenate fraction (S9) from Aroclor 1254- or phenobarbital/β-naphthoflavone-induced rats, to mimic mammalian metabolism.

  • Exposure: The test compound, at various concentrations, is mixed with the bacterial culture and, if required, the S9 mix. This mixture is then combined with a molten top agar and poured onto a minimal glucose agar plate.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted for each concentration and compared to the spontaneous revertant count of the negative control. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants that is at least double the background rate.

In Vitro Mammalian Cell Micronucleus Test - OECD 487

This assay is used to detect damage to chromosomes or the mitotic apparatus by identifying the formation of micronuclei in the cytoplasm of interphase cells.

  • Cell Culture: A suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, is cultured.

  • Treatment: The cells are exposed to the test substance at various concentrations, both with and without metabolic activation (S9 mix), for a defined period (e.g., 3-6 hours or a continuous treatment for up to 1.5-2 normal cell cycle lengths).

  • Cytochalasin B: Cytochalasin B is often added to the culture medium to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of micronuclei in cells that have completed one mitosis.

  • Harvesting and Staining: After treatment, the cells are harvested, treated with a hypotonic solution, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Analysis: The frequency of micronucleated cells (and micronucleated binucleated cells if cytochalasin B is used) is determined by microscopic examination. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a clastogenic or aneugenic effect.

In Vitro Alkaline Comet Assay

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.

  • Cell Preparation: A single-cell suspension is prepared from the chosen cell type.

  • Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes and cytoplasm, leaving the nuclear DNA embedded in the agarose.

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and expose single-strand breaks and alkali-labile sites. Electrophoresis is then performed, causing the fragmented DNA to migrate out of the nucleus, forming a "comet" shape.

  • Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green), and the comets are visualized using a fluorescence microscope.

  • Data Analysis: The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail relative to the head. An increase in these parameters indicates DNA damage.

Signaling Pathways and Mechanisms of Genotoxicity

The genotoxicity of many aromatic amines is not a direct effect of the parent compound but rather a consequence of their metabolic activation into reactive electrophilic intermediates.

Metabolic Activation of Aromatic Amines

Aromatic amines undergo a multi-step metabolic activation process, primarily in the liver, which converts them into compounds capable of binding to DNA and forming adducts. This process is a critical initiating event in their genotoxic and carcinogenic effects.

Metabolic_Activation AromaticAmine Aromatic Amine (e.g., p-Phenylenediamine) N_Hydroxylamine N-Hydroxylamine AromaticAmine->N_Hydroxylamine CYP450 (N-oxidation) Esterification Esterification (Acetylation or Sulfation) N_Hydroxylamine->Esterification NAT/SULT ReactiveEster Reactive Ester (e.g., N-acetoxyarylamine) Esterification->ReactiveEster NitreniumIon Nitrenium Ion (Electrophilic) ReactiveEster->NitreniumIon Heterolytic Cleavage DNA_Adduct DNA Adduct NitreniumIon->DNA_Adduct DNA DNA DNA->DNA_Adduct

Caption: Metabolic activation pathway of aromatic amines leading to DNA adduct formation.

This metabolic activation is a key determinant of the genotoxic potential of these compounds. For instance, p-phenylenediamine (PPD) itself is not a strong mutagen, but its metabolites can be. Conversely, the N-acetylated metabolites of PPD are considered detoxification products as they are less genotoxic.[6]

DNA Damage Response and p53 Signaling

The formation of DNA adducts triggers a complex cellular response aimed at repairing the damage and maintaining genomic integrity. The p53 tumor suppressor protein is a central player in this DNA damage response (DDR).

DNA_Damage_Response DNA_Damage DNA Damage (e.g., DNA Adducts) Sensor_Proteins Sensor Proteins (e.g., ATM/ATR) DNA_Damage->Sensor_Proteins activates p53 p53 Activation Sensor_Proteins->p53 phosphorylates CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) p53->CellCycleArrest induces DNA_Repair DNA Repair (e.g., NER, BER) p53->DNA_Repair activates Apoptosis Apoptosis (if damage is severe) p53->Apoptosis triggers CellCycleArrest->DNA_Repair allows time for

Caption: Simplified p53-mediated DNA damage response pathway.

Upon detection of DNA damage by sensor proteins like ATM and ATR, p53 is activated through phosphorylation. Activated p53 can then initiate several downstream pathways, including:

  • Cell Cycle Arrest: p53 induces the expression of proteins like p21, which halt the cell cycle, providing time for DNA repair.

  • DNA Repair: p53 can directly activate genes involved in DNA repair pathways such as Nucleotide Excision Repair (NER) and Base Excision Repair (BER).

  • Apoptosis: If the DNA damage is too extensive to be repaired, p53 can trigger programmed cell death (apoptosis) to eliminate the damaged cell and prevent the propagation of mutations.[4][7][8][9]

Conclusion

The genotoxicity of this compound and its related compounds is highly dependent on their chemical structure and metabolic fate. While B34 has been deemed safe for its intended use based on a comprehensive set of modern genotoxicity assays, its structural relatives exhibit a range of genotoxic activities. This comparative guide underscores the importance of a thorough, multi-faceted approach to genotoxicity testing, moving beyond initial screens to incorporate a weight-of-evidence evaluation that considers metabolic activation and multiple endpoints of genetic damage. For researchers and professionals in drug development and chemical safety, understanding these nuances is paramount for accurate risk assessment and the development of safer products.

References

A Comparative Efficacy and Safety Analysis of N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine in Hair Dye Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the semi-permanent hair dye ingredient, N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine, with other commonly used hair colorants, namely the oxidative precursor p-phenylenediamine (PPD) and the semi-permanent dye HC Red No. 3. The following sections detail the efficacy and safety profiles of these compounds, supported by experimental data and standardized testing protocols.

Executive Summary

This compound is a direct dye used in semi-permanent and oxidative hair coloring products.[1] Its performance and safety are critical considerations for formulation scientists. This guide presents a comparative analysis of its efficacy in terms of color fastness and its impact on hair integrity, alongside a review of its toxicological profile against established hair dyes like p-phenylenediamine and HC Red No. 3.

Efficacy Comparison

The efficacy of a hair dye is primarily determined by its ability to impart the desired color, resist fading over time (color fastness), and maintain the structural integrity of the hair fiber.

Color Fastness

Color fastness is quantified by measuring the change in color coordinates (Lab) after repeated washing and exposure to light. The L value represents lightness, a* represents the red/green axis, and b* represents the yellow/blue axis. A smaller change in these values over time indicates better color fastness.

Table 1: Comparative Color Fastness Data (Illustrative)

Hair Dye IngredientInitial LabLab after 10 WashesTotal Color Difference (ΔE*)
This compound25.3, 15.2, -20.128.1, 13.9, -18.53.2
p-Phenylenediamine (oxidative)24.8, 1.5, -1.226.5, 1.3, -1.11.7
HC Red No. 335.6, 45.8, 12.340.2, 40.1, 15.87.9
Hair Damage Assessment

Hair damage can be evaluated by measuring the reduction in the tensile strength of hair fibers after dyeing.

Table 2: Comparative Hair Tensile Strength (Illustrative)

TreatmentAverage Tensile Strength (cN)Percentage Decrease from Virgin Hair
Virgin Hair15.50%
This compound14.28.4%
p-Phenylenediamine (with developer)12.817.4%
HC Red No. 314.84.5%

Note: This data is illustrative, based on general knowledge that oxidative dyes requiring a developer (like PPD) tend to cause more damage than semi-permanent dyes. Specific comparative tensile strength data was not found in the literature search.

Safety Profile Comparison

The safety of hair dye ingredients is assessed through a battery of toxicological tests, including those for skin sensitization, genotoxicity, and irritation.

Table 3: Comparative Safety Profile

ParameterThis compoundp-Phenylenediamine (PPD)HC Red No. 3
Max. Use Concentration (On-head) 1.5% (non-oxidative), 1.0% (oxidative)[2]Up to 2.0%Up to 3.0%[3]
Skin Sensitization Strong sensitizer[4]Potent sensitizerNot classified as a sensitizer
Genotoxicity (Ames Test) Mutagenic in TA98 with and without S9 activation[5]Mutagenic in some strains with activationMutagenic[6]
Skin Irritation (Rabbit) Not an irritant[7]Can cause skin irritationSlight erythema observed[3]

Experimental Protocols

Color Fastness Evaluation (Wash Fastness)

This protocol outlines the procedure for assessing the resistance of a hair dye to repeated washing.

  • Hair Tress Preparation: Standardized bleached human hair tresses are used.

  • Dyeing: Tresses are dyed according to the manufacturer's instructions for the specific dye, including concentration, application time, and temperature.

  • Initial Color Measurement: After dyeing and drying, the initial color of the tresses is measured using a spectrophotometer to obtain Lab* values.[8]

  • Washing Cycles: Tresses are subjected to a standardized washing procedure. For example, immersion in a surfactant solution for a set time, followed by rinsing and drying.[8] This is repeated for a specified number of cycles (e.g., 10 or 20).

  • Final Color Measurement: After the final washing cycle and drying, the Lab* values are measured again.

  • Calculation of Color Difference (ΔE): The total color difference is calculated using the formula: ΔE = √[(ΔL)² + (Δa)² + (Δb*)²].

Hair Damage Assessment (Tensile Strength)

This protocol measures the force required to break a hair fiber, indicating its strength.

  • Sample Preparation: Single hair fibers are isolated from both virgin and dyed hair tresses.

  • Mounting: Each fiber is mounted onto a tensile testing instrument.

  • Testing: The fiber is stretched at a constant rate until it breaks. The force at which the fiber breaks is recorded.[9]

  • Data Analysis: The average breaking strength of multiple fibers from each treatment group is calculated and compared.

Signaling Pathways

The following diagrams illustrate the experimental workflow for assessing hair dye efficacy and a known signaling pathway associated with the toxicity of a related hair dye ingredient.

G Experimental Workflow for Hair Dye Efficacy Testing cluster_0 Preparation cluster_1 Dyeing Process cluster_2 Efficacy Assessment cluster_3 Data Analysis A Source Standardized Hair Tresses C Apply Dye to Hair Tresses A->C B Prepare Dye Formulations B->C D Incubate and Rinse C->D E Color Fastness Testing (Lab* Measurement) D->E F Hair Damage Analysis (Tensile Strength) D->F G Compare ΔE* and Tensile Strength Data E->G F->G

Workflow for hair dye efficacy testing.

G Proposed Apoptotic Pathway of PPD in Skin Cells PPD p-Phenylenediamine (PPD) Exposure ROS Increased Reactive Oxygen Species (ROS) PPD->ROS Mito Mitochondrial Dysfunction ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

PPD-induced apoptosis pathway.

Disclaimer: The signaling pathway for this compound has not been extensively characterized in publicly available literature. The provided diagram for p-phenylenediamine is based on existing research and may not be directly applicable.

References

Safety Operating Guide

Proper Disposal of N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – To ensure the safety of laboratory personnel and the protection of the environment, it is imperative that researchers, scientists, and drug development professionals adhere to strict protocols for the disposal of chemical waste. This document provides essential, step-by-step guidance for the proper disposal of N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine, a chemical commonly used in laboratory settings.

Essential Safety and Disposal Procedures

This compound and materials contaminated with it are considered hazardous waste. Improper disposal can lead to environmental contamination and potential health risks. The recommended and primary method for the disposal of this substance is incineration in a chemical incinerator equipped with an afterburner and scrubber . It is crucial to engage a licensed professional waste disposal service for this purpose.

Step-by-Step Disposal Protocol:
  • Waste Identification and Segregation:

    • Clearly identify and label all waste containing this compound.

    • Segregate this waste from other laboratory waste streams to prevent accidental mixing with incompatible materials.

  • Proper Containerization:

    • Use only approved, leak-proof, and chemically compatible containers for storing the waste.

    • Ensure containers are tightly sealed to prevent spills or the release of vapors.

    • Do not overfill containers; leave adequate headspace for expansion.

  • Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound."

    • Indicate the approximate quantity of the waste in the container.

    • Include the date when the waste was first added to the container.

    • Provide the name and contact information of the responsible researcher or laboratory.

  • Storage:

    • Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.

    • Ensure the storage area has secondary containment to control any potential leaks.

  • Arranging for Disposal:

    • Contact a licensed and reputable hazardous waste disposal company to arrange for pickup and disposal.

    • Provide the disposal company with a detailed inventory of the waste, including the Safety Data Sheet (SDS) for this compound.

    • Follow all instructions provided by the waste disposal company regarding packaging and transportation preparation.

  • Disposal of Contaminated Materials:

    • Any materials, such as personal protective equipment (PPE), absorbent pads, or glassware, that have come into contact with this compound should be treated as hazardous waste.

    • Dispose of these contaminated materials in the same manner as the chemical itself. Contaminated packaging should be disposed of as unused product.[1]

  • Regulatory Compliance:

    • All disposal activities must be conducted in strict accordance with local, regional, national, and international regulations governing hazardous waste.[1]

Regulatory and Safety Data

While a specific U.S. Environmental Protection Agency (EPA) hazardous waste code under the Resource Conservation and Recovery Act (RCRA) or a specific reportable quantity under the Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA) for this compound is not explicitly listed in publicly available databases, waste containing this chemical may be classified as hazardous based on its characteristics. For nitroaromatic compounds, the toxicity characteristic is of primary concern. The following table provides relevant regulatory information for a related nitroaromatic compound, 2,4-Dinitrotoluene, to serve as a conservative reference.

Regulatory InformationDetailsSource
Recommended Disposal Method Incineration in a chemical incinerator with an afterburner and scrubber.SDS for N,N'-Bis(2-hydroxyethyl)-p-phenylenediamine
Toxicity Characteristic (TC) Waste may be classified as hazardous if it exhibits the toxicity characteristic as determined by the Toxicity Characteristic Leaching Procedure (TCLP).40 CFR § 261.24
TCLP Regulatory Level for 2,4-Dinitrotoluene (D030) 0.13 mg/L40 CFR § 261.24

Note: The TCLP value for 2,4-Dinitrotoluene is provided as a reference for a nitroaromatic compound. The generator of the waste is responsible for determining if the waste exhibits any of the hazardous characteristics.

Experimental Protocols Cited

The disposal procedures outlined in this document are based on standard hazardous waste management practices as detailed in the following:

  • Resource Conservation and Recovery Act (RCRA): This federal law governs the disposal of solid and hazardous waste in the United States. The procedures for identifying hazardous waste are outlined in Title 40 of the Code of Federal Regulations (CFR), Part 261.

  • Safety Data Sheets (SDS): The SDS for this compound provides specific information on handling, storage, and disposal. The recommendation for incineration is derived from this source.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Disposal Workflow for this compound A Waste Generation (this compound) B Segregate Waste A->B C Select & Fill Approved Container B->C D Label Container 'Hazardous Waste' C->D E Store in Designated Secure Area D->E F Contact Licensed Waste Disposal Company E->F G Prepare for Shipment (Follow Vendor Instructions) F->G H Waste Collected for Incineration G->H I Document Disposal H->I

Caption: Disposal workflow from generation to final documentation.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby fostering a secure research environment and upholding their commitment to environmental stewardship.

References

Personal protective equipment for handling N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine, tailored for researchers, scientists, and drug development professionals. The following procedural steps and personal protective equipment (PPE) recommendations are designed to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the primary defense against potential exposure. The following table summarizes the mandatory PPE for handling this compound.

Protection Level Equipment Specifications & Rationale
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesMust conform to OSHA's 29 CFR 1910.133 or European Standard EN166 to protect against splashes and airborne particles.[1]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended.[1] Gloves must be inspected before use, and proper removal techniques should be employed to avoid skin contact.[2]
Skin and Body Protection Laboratory coat or appropriate protective clothingShould be worn buttoned to protect against skin contact.[1][3]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorNot typically required with adequate ventilation.[1] However, if dust or aerosols may be generated or in poorly ventilated areas, a suitable respirator is necessary.[2][3]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a systematic handling protocol is crucial for minimizing exposure and ensuring safety.

  • Engineering Controls : Always handle this compound in a well-ventilated area.[4] The use of a chemical fume hood is strongly recommended to minimize inhalation exposure. Ensure that an eyewash station and safety shower are readily accessible.[1][3]

  • Pre-Handling Preparations :

    • Read and understand the Safety Data Sheet (SDS).

    • Ensure all necessary PPE is available and in good condition.

    • Inspect gloves for any signs of degradation or puncture before use.[2]

  • Handling the Compound :

    • Avoid direct contact with skin, eyes, and clothing.[3][4]

    • Take measures to prevent the formation of dust and aerosols.[2][4]

    • Use non-sparking tools to prevent ignition.[4]

    • Do not eat, drink, or smoke in the designated work area.[5]

  • Post-Handling Procedures :

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2][3]

    • Remove and properly dispose of contaminated gloves and other disposable PPE.[2]

    • Clean the work area and any equipment used.

PPE_Donning_Sequence cluster_donning PPE Donning Sequence Lab Coat Lab Coat Goggles Goggles Lab Coat->Goggles 1. Gloves Gloves Respirator Respirator Goggles->Respirator 2. Respirator->Gloves 3.

PPE Donning Sequence

PPE_Doffing_Sequence cluster_doffing PPE Doffing Sequence Gloves Gloves Goggles Goggles Gloves->Goggles 1. Lab Coat Lab Coat Goggles->Lab Coat 2. Respirator Respirator Lab Coat->Respirator 3. Wash Hands Wash Hands Respirator->Wash Hands 4.

PPE Doffing Sequence

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure compliance with regulations.

  • Waste Collection : Collect waste material in suitable, closed, and clearly labeled containers.[2][4]

  • Disposal Method : The recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2][3] This should be performed by a licensed professional waste disposal service.[2]

  • Contaminated Packaging : Dispose of contaminated packaging as unused product.[2]

  • Environmental Precautions : Do not allow the chemical to enter drains or soil.[3][4] Prevent further leakage or spillage if it is safe to do so.[4]

Emergency Procedures

  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing and wash it before reuse.[3][5] Seek medical attention if irritation persists.[2]

  • Eye Contact : Rinse cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[5] Seek immediate medical attention.[2]

  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4]

  • Ingestion : Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[4]

  • Spills : Evacuate personnel to a safe area.[2] Wear appropriate PPE and ensure adequate ventilation.[4] Avoid dust formation.[2] Sweep or shovel the material into a suitable, closed container for disposal.[2] Use spark-proof tools and explosion-proof equipment.[4]

References

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Retrosynthesis Analysis

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N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.